Iron bisglycinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H10FeN2O4 |
|---|---|
Molecular Weight |
205.98 g/mol |
IUPAC Name |
2-aminoacetic acid;iron |
InChI |
InChI=1S/2C2H5NO2.Fe/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5); |
InChI Key |
OTTPVANZKZRSBY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N.C(C(=O)O)N.[Fe] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Chemical Structure and Properties of Iron Bisglycinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Iron bisglycinate, a chelated form of iron, has garnered significant attention in the pharmaceutical and nutraceutical industries due to its enhanced bioavailability and improved gastrointestinal tolerance compared to traditional iron salts. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to this compound, intended to serve as a valuable resource for professionals in research and drug development.
Chemical Structure and Identification
This compound, also known as ferrous bisglycinate, is a coordination complex where a central ferrous iron (Fe²⁺) ion is covalently bonded to the alpha-amino and carboxylate groups of two glycine (B1666218) molecules.[1] This chelation results in the formation of two stable five-membered heterocyclic rings.[1][2] The coordination geometry around the iron atom is typically octahedral, often involving two water molecules in the coordination sphere.[2] This structure protects the iron from interactions with dietary inhibitors, contributing to its high bioavailability.[1]
The chemical identity of this compound is well-established with the following identifiers:
| Identifier | Value |
| Chemical Name | Iron, bis(glycinato-N,O)- |
| Synonyms | Ferrous bisglycinate, Ferrous glycinate (B8599266), Iron(II) glycinate |
| CAS Number | 20150-34-9 |
| Molecular Formula | C₄H₈FeN₂O₄ |
| Molecular Weight | 203.96 g/mol |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound chelate.
Physicochemical Properties
The physicochemical properties of this compound are critical for its formulation and efficacy as a drug substance. Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | Pale brown to brown solid; greenish-brown powder | [2][3] |
| Melting Point | >162 °C (decomposes) | [2] |
| Solubility in Water | 35.71 mg/mL | [2] |
| Stability Constant (log K) | Approximately 7.5 at pH 7 | [4] |
| Iron Content | Approximately 20% | [5] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a ferrous salt with glycine. The following protocol is a representative example.
Materials:
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Glycine (NH₂CH₂COOH)
-
Deionized water
-
Absolute ethanol (B145695)
-
Small amount of iron powder (as an antioxidant)
-
Concentrated sulfuric acid (optional, for pH adjustment)
Equipment:
-
Reaction vessel (e.g., round-bottom flask) with a stirrer and heating mantle
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
Procedure:
-
Dissolve glycine and ferrous sulfate heptahydrate in deionized water in the reaction vessel. A typical molar ratio is 2 moles of glycine to 1 mole of ferrous sulfate.[6]
-
Add a small amount of iron powder to the solution to prevent the oxidation of ferrous ions to ferric ions.[6]
-
If necessary, adjust the pH of the reaction mixture. Some procedures recommend the addition of a few drops of concentrated sulfuric acid.[6]
-
Heat the reaction mixture to 70-90°C with continuous stirring for 30-60 minutes.[6]
-
After the reaction is complete, cool the solution to induce crystallization. Some protocols suggest cooling to 50-65°C for crystallization.[6]
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals several times with absolute ethanol to remove any unreacted starting materials and impurities.[6]
-
Dry the resulting ferrous bisglycinate product in a drying oven at a controlled temperature or in a desiccator under vacuum.
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: A generalized workflow for the laboratory synthesis of this compound.
Characterization Methods
FT-IR spectroscopy is used to confirm the chelation of iron by glycine by observing shifts in the characteristic vibrational frequencies of the carboxylate and amino groups.
Protocol:
-
Sample Preparation: Prepare a solid sample by grinding a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrument Setup:
-
Turn on the FT-IR spectrometer and allow it to warm up for the recommended time.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Spectrum: Collect a background spectrum of the empty sample holder or a pure KBr pellet.
-
Sample Spectrum: Place the this compound KBr pellet in the sample holder and collect the sample spectrum.
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands. The formation of the chelate is confirmed by the disappearance of the free amino acid bands and the appearance of new bands corresponding to the coordinated carboxylate and amino groups. For instance, the peak due to the torsional vibration of the NH₃⁺ group in free glycine disappears upon chelation.[7]
-
XRD is employed to determine the crystalline structure of this compound. Studies have shown that iron (II) bisglycinate can be semi-crystalline.[8]
Protocol:
-
Sample Preparation: Finely grind the this compound sample to a homogenous powder using a mortar and pestle.
-
Sample Mounting: Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface.
-
Instrument Setup:
-
Place the sample holder in the X-ray diffractometer.
-
Set the instrument parameters, including the X-ray source (e.g., Cu Kα radiation), voltage, current, scan range (2θ), and scan speed.
-
-
Data Collection: Initiate the XRD scan. The instrument will rotate the sample and the detector to measure the intensity of the diffracted X-rays at different angles.
-
Data Analysis:
-
The resulting diffractogram will show peaks at specific 2θ angles.
-
These peak positions can be used to identify the crystalline phases present in the sample by comparing them to a reference database (e.g., the Powder Diffraction File). The diffraction pattern of pure iron (II) bisglycinate has been reported to show characteristic diffraction lines.[8]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition of this compound.
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA/DSC pan.
-
Instrument Setup:
-
Place the sample pan and a reference pan (usually empty) into the instrument.
-
Set the experimental parameters, including the heating rate (e.g., 10 °C/min), temperature range, and atmosphere (e.g., nitrogen or air).
-
-
Data Collection: Start the thermal analysis program. The instrument will heat the sample and record the weight change (TGA) and heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
The TGA curve will show weight loss steps corresponding to the loss of water and decomposition of the organic ligand.
-
The DSC curve will show endothermic or exothermic peaks associated with phase transitions (e.g., melting, decomposition). The thermal decomposition of this compound typically occurs in multiple steps.[8]
-
The following diagram illustrates the analytical workflow for the characterization of this compound.
Caption: Analytical workflow for the characterization of synthesized this compound.
Biological Properties and Absorption Pathway
A key advantage of this compound is its high bioavailability and reduced gastrointestinal side effects compared to inorganic iron salts.[9] The chelated structure of this compound is stable and protects the iron from forming insoluble complexes with dietary inhibitors like phytates.[10]
Studies suggest that iron from this compound is absorbed via the non-heme iron absorption pathway.[10] It is thought that the chelate is absorbed intact by intestinal mucosal cells, after which the iron is released and enters the common intracellular iron pool.[4] This efficient absorption mechanism allows for the use of lower iron doses, which contributes to its better tolerability.[9]
Conclusion
This compound stands out as a superior form of iron supplementation due to its unique chelated structure, which confers high bioavailability and excellent gastrointestinal tolerability. A thorough understanding of its chemical and physical properties, as well as the application of appropriate analytical techniques for its characterization, are essential for its effective utilization in pharmaceutical and nutraceutical formulations. The detailed experimental protocols provided in this guide serve as a practical resource for researchers and drug development professionals working with this important compound.
References
- 1. globalcalcium.com [globalcalcium.com]
- 2. Ferrous Bisglycinate | 20150-34-9 [chemicalbook.com]
- 3. wbcil.com [wbcil.com]
- 4. researchgate.net [researchgate.net]
- 5. lohmann-minerals.com [lohmann-minerals.com]
- 6. CN106187797B - Preparation method of ferrous glycinate complex - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Cellular Uptake Mechanism of Iron Bisglycinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular mechanisms governing the uptake of iron bisglycinate, a chelated form of iron with enhanced bioavailability. The following sections detail the primary and alternative transport pathways, present quantitative comparisons with other iron forms, outline key experimental methodologies, and visualize the involved biological processes.
Core Concepts in this compound Absorption
This compound is a chelate composed of one ferrous iron molecule covalently bound to two glycine (B1666218) molecules. This structure is key to its absorption characteristics, rendering it more stable in the gastrointestinal tract and less reactive with dietary inhibitors such as phytates and polyphenols.[1][2][3] The primary advantage of this chelated form is its significantly higher bioavailability compared to conventional iron salts like ferrous sulfate (B86663).[4][5][6][7]
Primary Cellular Uptake Pathway
Current research strongly indicates that the principal transporter responsible for the intestinal absorption of iron from this compound is the Divalent Metal Transporter 1 (DMT1) .[8][9][10][11][12] This is the same primary pathway utilized by non-heme inorganic iron, such as that from ferrous sulfate.[5][8]
A pivotal study utilizing a DMT1-knockout Caco-2 human intestinal cell line demonstrated that the absence of DMT1 significantly inhibits the increase of the intracellular labile iron pool and suppresses ferritin synthesis upon exposure to both ferrous bisglycinate and ferrous sulfate.[5][6][8][10] This finding confirms that DMT1 is the main gateway for iron from ferrous bisglycinate into the enterocyte.[8][9][10]
Once inside the cell, the iron is released from the glycine chelate and enters the labile iron pool. From here, it can be:
-
Stored: Incorporated into the protein ferritin for intracellular storage.[12]
-
Utilized: Transported to the mitochondria for the synthesis of heme and iron-sulfur clusters.
-
Exported: Actively transported out of the enterocyte into the bloodstream by the basolateral transporter ferroportin.[12]
The body's iron status systematically regulates this uptake process; absorption is inversely correlated with serum ferritin levels.[7][13]
Alternative and Compensatory Uptake Pathways
While DMT1 is the primary transporter, other pathways may contribute to the overall absorption of this compound, potentially explaining its superior bioavailability.
Zinc-Regulated Transporter (Zip14)
The DMT1-knockout Caco-2 cell model revealed that Zip14 (also known as SLC39A14) expression was significantly elevated in the absence of DMT1.[6][8][9][10] This suggests that Zip14 may act as a compensatory transporter for non-transferrin-bound iron, including that from ferrous bisglycinate, particularly when the primary DMT1 pathway is compromised.[5][8]
Peptide and Amino Acid Transporters
The involvement of peptide and amino acid transporters is a subject of ongoing investigation with some conflicting findings:
-
Peptide Transporter 1 (PepT1): Some studies propose that the intact this compound chelate could be transported across the intestinal brush border membrane by PepT1.[7] Research on pig intestinal epithelial cells showed that ferrous bisglycinate treatment increased the expression of PepT1.[14]
-
Contradictory Evidence: The DMT1-knockout Caco-2 cell study, however, found that the expression of PepT1 was not altered by either DMT1 knockout or treatment with ferrous bisglycinate.[6][8][10]
-
Amino Acid Transporters: It has been hypothesized that the glycine component of the chelate could facilitate uptake through amino acid transport pathways, though direct evidence for specific transporters is limited.[7]
Quantitative Data: Comparative Bioavailability
Clinical and in vitro studies have consistently demonstrated the superior bioavailability of this compound compared to ferrous sulfate.
Table 1: Human Iron Absorption Studies
| Study Population | Iron Form | Food Matrix | Dosage | Geometric Mean Absorption (%) | Key Finding |
| Iron-Sufficient Men[4] | Ferrous Bisglycinate | Whole-Maize Porridge | 3 mg | 6.0% | 4 times higher absorption than Ferrous Sulfate.[4] |
| Iron-Sufficient Men[4] | Ferrous Sulfate | Whole-Maize Porridge | 3 mg | 1.7% | - |
| Subjects with varied iron status[4] | Ferrous Bisglycinate | Water | 3 mg | 9.1% | Absorption is regulated by iron status (inversely related to serum ferritin). |
| Children with IDA[15] | Ferrous Bisglycinate | - | 5 mg/kg/day | 90.9% (estimated) | Significantly higher bioavailability.[15] |
| Children with IDA[15] | Ferrous Sulfate | - | 5 mg/kg/day | 26.7% (estimated) | - |
Table 2: Clinical Efficacy in Pregnant Women (Systematic Review & Meta-Analysis)
| Outcome Measure | Comparison | Duration | Standardized Mean Difference (SMD) | 95% Confidence Interval | Result |
| Hemoglobin Concentration[8][11][13][16][17] | Ferrous Bisglycinate vs. Other Iron Supplements | 4-20 weeks | 0.54 g/dL | 0.15 - 0.94 | Significantly higher in the ferrous bisglycinate group.[8][13][16][17] |
| Ferritin Concentration[8][11][13][16][17] | Ferrous Bisglycinate vs. Other Iron Supplements | 4-20 weeks | 0.31 µg/L | -0.11 - 0.73 | Non-significant trend towards higher levels.[17] |
| Gastrointestinal Adverse Events[8][11][13][16][17] | Ferrous Bisglycinate vs. Other Iron Supplements | 4-20 weeks | IRR: 0.36 | 0.17 - 0.76 | Significantly fewer adverse events.[8][13][16][17] |
IDA: Iron Deficiency Anemia, IRR: Incidence Rate Ratio
Experimental Protocols
In Vitro Iron Uptake in DMT1-Knockout Caco-2 Cells
This protocol is based on the methodology described by Yu et al. (2019).[5][6]
-
Cell Culture:
-
Human Caco-2 cells (ATCC HTB-37) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 U/mL).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, cells are seeded at a density of 1 x 10⁴ cells/cm² in 6-well or 96-well plates and allowed to differentiate for 14 days, with media changes every 2 days.[5]
-
-
DMT1 Knockout (CRISPR-Cas9):
-
Caco-2 cells are transfected with plasmids expressing Cas9 nuclease and a single guide RNA (sgRNA) targeting an exon of the DMT1 gene.
-
Transfected cells are selected using an appropriate antibiotic (e.g., puromycin).
-
Clonal cell lines are isolated, and successful knockout is verified by DNA sequencing and Western blot analysis of DMT1 protein expression.[18]
-
-
Iron Uptake Assay:
-
Differentiated wild-type and DMT1-knockout Caco-2 cells are iron-depleted by incubation with DMEM containing 100 µM deferoxamine (B1203445) (DFO) for 24 hours.[5]
-
The medium is replaced with DMEM containing various concentrations (e.g., 0, 25, 50, 100, 200 µM) of ferrous bisglycinate or ferrous sulfate.[5]
-
Cells are incubated for a specified time (e.g., 2 hours).[5]
-
-
Measurement of Labile Iron Pool:
-
After iron treatment, cells are washed with PBS and incubated with 10 µM Phen Green SK, a fluorescent probe for labile iron, for 1 hour at 37°C.[5]
-
Fluorescence is measured using a microplate reader. A decrease in fluorescence indicates an increase in the labile iron pool.
-
-
Western Blot Analysis for Protein Expression:
-
Cell lysates are collected from treated cells.
-
Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against DMT1, ferritin, Zip14, and PepT1.
-
A loading control (e.g., β-actin) is used to normalize protein levels.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.
-
Human Iron Absorption Study using Radioisotopes
This protocol is a generalized representation based on studies like Bovell-Benjamin et al. (2000).[4]
-
Subject Recruitment:
-
Volunteers are recruited based on specific criteria (e.g., iron status, age, gender).
-
Informed consent is obtained. Iron status is determined by measuring serum ferritin and hemoglobin.
-
-
Isotope Preparation and Administration:
-
Two stable iron isotopes, ⁵⁹Fe and ⁵⁵Fe, are used to label ferrous sulfate and ferrous bisglycinate, respectively.
-
A standardized meal (e.g., whole-maize meal porridge) is prepared and fortified with a known amount of the labeled iron compound (e.g., 3 mg of elemental iron).[4]
-
-
Study Design (Crossover):
-
Day 1: Subjects consume the meal fortified with ⁵⁹Fe-labeled ferrous sulfate.
-
Day 2: Subjects consume the meal fortified with ⁵⁵Fe-labeled ferrous bisglycinate.
-
A washout period is observed between administrations if not given on consecutive days.
-
-
Blood Sampling:
-
A baseline blood sample is taken before the study begins.
-
A second blood sample is taken approximately 14-16 days after the administration of the last isotope.[4] This allows for the incorporation of the absorbed iron into circulating erythrocytes.
-
-
Measurement of Iron Absorption:
-
The radioactivity of ⁵⁹Fe and ⁵⁵Fe in the whole blood samples is measured using a liquid scintillation counter.
-
The total amount of circulating iron is calculated based on blood volume estimates.
-
The percentage of iron absorbed is calculated by dividing the amount of isotope incorporated into erythrocytes by the total amount of isotope administered, assuming 80% incorporation.
-
Conclusion
The cellular uptake of iron from ferrous bisglycinate is a multifaceted process primarily mediated by the DMT1 transporter. Its chelated structure enhances its stability and bioavailability, leading to more efficient absorption compared to inorganic iron salts. While the role of compensatory pathways involving Zip14 is emerging, and the contribution of peptide or amino acid transporters remains an area for further clarification, the existing evidence robustly supports the superiority of ferrous bisglycinate for iron supplementation. The experimental models detailed herein, particularly the use of Caco-2 cells and human isotopic studies, provide a strong framework for future research and development in this field.
References
- 1. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. advantic.com.pl [advantic.com.pl]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Iron absorption from ferrous bisglycinate and ferric trisglycinate in whole maize is regulated by iron status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Zip14 is a complex broad-scope metal-ion transporter whose functional properties support roles in the cellular uptake of zinc and nontransferrin-bound iron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron uptake by ZIP8 and ZIP14 in human proximal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Intestinal Iron Uptake From Different Plant and Animal Proteins and Food Matrices: Studies Using an In Vitro Digestion/Caco-2 Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. thejas.com.pk [thejas.com.pk]
- 16. scispace.com [scispace.com]
- 17. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioavailability of Iron Bisglycinate and Ferrous Sulfate: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iron deficiency remains a global health challenge, necessitating effective and well-tolerated iron supplementation strategies. Ferrous sulfate (B86663), a long-standing and cost-effective option, is often associated with significant gastrointestinal side effects that can impede patient compliance. Iron bisglycinate, a chelated form of iron, has emerged as a promising alternative, with a growing body of evidence suggesting superior bioavailability and a more favorable side-effect profile. This technical guide provides a comprehensive comparison of the bioavailability of this compound and ferrous sulfate, intended to inform research, clinical trial design, and drug development in the field of iron supplementation. This document delves into the comparative efficacy, safety, and underlying mechanisms of absorption of these two iron forms, supported by quantitative data from key clinical trials, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.
Comparative Efficacy: A Review of Clinical Evidence
A substantial body of clinical research has been dedicated to comparing the efficacy of this compound and ferrous sulfate in various populations, including pregnant women, children, and adults with iron deficiency anemia. The primary endpoints in these studies typically include changes in hemoglobin (Hb) and serum ferritin concentrations, key indicators of iron status.
Impact on Hemoglobin Levels
Clinical trials have consistently demonstrated that this compound is at least as effective as ferrous sulfate in raising hemoglobin levels, often at a lower dose of elemental iron. For instance, a randomized, double-blind trial in pregnant women showed that 25 mg of elemental iron as ferrous bisglycinate was as effective as 50 mg of elemental iron as ferrous sulfate in preventing iron deficiency and anemia.[1][2] Another study in pregnant women with iron deficiency anemia found that ferrous bisglycinate led to a more significant increase in hemoglobin levels compared to ferrous glycine (B1666218) sulfate.[3]
Effects on Ferritin Levels
Serum ferritin is a critical marker of the body's iron stores. Several studies suggest that this compound may be more effective at repleting these stores. A study in schoolchildren with low iron stores found that while both iron forms increased ferritin levels, the group receiving this compound chelate had significantly higher ferritin concentrations six months after supplementation ended.[4] This suggests a more sustained impact on iron reserves.
Quantitative Data from Key Clinical Trials
The following tables summarize the quantitative outcomes from pivotal studies comparing this compound and ferrous sulfate.
Table 1: Comparative Efficacy on Hemoglobin (Hb) Levels
| Study Population | This compound Dose (elemental iron) | Ferrous Sulfate Dose (elemental iron) | Study Duration | Mean Hb Increase (this compound) | Mean Hb Increase (Ferrous Sulfate) | p-value | Reference |
| Pregnant Women | 25 mg/day | 50 mg/day | 15-19 weeks to delivery | Not specified as mean increase, but non-inferior | Not specified as mean increase, but non-inferior | N/A | [1][2] |
| Pregnant Women with IDA | Not specified | Not specified | 8 weeks | 2.48 ± 0.12 g/dL | 1.32 ± 0.18 g/dL | <0.001 | [3] |
| Schoolchildren | 30 mg/day | 30 mg/day | 12 weeks | Not specified | Not specified | N/A | [4] |
Table 2: Comparative Efficacy on Ferritin Levels
| Study Population | This compound Dose (elemental iron) | Ferrous Sulfate Dose (elemental iron) | Study Duration | Mean Ferritin Increase (this compound) | Mean Ferritin Increase (Ferrous Sulfate) | p-value (at follow-up) | Reference |
| Schoolchildren | 30 mg/day | 30 mg/day | 12 weeks (with 6-month follow-up) | 6.04 µg/L higher at 6 months post-supplementation | - | 0.028 | [4] |
| Pregnant Women | 25 mg/day | 50 mg/day | 15-19 weeks to delivery | Not specified | Not specified | N/A | [1][2] |
Safety and Tolerability Profile
A significant advantage of this compound lies in its improved tolerability, particularly concerning gastrointestinal side effects.
Gastrointestinal Side Effects
Ferrous sulfate is notorious for causing constipation, nausea, and abdominal pain.[5] The chelated structure of this compound is believed to reduce the amount of free iron in the gastrointestinal tract, thereby minimizing these adverse events. A meta-analysis of randomized controlled trials concluded that ferrous bisglycinate supplementation resulted in significantly fewer reported gastrointestinal side effects compared to other iron supplements.[6] One study in pregnant women reported a significantly lower frequency of gastrointestinal complaints in the ferrous bisglycinate group compared to the ferrous sulfate group (p=0.001).[1][2]
Table 3: Comparative Incidence of Gastrointestinal Side Effects
| Study Population | This compound Group | Ferrous Sulfate Group | p-value | Reference |
| Pregnant Women | Lower frequency of GI complaints | Higher frequency of GI complaints | 0.001 | [1][2] |
| Meta-analysis | Significantly fewer GI adverse events | - | <0.01 | [6] |
Mechanisms of Absorption: A Molecular Perspective
The differential bioavailability and tolerability of this compound and ferrous sulfate can be attributed to their distinct absorption pathways in the small intestine.
Ferrous Sulfate Absorption
Ferrous sulfate, an inorganic iron salt, dissociates in the gut, releasing free ferrous ions (Fe²⁺). The absorption of this non-heme iron is primarily mediated by the Divalent Metal Transporter 1 (DMT1) located on the apical membrane of enterocytes.[7] This transport process is competitive, meaning that other divalent metals like zinc and manganese can inhibit iron uptake.[7] Furthermore, the free iron can interact with dietary components such as phytates and polyphenols, forming insoluble complexes that are not absorbed.[4]
This compound Absorption
This compound is a chelate in which one molecule of ferrous iron is covalently bound to two molecules of the amino acid glycine. This structure is more stable in the gastrointestinal tract and is thought to be absorbed intact via different pathways.[8] One proposed mechanism involves absorption through dipeptide transporters, such as PepT1.[9] By utilizing a different transport system, this compound avoids competition with other minerals for DMT1. The chelated structure also protects the iron from interacting with dietary inhibitors, leading to higher bioavailability.[4] Once inside the enterocyte, the iron is released from the glycine molecules and enters the same intracellular pathways as iron from ferrous sulfate.
Signaling Pathway Diagram
Caption: Comparative intestinal absorption pathways for ferrous sulfate and this compound.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited studies, this section outlines the typical methodologies employed in clinical trials comparing this compound and ferrous sulfate.
Study Design
A common and robust design for these clinical trials is the randomized, double-blind, controlled trial.
Caption: A typical experimental workflow for a randomized controlled trial comparing iron supplements.
-
Participants: Recruitment of a target population with defined inclusion and exclusion criteria (e.g., pregnant women in a specific gestational age range with diagnosed iron deficiency).
-
Randomization: Participants are randomly assigned to receive either this compound, ferrous sulfate, or a placebo.
-
Blinding: To minimize bias, both the participants and the investigators are unaware of the treatment allocation (double-blind).
-
Intervention: Standardized doses of elemental iron are administered for a predefined period.
-
Data Collection: Blood samples and data on side effects are collected at baseline and at specified follow-up intervals.
Analytical Methods
-
Hemoglobin Measurement: Whole blood samples are analyzed using automated hematology analyzers, which provide accurate and precise measurements of hemoglobin concentration.
-
Ferritin Measurement: Serum or plasma ferritin concentrations are typically determined using immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or chemiluminescence immunoassay (CLIA).
-
Iron Absorption Studies: More specialized studies may use stable isotopes of iron (e.g., ⁵⁷Fe or ⁵⁸Fe) to trace the absorption and incorporation of iron from the supplements into red blood cells.
Statistical Analysis
The collected data is analyzed using appropriate statistical methods to compare the outcomes between the treatment groups. Common statistical tests include:
-
t-tests or ANOVA: To compare the mean changes in hemoglobin and ferritin levels between groups.
-
Chi-square or Fisher's exact test: To compare the incidence of side effects.
-
Regression models: To adjust for potential confounding variables.
Conclusion and Future Directions
The evidence strongly suggests that this compound offers a significant advantage over ferrous sulfate in terms of both bioavailability and tolerability. Its unique chelated structure allows for more efficient absorption and minimizes the gastrointestinal side effects that often lead to non-compliance with ferrous sulfate. For researchers and drug development professionals, these findings highlight the potential of this compound as a first-line oral iron supplement, particularly in sensitive populations such as pregnant women and children.
Future research should focus on:
-
Head-to-head trials in diverse populations: To further solidify the evidence base.
-
Cost-effectiveness analyses: To evaluate the economic implications of wider adoption of this compound.
-
Long-term studies: To assess the impact on neonatal outcomes and long-term iron status.
-
Further elucidation of absorption mechanisms: To optimize the formulation and delivery of chelated iron supplements.
By continuing to explore the benefits of advanced iron formulations like this compound, the scientific community can contribute to more effective and patient-friendly strategies for combating iron deficiency worldwide.
References
- 1. Ferrous bisglycinate 25 mg iron is as effective as ferrous sulfate 50 mg iron in the prophylaxis of iron deficiency and anemia during pregnancy in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. livemomentous.com [livemomentous.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. youtube.com [youtube.com]
- 6. Quantitating Iron Transport across the Mouse Placenta In Vivo using Nonradioactive Iron Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
The Intestinal Absorption Pathway of Iron Bisglycinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron bisglycinate, a chelated form of iron, has garnered significant attention for its superior bioavailability and reduced gastrointestinal side effects compared to traditional iron salts.[1][2][3] This technical guide provides a comprehensive overview of the intestinal absorption pathway of this compound, synthesizing current research to elucidate its transport mechanisms from the intestinal lumen to the systemic circulation. This document details the molecular transporters involved, presents quantitative data on its absorption efficiency, outlines key experimental methodologies used in its study, and provides visual representations of the critical pathways and workflows.
Introduction
Iron is an essential mineral vital for numerous physiological processes, including oxygen transport, DNA synthesis, and energy metabolism.[4] Iron deficiency remains a widespread global health issue, necessitating effective iron supplementation strategies.[3] this compound, a compound where a ferrous iron atom is bound to two molecules of the amino acid glycine, offers a highly bioavailable and well-tolerated option for iron supplementation.[1][5] Its chelated structure protects the iron from dietary inhibitors and minimizes gastrointestinal irritation.[3][4] Understanding the precise mechanisms of its intestinal absorption is crucial for optimizing its therapeutic use and developing novel iron delivery systems.
Intestinal Absorption Pathway of this compound
The intestinal absorption of this compound is a multi-step process involving luminal stability, apical membrane transport, intracellular processing, and basolateral export into the bloodstream. While initially thought to be absorbed intact via peptide transporters, accumulating evidence suggests that this compound primarily utilizes the well-established non-heme iron absorption pathway after dissociation in the intestinal lumen.[6][7]
Luminal Stability and Dissociation
The chelated structure of this compound enhances its solubility and stability within the gastrointestinal tract.[8] This allows it to bypass common inhibitors of iron absorption, such as phytates.[3][9] While some studies proposed that the intact chelate might be absorbed, research indicates that iron from this compound competes with ferrous sulfate (B86663) for the non-heme iron absorption pathway, suggesting it becomes part of the common non-heme iron pool in the duodenum.[6]
Apical Membrane Transport
The primary transporter for non-heme iron at the apical membrane of enterocytes is the Divalent Metal Transporter 1 (DMT1).[7][10] Studies using Caco-2 cells, a human intestinal cell line model, have demonstrated the critical role of DMT1 in the uptake of iron from this compound.
A key study utilized a DMT1-knockout Caco-2 cell line created with CRISPR-Cas9 technology.[7][11] In wild-type cells, both ferrous bisglycinate and ferrous sulfate led to a significant increase in the intracellular labile iron pool.[7][11] However, in DMT1-knockout cells, this increase was substantially suppressed, indicating that DMT1 is the main transporter for iron from both sources.[7][11]
While the peptide transporter 1 (PepT1) was initially considered a potential pathway for the intact chelate, studies have shown that its expression is not significantly altered by this compound treatment in DMT1-knockout cells, suggesting it does not play a primary role in its absorption.[7][11] However, another study in pig intestinal epithelial cells suggested that ferrous bisglycinate increased the expression of both DMT1 and PepT1.[12]
Interestingly, the expression of the ZRT and IRT-like protein 14 (Zip14), another metal transporter, was found to be elevated in response to both this compound and ferrous sulfate, suggesting a potential compensatory role in intestinal iron transport, particularly when DMT1 is absent or downregulated.[7][11]
Intracellular Fate and Basolateral Export
Once inside the enterocyte, the absorbed iron enters the labile iron pool. From here, it can be either stored within the cell bound to ferritin or transported across the basolateral membrane into the circulation.[7] The export of iron from the enterocyte is mediated by the protein ferroportin.[10][13] The expression and activity of both DMT1 and ferroportin are tightly regulated by the body's iron stores, primarily through the hormone hepcidin.[10][14] Studies have shown that iron absorption from this compound is inversely correlated with serum ferritin levels, indicating that its absorption is regulated by the body's iron status in a similar manner to other non-heme iron sources.[14][15]
Quantitative Data on this compound Absorption
The superior bioavailability of this compound has been demonstrated in numerous studies. Below are tables summarizing quantitative data from key clinical and preclinical trials.
Table 1: Human Clinical Trials on this compound Bioavailability and Efficacy
| Study Population | Iron Formulations Compared | Key Findings | Reference |
| Pregnant Women | Ferrous Bisglycinate (15 mg elemental Fe) vs. Ferrous Fumarate (115 mg elemental Fe) | Significant increase in hemoglobin, serum iron, and serum ferritin was higher in the this compound group. | [16] |
| Pregnant Women | Ferrous Bisglycinate (25 mg) vs. Ferrous Sulfate (50 mg) | Similar improvements in maternal blood parameters, with fewer gastrointestinal side effects in the bisglycinate group. | [17] |
| Non-anemic Women | This compound (50 mg) vs. Ferrous Sulfate (50 mg) | This compound was better tolerated. | [16] |
| Healthy Women | This compound vs. Ferrous Ascorbate (15 mg/L in water) | No significant difference in iron absorption (34.6% vs. 29.9%, respectively). Standardized iron absorption of iron bis-glycinate was 46.3%. | [14][18] |
| Healthy Men | Ferrous Bisglycinate vs. Ferrous Sulfate in whole-maize meal | Iron absorption from ferrous bisglycinate was 4 times higher than from ferrous sulfate (6.0% vs. 1.7%). | [15] |
| Meta-analysis of 17 RCTs (Pregnant Women) | Ferrous Bisglycinate vs. Other Iron Supplements | Higher hemoglobin concentrations and 64% fewer reported gastrointestinal adverse events with ferrous bisglycinate. | [3][19] |
Table 2: In Vitro and In Vivo Preclinical Studies on this compound Absorption
| Model System | Iron Formulations Compared | Key Findings | Reference |
| DMT1-knockout Caco-2 cells | Ferrous Bisglycinate vs. Ferrous Sulfate | DMT1-knockout suppressed the synthesis of ferritin and inhibited the response of iron regulatory proteins to both iron sources, indicating a DMT1-dependent pathway. | [7][11] |
| Caco-2 cells | Ferrous Glycinate (B8599266) Liposomes vs. Ferrous Glycinate | Iron transport from ferrous glycinate liposomes was significantly higher than from ferrous glycinate. | [20] |
| Pig intestinal epithelial cells (IPEC-1) | Ferrous Bisglycinate vs. Ferrous Sulfate | Ferrous bisglycinate was associated with higher expression of DMT1 and PepT1. | [12] |
Experimental Protocols
The study of this compound absorption utilizes a variety of in vitro, in vivo, and human clinical trial methodologies.
In Vitro Caco-2 Cell Model
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in vitro model for studying intestinal iron absorption.[21][22][23]
-
Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. They are typically grown on semi-permeable filter supports in bicameral chambers, which allows for the separate analysis of apical (luminal) and basolateral (serosal) compartments.[22][23]
-
Iron Treatment: Differentiated Caco-2 cell monolayers are treated with this compound or other iron compounds on the apical side.
-
Measurement of Iron Uptake and Transport: Iron levels are measured in the cell lysate (uptake) and in the basolateral medium (transport). This can be done using radioisotopes (e.g., ⁵⁹Fe) or by measuring intracellular ferritin concentration, which correlates with iron uptake.[24]
-
Gene and Protein Expression Analysis: The expression of key iron transporters like DMT1, ferroportin, and PepT1 can be analyzed using techniques such as RT-PCR and Western blotting.[12]
DMT1-Knockout Caco-2 Cell Line Generation
To specifically investigate the role of DMT1, a knockout cell line can be generated using CRISPR-Cas9 technology.[7][25]
-
gRNA Design and Vector Construction: Guide RNAs (gRNAs) targeting the DMT1 gene are designed and cloned into a CRISPR-Cas9 expression vector.
-
Transfection and Selection: Caco-2 cells are transfected with the vector, and cells with successful gene editing are selected.
-
Validation: The knockout of the DMT1 gene is confirmed by DNA sequencing, Western blotting, and functional assays.[25]
In Vivo Animal Models
Animal models, such as rats and chickens, are used to study iron bioavailability in a more complex physiological system.[26]
-
Hemoglobin Repletion Bioassay: This is a classic method where animals are first made anemic and then fed diets supplemented with different iron sources. The repletion of hemoglobin levels is used as a measure of iron bioavailability.[27]
-
Stable Isotope Studies: Animals are administered iron compounds labeled with stable isotopes (e.g., ⁵⁸Fe). The enrichment of the isotope in blood samples over time is measured by inductively coupled plasma mass spectrometry (ICP-MS) to determine absorption.[26]
-
Duodenal Loop Technique: In this surgical technique, a segment of the duodenum is isolated, and the test iron compound is injected directly into the loop. Blood samples are then collected from the duodenal vein to measure direct intestinal absorption.[26]
Human Clinical Trials
Human studies are the gold standard for determining the bioavailability and efficacy of iron supplements.
-
Double-Isotope Method: This method involves the administration of two different iron isotopes, one as a reference compound (e.g., ferrous ascorbate) and the other as the test compound (this compound). The incorporation of these isotopes into red blood cells is measured from a blood sample taken after a specific period, allowing for the calculation of relative absorption.[14][27]
-
Oral Iron Absorption Test (OIAT): This involves measuring the increase in serum iron levels at specific time points (e.g., 1 and 2 hours) after the oral administration of an iron supplement.[17][28]
-
Randomized Controlled Trials (RCTs): These trials compare the effects of this compound to a placebo or another iron formulation on hematological parameters (e.g., hemoglobin, ferritin) over a longer period.[3][17]
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: Proposed intestinal absorption pathway of this compound.
Experimental Workflows
Caption: General workflow for in vitro iron absorption studies using Caco-2 cells.
Conclusion
The intestinal absorption of this compound is a complex process that primarily relies on the established non-heme iron absorption pathway. Its chelated nature confers significant advantages in terms of luminal stability and solubility, leading to enhanced bioavailability compared to conventional iron salts. The Divalent Metal Transporter 1 (DMT1) has been identified as the key transporter for the apical uptake of iron from dissociated this compound. The absorption is physiologically regulated by the body's iron status, ensuring a controlled uptake. The methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other novel iron formulations. This in-depth understanding is paramount for researchers, scientists, and drug development professionals working to address the global challenge of iron deficiency.
References
- 1. ethical-nutrition.com [ethical-nutrition.com]
- 2. advantic.com.pl [advantic.com.pl]
- 3. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. naternalvitamins.com.au [naternalvitamins.com.au]
- 5. This compound: Gentle Iron Supplement for Better Absorption | National Nutrition Research - National Nutrition Articles [nationalnutrition.ca]
- 6. Iron bis-glycine chelate competes for the nonheme-iron absorption pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. herbasante.ca [herbasante.ca]
- 9. examine.com [examine.com]
- 10. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract [termedia.pl]
- 11. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Intracellular Iron Transport and Storage: From Molecular Mechanisms to Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioavailability of iron bis-glycinate chelate in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Iron absorption from ferrous bisglycinate and ferric trisglycinate in whole maize is regulated by iron status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. livar.net [livar.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. balchem.com [balchem.com]
- 20. Evaluation of iron transport from ferrous glycinate liposomes using Caco-2 cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. The use of Caco-2 cells as an in vitro method to study bioavailability of iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nutriweb.org.my [nutriweb.org.my]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Publication : USDA ARS [ars.usda.gov]
- 27. The concept of iron bioavailability and its assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Role of Glycine in the Superior Absorption of Iron Bisglycinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron bisglycinate, a chelated form of iron, has garnered significant attention for its enhanced bioavailability and reduced gastrointestinal side effects compared to traditional inorganic iron salts like ferrous sulfate (B86663). This technical guide delves into the pivotal role of the amino acid glycine (B1666218) in the absorption mechanism of this compound. By forming a stable, neutral chelate, glycine protects the iron atom from dietary inhibitors and luminal interactions, facilitating its transport to the intestinal brush border. Evidence from in vitro, in vivo, and human clinical studies elucidates the primary absorption pathway via the Divalent Metal Transporter 1 (DMT1), a mechanism shared with inorganic non-heme iron. Furthermore, the dissociated glycine molecule may exert independent beneficial effects on intestinal epithelial integrity, contributing to a favorable environment for nutrient absorption. This document provides a comprehensive overview of the underlying biochemical pathways, summarizes quantitative data from key comparative studies, and details the experimental protocols used to elucidate these mechanisms.
Introduction
Iron deficiency remains a global health challenge, necessitating effective and well-tolerated oral iron supplementation. Conventional iron salts, such as ferrous sulfate, are often associated with poor absorption due to interactions with dietary inhibitors (e.g., phytates, polyphenols) and significant gastrointestinal distress, leading to poor patient compliance.[1][2] this compound, a chelate formed between one ferrous iron atom and two molecules of glycine, has emerged as a superior alternative.[1][3] This guide explores the multifaceted role of glycine in enhancing the solubility, stability, and ultimate absorption of iron.
The Biochemical Advantage of the Glycine Chelate
The core of this compound's efficacy lies in its chemical structure. Glycine, the smallest proteinogenic amino acid, forms two bonds with the ferrous (Fe²⁺) ion, creating a stable, electrically neutral ring structure.[4] This chelation confers several critical advantages within the gastrointestinal tract:
-
Protection from Inhibitors: The glycine "shield" prevents the iron atom from interacting with dietary components like phytates, tannins, and oxalic acid that would otherwise render it insoluble and unabsorbable.[3][4]
-
Stability Across pH Gradients: The chelate remains stable in the acidic environment of the stomach and soluble in the more alkaline pH of the small intestine, where iron absorption primarily occurs.[2][5] This ensures the iron remains available for uptake by the enterocytes.
-
Reduced Gastrointestinal Irritation: By preventing free iron from coming into direct contact with the intestinal mucosa, the chelate minimizes the generation of reactive oxygen species and subsequent localized irritation, cramping, and constipation commonly associated with inorganic iron salts.[1][2]
Intestinal Absorption Pathway of this compound
While initial hypotheses suggested that the intact this compound chelate might be absorbed via peptide or amino acid transporters, compelling evidence now points to its reliance on the primary pathway for non-heme iron absorption.
Primary Pathway: The Role of DMT1
The predominant mechanism involves the dissociation of the chelate at the brush border of the duodenal enterocytes, followed by the transport of the ferrous iron into the cell via the Divalent Metal Transporter 1 (DMT1).[5][6]
-
Competition Studies: Human trials have demonstrated that iron from iron bis-glycine chelate competes with ferrous sulfate for the non-heme iron absorption pathway, but not with heme iron, indicating a shared transport mechanism.[7]
-
DMT1-Knockout Cell Models: Seminal studies using Caco-2 human intestinal cells with CRISPR-Cas9 mediated knockout of the DMT1 gene have shown that the absence of this transporter significantly inhibits the uptake of iron from both ferrous bisglycinate and ferrous sulfate.[6][8] In these knockout cells, the increase in the intracellular labile iron pool and the synthesis of ferritin (the iron storage protein) were markedly suppressed following exposure to this compound.[6][8][9]
The Disputed Role of Peptide Transporters (PepT1)
Some studies, particularly in porcine intestinal epithelial cells (IPEC-1), suggested that ferrous bisglycinate may be partially absorbed as an intact chelate through the peptide transporter 1 (PepT1). These studies observed an upregulation of PepT1 expression in response to ferrous bisglycinate.[1][10][11] However, the definitive DMT1-knockout experiments in human Caco-2 cells did not show any alteration in PepT1 expression in response to this compound, nor did the absence of DMT1 lead to a compensatory increase in PepT1-mediated transport.[6][12] This indicates that while PepT1 may have a minor role in some species, DMT1 is the principal transporter in humans.
The following diagram illustrates the primary intestinal absorption pathway for this compound.
Intracellular Regulation
Once inside the enterocyte, iron from bisglycinate enters the common labile iron pool and is subject to the same regulatory mechanisms as iron from other non-heme sources. The cell's iron status, dictated by the Iron Regulatory Proteins (IRP1/IRP2), controls the fate of the absorbed iron.[6][13]
-
Storage: In iron-replete conditions, iron is stored within the protein ferritin.
-
Export: In iron-deficient conditions, iron is exported from the basolateral membrane into the bloodstream via the transporter ferroportin (FPN1).[13]
The systemic iron regulatory hormone, hepcidin (B1576463), controls iron absorption by binding to ferroportin, causing its internalization and degradation, thereby trapping iron within the enterocyte.[14][15] Studies suggest that because iron from bisglycinate enters the same intracellular pathways, its absorption is similarly regulated by the body's iron status.[4]
The following diagram depicts the intracellular iron regulatory network.
The Ancillary Role of Free Glycine
Upon dissociation of the iron-glycine chelate, free glycine is released into the intestinal lumen. While the primary benefit of glycine is conferred through chelation, the amino acid itself may have positive impacts on the intestinal epithelium.
-
Intestinal Barrier Enhancement: Studies have shown that physiological concentrations of glycine can improve intestinal mucosal barrier function by increasing the expression and proper localization of tight junction proteins, such as claudin-7 and ZO-3, in enterocytes.[16] A stronger barrier can reduce inflammation and create a healthier environment for all nutrient transport processes.
-
Antioxidant Protection: Glycine can protect intestinal epithelial cells from oxidative damage.[17] This action requires glycine to be taken up into the cell by specific transporters like GLYT1.[18] By mitigating oxidative stress, glycine may help maintain the health and absorptive capacity of the intestinal lining.
Quantitative Data from Comparative Studies
The superiority of this compound in terms of bioavailability and tolerability has been demonstrated in numerous clinical trials. The following tables summarize key quantitative findings.
Table 1: Comparative Efficacy of this compound vs. Other Iron Forms
| Study Population | N | Intervention Groups & Daily Elemental Iron Dose | Duration | Key Findings (Mean Change) | Reference |
| Pregnant Women | 187 | Group I: Ferrous Bis-glycinate (Dose not specified) Group II: Ferrous Glycine Sulfate (Dose not specified) | 8 weeks | Hemoglobin Increase: Group I: +2.48 g/dL Group II: +1.32 g/dL (p ≤ 0.0001) | Abdel-Lah, et al. (2018)[19] |
| Pregnant Women | 120 | Test: Ferrous Bisglycinate (24 mg) Control: Ferrous Fumarate (66 mg) | 6 months | Serum Iron Increase (2h post-dose): Test group significantly higher than control (p < 0.001). Hemoglobin & Ferritin: Both groups increased significantly, with numerically larger increases in the test group. | G-Medina, et al. (2022)[3] |
| Pregnant Women | 80 | Group A: Ferrous Bisglycinate (25 mg) Group B: Ferrous Sulfate (50 mg) | ~20 weeks | No significant difference in preventing iron deficiency or anemia, indicating equal efficacy at half the elemental iron dose for bisglycinate. | Milman, et al. (2014)[20] |
| Schoolchildren | 200 | Group A: Iron Bis-glycinate Chelate (30 mg) Group B: Ferrous Sulfate (30 mg) | 12 weeks | Serum Ferritin (6 months post-supplementation): Group A was 6.04 µg/L higher than Group B (p = 0.028). | Mejía-Benítez, et al. (2014)[21] |
| Adult Men | 10 | Whole-maize meal fortified with: - Ferrous Bisglycinate (3 mg) - Ferrous Sulfate (3 mg) | Single Meal | Geometric Mean Iron Absorption: Bisglycinate: 6.0% Sulfate: 1.7% (4x higher, p < 0.05) | Bovell-Benjamin, et al. (2000)[4] |
Table 2: Comparative Tolerability of this compound
| Study Population | Comparison | Key Finding | Reference |
| Pregnant Women | Ferrous Bisglycinate vs. Ferrous Fumarate | Test group had significantly fewer reports of nausea, abdominal pain, bloating, constipation, or metallic taste (p < 0.001). | G-Medina, et al. (2022)[3] |
| Pregnant Women | Ferrous Bisglycinate vs. Ferrous Glycine Sulfate | Rate of adverse effects was significantly higher in the ferrous glycine sulfate group (p = 0.001). | Abdel-Lah, et al. (2018)[19] |
| Pregnant Women | Ferrous Bisglycinate (25 mg) vs. Ferrous Sulfate (50 mg) | Frequency of gastrointestinal complaints was lower in the bisglycinate group (p = 0.001). | Milman, et al. (2014)[20] |
| Meta-Analysis (Pregnant Women) | Ferrous Bisglycinate vs. Other Iron Supplements | Fewer reported GI adverse events (Incidence Rate Ratio: 0.36, p < 0.01). | Santi, et al. (2022)[22] |
Key Experimental Protocols
The mechanisms described in this guide were elucidated through specific and rigorous experimental models.
In Vitro Digestion / Caco-2 Cell Model for Bioavailability
This model simulates human digestion and intestinal absorption to provide a reliable estimate of iron bioavailability.[23]
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to mimic small intestine enterocytes, produce the iron-storage protein ferritin in proportion to the amount of iron they absorb.[23][24] Measuring ferritin formation serves as a proxy for iron uptake.
-
Cell Culture: Caco-2 cells (e.g., ATCC HTB-37) are cultured in a suitable medium (e.g., MEM) with fetal bovine serum. They are seeded onto permeable supports in multi-well plates and grown for ~14 days post-confluence to allow for differentiation into a polarized monolayer with tight junctions and brush border enzymes.[25][26]
-
In Vitro Digestion: The test substance (e.g., food fortified with this compound) is subjected to a two-stage simulated digestion.
-
Gastric Phase: Incubation with pepsin at pH 2.0 for 1-2 hours at 37°C.[5]
-
Intestinal Phase: The pH is raised to ~7.0, and a mixture of pancreatin (B1164899) and bile salts is added. The digest is incubated for a further 2 hours at 37°C.[5]
-
-
Cell Exposure: The soluble fraction of the digest is applied to the apical side of the Caco-2 cell monolayer and incubated for up to 24 hours.
-
Analysis: After incubation, cells are harvested and lysed. The ferritin concentration is measured using a commercial ELISA kit, and the total cell protein is quantified (e.g., using a BCA assay). Bioavailability is expressed as ng of ferritin per mg of total cell protein and compared against a standard iron salt control (e.g., ferrous sulfate).[23][24]
The workflow for a typical Caco-2 cell experiment is shown below.
DMT1-Knockout Caco-2 Cell Protocol
This protocol is designed to definitively test the involvement of the DMT1 transporter in the absorption of an iron compound.[6][12]
-
Cell Line Generation:
-
gRNA Design: A guide RNA (gRNA) is designed to target a specific exon of the human SLC11A2 gene (which codes for DMT1).
-
CRISPR-Cas9 Transfection: Caco-2 cells are transfected with plasmids expressing the Cas9 nuclease and the designed gRNA.
-
Clonal Selection: Transfected cells are subjected to selection (e.g., with puromycin), and single-cell colonies are isolated and expanded.
-
Validation: Knockout is confirmed at the genomic level by sequencing the target region to identify mutations (indels) and at the protein level by Western blot to confirm the absence of DMT1 protein expression.[9][26]
-
-
Experimental Procedure:
-
Wild-type (WT) and DMT1-knockout (KO) Caco-2 cells are cultured to differentiation as described above.
-
Cells are treated with equimolar concentrations of ferrous bisglycinate or ferrous sulfate for various time points (e.g., 2, 6, 24 hours).
-
Analysis of Iron Uptake: The labile iron pool is measured using a fluorescent probe (e.g., Phen Green SK).[6]
-
Analysis of Iron Storage: Ferritin content is measured by ELISA or Western blot.[6]
-
Analysis of Transporter Expression: The expression of other potentially compensatory transporters (e.g., PepT1, Zip14) and regulatory proteins (IRP1, IRP2, Ferroportin) is quantified via Western blot or qRT-PCR.[6][12]
-
-
Expected Outcome: If DMT1 is the primary transporter, a dramatic reduction in labile iron, ferritin formation, and IRP response will be observed in the KO cells compared to WT cells when treated with ferrous bisglycinate.
Human Iron Absorption Study using Stable or Radioisotopes
This protocol represents the gold standard for measuring human iron absorption.[4][27]
-
Subject Recruitment: Healthy subjects are recruited based on inclusion/exclusion criteria, often with a range of iron statuses (from iron-deficient to iron-replete) as determined by serum ferritin levels.
-
Isotope Preparation: The iron compounds to be tested (e.g., ferrous bisglycinate and ferrous sulfate) are extrinsically labeled with different iron isotopes. For example, ferrous bisglycinate can be labeled with ⁵⁵Fe (a radioisotope) and ferrous sulfate with ⁵⁹Fe (a different radioisotope).[4] Stable isotopes (e.g., ⁵⁷Fe, ⁵⁸Fe) are now more commonly used.[27]
-
Administration: On separate days, or simultaneously if using dual isotopes, subjects consume a standardized meal (e.g., whole-maize porridge) containing a precise dose of the labeled iron compound.[4]
-
Measurement of Absorption: After a period of ~14-16 days to allow for the incorporation of the absorbed iron into circulating red blood cells, a blood sample is drawn. The amount of the specific isotope in the red blood cells is quantified (by liquid scintillation counting for radioisotopes or mass spectrometry for stable isotopes).
-
Calculation: Iron absorption is calculated based on the total amount of isotope administered and the estimated total circulating blood volume of the subject.[4]
Conclusion
The role of glycine in promoting the absorption of this compound is multifaceted and scientifically well-supported. Its primary function is to act as a chelating agent, forming a stable, soluble molecule that protects the ferrous iron from dietary inhibitors and delivers it efficiently to the intestinal cell surface. Robust experimental evidence, particularly from DMT1-knockout cell models, confirms that the iron from this chelate is then absorbed via the canonical non-heme iron pathway, regulated by DMT1, and is subject to the body's normal homeostatic controls. Additionally, the dissociated glycine may contribute to a healthier intestinal environment by enhancing barrier integrity and providing antioxidant protection. The culmination of these factors results in a highly bioavailable and well-tolerated form of iron, offering significant advantages for researchers, clinicians, and drug development professionals in the management of iron deficiency.
References
- 1. Ferrous bisglycinate increased iron transportation through DMT1 and PepT1 in pig intestinal epithelial cells compared with ferrous sulphate [jafs.com.pl]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Iron absorption from ferrous bisglycinate and ferric trisglycinate in whole maize is regulated by iron status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of DMT1 knockdown on iron, cadmium, and lead uptake in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A crosstalk between hepcidin and IRE/IRP pathways controls ferroportin expression and determines serum iron levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A crosstalk between hepcidin and IRE/IRP pathways controls ferroportin expression and determines serum iron levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Different Doses of Oral Iron on Hepcidin and Treatment Response in Iron Deficiency Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glycine Regulates Expression and Distribution of Claudin-7 and ZO-3 Proteins in Intestinal Porcine Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glycine transporter GLYT1 is essential for glycine-mediated protection of human intestinal epithelial cells against oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glycine transporter GLYT1 is essential for glycine-mediated protection of human intestinal epithelial cells against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pure-portal.regsj.dk [pure-portal.regsj.dk]
- 21. Effect of supplementation with ferrous sulfate or iron bis-glycinate chelate on ferritin concentration in Mexican schoolchildren: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials. (2023) | Jordie A J Fischer | 9 Citations [scispace.com]
- 23. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]
- 24. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 25. nutriweb.org.my [nutriweb.org.my]
- 26. journals.physiology.org [journals.physiology.org]
- 27. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Maze: An In-depth Technical Guide to the pH-Dependent Stability of Iron Bisglycinate
For Immediate Release
CLEARFIELD, Utah – For researchers, scientists, and drug development professionals vested in the advancement of iron supplementation, understanding the nuanced stability of iron bisglycinate across varying pH levels is paramount. This technical guide delves into the core chemical principles governing the integrity of the this compound chelate, presenting a synthesis of quantitative data, detailed experimental protocols, and visual representations of key pathways to provide a comprehensive resource for formulation and development.
This compound, a chelate formed between one ferrous iron molecule and two glycine (B1666218) molecules, is renowned for its superior bioavailability and reduced gastrointestinal side effects compared to traditional iron salts.[1] This advantage is largely attributed to the stability of its chelated structure, which protects the iron ion from inhibitory interactions within the digestive tract. However, the integrity of this chelate is intrinsically linked to the pH of its surrounding environment.
The Chemical Foundation of Stability
The formation of this compound involves the bonding of a ferrous ion (Fe²⁺) with both the carboxyl oxygen and the amino nitrogen of two glycine molecules. This creates two stable, five-membered rings that effectively shield the iron ion.[1] The stability of this structure is a critical factor in its nutritional functionality. A nutritionally effective chelate must be stable enough to withstand the acidic environment of the stomach and the increasingly alkaline conditions of the small intestine to ensure the iron is delivered to the intestinal cells for absorption.[2]
The stability of a chelate is quantified by its stability constant. For a nutritionally functional iron chelate, this constant should be high enough to prevent dissociation in the gut but lower than that of transport and storage proteins within the body to allow for the release of iron after absorption.
Quantitative Analysis of this compound Stability
The stability of this compound is most evident when compared to other common iron forms, such as ferrous sulfate (B86663). The following table summarizes the solubility of various iron compounds at different pH levels, simulating the transition from the stomach to the small intestine.
| Iron Compound | pH 2 | pH 6 |
| This compound Chelate | Completely Soluble | Completely Soluble |
| Ferrous Sulfate | Completely Soluble | 64% decrease in solubility |
| Ferrous Fumarate | 75% Soluble | 74% decrease in solubility |
| Sodium-Iron EDTA (NaFeEDTA) | Completely Soluble | Completely Soluble |
Data compiled from studies on the effect of pH changes on iron compound solubility.[3][4]
These data clearly demonstrate the superior solubility of this compound in a neutral pH environment, which is crucial for absorption in the small intestine. While ferrous sulfate is soluble in the acidic environment of the stomach (pH 2), it tends to precipitate as the pH increases, reducing its bioavailability.[3] this compound's ability to remain soluble across this pH range is a key factor in its enhanced efficacy.[3][5]
Some studies, however, have raised questions about the complete stability of the chelate in the highly acidic conditions of the stomach, suggesting potential partial dissociation.[6] Modeling studies predict that in a simulated gastric environment (pH 1-2), the predominant form of dissolved iron from both ferrous sulfate and ferrous bisglycinate are aqua-complexes of Fe(II), with the complexing properties of glycine becoming more apparent in a slightly alkaline medium.[6][7]
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of this compound at different pH levels, a well-defined experimental protocol is essential. The following outlines a general methodology for such an assessment, drawing from established analytical techniques for iron determination.
Objective: To quantify the amount of intact this compound and free ferrous iron in solution at various pH levels.
Materials:
-
This compound
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Phosphate buffers for maintaining specific pH values (e.g., pH 2, 4, 6, 8)
-
Deionized water
-
Analytical grade reagents for iron quantification (e.g., 1,10-phenanthroline, hydroxylamine (B1172632) hydrochloride, sodium acetate)
-
HPLC system with a suitable column (e.g., C18) and detector (for a more advanced separation of chelated and non-chelated iron)
Methodology:
-
Solution Preparation: Prepare stock solutions of this compound in deionized water.
-
pH Adjustment and Incubation:
-
Create a series of solutions at different pH values (e.g., 2, 3, 4, 5, 6, 7, 8) using appropriate buffers or by adjusting with HCl or NaOH.
-
Add a known concentration of the this compound stock solution to each pH-adjusted solution.
-
Incubate the solutions at a constant temperature (e.g., 37°C to simulate physiological conditions) for a defined period (e.g., 2 hours to mimic gastric residence time).
-
-
Quantification of Free and Total Iron (Colorimetric Method):
-
Total Iron:
-
Take an aliquot of the incubated solution.
-
Add a reducing agent (e.g., hydroxylamine hydrochloride) to convert any oxidized Fe³⁺ to Fe²⁺.
-
Add a complexing agent (e.g., 1,10-phenanthroline) and a buffer (e.g., sodium acetate) to develop a colored complex with all the iron present.[8][9]
-
Measure the absorbance at the maximum wavelength (around 510 nm) using a spectrophotometer.[8][9][10]
-
-
Free Ferrous Iron (Fe²⁺):
-
Take another aliquot of the incubated solution.
-
Directly add the complexing agent (1,10-phenanthroline) and buffer without the reducing agent. This will only form a complex with the already free Fe²⁺.
-
Measure the absorbance at the maximum wavelength.
-
-
-
Calculation of Intact Chelate:
-
Calculate the concentration of total iron and free ferrous iron from a standard calibration curve.
-
The concentration of intact this compound can be determined by subtracting the concentration of free ferrous iron from the total iron concentration.
-
-
HPLC Method (for enhanced separation):
-
An alternative and more precise method involves using a reversed-phase high-performance liquid chromatography (RP-HPLC) system.
-
Develop a method to separate intact this compound from free iron and glycine. This may involve an ion-pairing agent in the mobile phase.
-
Quantify the different species by integrating the peak areas from the chromatogram.
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The stability of this compound across a wide physiological pH range is a cornerstone of its efficacy as an iron supplement. Its ability to remain soluble and intact through the gastrointestinal tract enhances its bioavailability and minimizes the side effects associated with free iron. While generally stable, understanding the potential for partial dissociation under extreme acidic conditions is crucial for optimizing formulations. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the stability of this compound and other iron chelates, contributing to the development of more effective and well-tolerated iron therapies. This in-depth understanding is vital for the continued innovation in the field of mineral supplementation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of change in pH on the solubility of iron bis-glycinate chelate and other iron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Article - jsite [jsite.uwm.edu.pl]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. researcher.manipal.edu [researcher.manipal.edu]
- 10. Analytical Method Development and Validation for Iron and Ascorbic Acid in Ferrous bisglyciante Effervescent Tablets by Colorimetry and RP-HPLC. | SG | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
molecular weight and formula of iron bisglycinate
An In-depth Technical Guide to the Molecular Properties of Iron Bisglycinate
This guide provides a comprehensive overview of the molecular formula, weight, structure, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Properties
This compound is an iron-amino acid chelate, a nutraceutical ingredient used as a source of dietary iron. It is formed by the reaction of one molecule of ferrous iron (Fe²⁺) with two molecules of the amino acid glycine (B1666218).[1][2] This chelation process results in a stable complex where the iron is protected from inhibitors of absorption.[1][3]
Molecular Formula and Weight
The most commonly cited chemical formula for the anhydrous form of ferrous bisglycinate is C₄H₈FeN₂O₄ .[1][2][3][4][5] The corresponding molecular weight is consistently reported as 203.96 g/mol .[1][2][3][4][5][6][7][8]
Some databases may list a formula of C₄H₁₀FeN₂O₄ with a molecular weight of approximately 205.98 g/mol , which likely accounts for the hydrated form or a different ionic state of the compound.[9] However, the anhydrous form with a molecular weight of ~204 g/mol is the industry and research standard.[10]
Table 1: Quantitative Data for Ferrous Bisglycinate
| Property | Value | Source(s) |
| Chemical Name | Iron(II) bisglycinate; Ferrous bisglycinate | [3][4] |
| CAS Number | 20150-34-9 | [1][3][4][5] |
| Molecular Formula | C₄H₈FeN₂O₄ | [1][2][3][4][5] |
| Molecular Weight | 203.96 g/mol | [1][2][3][4][5][6][7][8] |
| Appearance | Greenish-brown powder | [2][4] |
| Iron Content | Approx. 20% | [4] |
Chemical Structure
Ferrous bisglycinate is a chelate where the central ferrous iron atom is covalently bonded to two glycine molecules.[1] The iron atom binds to both the alpha-amino group and the carboxyl group of each glycine molecule, forming two stable five-membered heterocyclic rings.[1][10] This structure gives the molecule high stability and protects the iron from interactions within the gastrointestinal tract, leading to higher bioavailability compared to inorganic iron salts.[1][2] Some descriptions suggest an octahedral structure where two water molecules are also coordinated to the central iron atom.[3]
Experimental Protocols
The synthesis and characterization of this compound can be performed through several established methods.
Synthesis Methodologies
Protocol 1: Synthesis from Ferrous Sulfate (B86663) [11]
-
Dissolution : Dissolve 4 grams of ferrous sulfate (containing 20% Fe(II)) in 14.0 g of water with stirring.
-
Glycine Addition : Add 2.2 grams of glycine to the solution and continue stirring for 30 minutes.
-
Precipitation : Add 1 gram of calcium oxide to the aqueous solution and stir until fully dissolved.
-
Formation : The dissolution of calcium oxide leads to the formation of a calcium sulfate precipitate and approximately 3 grams of ferrous bisglycinate chelate.
-
Isolation : The product can be isolated from the precipitate through appropriate separation techniques.
Protocol 2: Synthesis from Ferrous Oxide [12]
-
Reactant Preparation : Prepare an aqueous solution by reacting one mole of ferrous oxide with two moles of sodium glycinate (B8599266). Citric acid is used as a stabilizing agent.
-
Reaction : The mixture is brought to 55-60°C and allowed to react for 1 hour to form ferrous bisglycinate.
-
Drying : The resulting solution is typically spray-dried to obtain the final powdered product.
Protocol 3: Synthesis from Ferrous Carbonate [13]
-
Reaction Setup : Glycine and ferrous carbonate are used as the primary raw materials.
-
Optimized Conditions : The reaction is carried out under the following optimized conditions:
-
pH: 5.5 - 6.0
-
Glycine to Iron Molar Ratio: 2:1
-
Reaction Temperature: 80°C
-
Antioxidant: Added at 10% of the glycine weight.
-
-
Yield : This method reportedly produces ferrous glycinate monohydrate with a high chelation ratio and yield.
Characterization Techniques
The structural integrity and purity of synthesized this compound are confirmed using a suite of analytical methods.
-
Fourier-Transform Infrared Spectroscopy (FTIR) : To confirm the formation of the chelate structure by identifying the coordinate covalent bonds between the iron atom and the functional groups of glycine.[2]
-
UV-Visible Spectroscopy (UV-Vis) : To study the electronic transitions within the molecule and for quantitative analysis.[11][14]
-
X-ray Diffraction (XRD) and Crystallography : To determine the crystalline structure and the spatial arrangement of atoms within the chelate.[11]
-
X-ray Fluorescence (XRF) : To confirm the elemental composition, particularly the iron content.[11]
Experimental & Logical Workflows
The development and analysis of this compound follow a structured workflow from synthesis to final characterization, ensuring the product meets required specifications for use in research and pharmaceutical applications.
References
- 1. globalcalcium.com [globalcalcium.com]
- 2. wbcil.com [wbcil.com]
- 3. Ferrous Bisglycinate | 20150-34-9 [chemicalbook.com]
- 4. lohmann-minerals.com [lohmann-minerals.com]
- 5. chemscene.com [chemscene.com]
- 6. Ferrous Bisglycinate | Estrogen/progestogen Receptor | TargetMol [targetmol.com]
- 7. Ferrous glycinate | C4H8FeN2O4 | CID 9837124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound | C4H10FeN2O4 | CID 129722163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The chemistry of ferrous bis-glycinate chelate [ve.scielo.org]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Ferrous Bisglycinate synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Iron Bisglycinate's Resilience to Dietary Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron deficiency remains a global health challenge, and oral iron supplementation is a primary strategy for its prevention and treatment. The bioavailability of traditional iron salts, such as ferrous sulfate (B86663), is notoriously hampered by dietary inhibitors commonly found in plant-based diets. These include phytates, polyphenols, and the mineral calcium, which chelate iron in the gastrointestinal tract, rendering it insoluble and unavailable for absorption.[1][2] Iron bisglycinate, a chelate of one ferrous iron molecule covalently bound to two molecules of the amino acid glycine (B1666218), has emerged as a promising alternative with potentially higher bioavailability and better gastrointestinal tolerance.[3][4][5] This technical guide provides an in-depth analysis of the interactions between this compound and major dietary inhibitors, presenting quantitative data, detailed experimental methodologies, and mechanistic insights into its absorption pathway.
Quantitative Impact of Dietary Inhibitors on Iron Absorption
The superior bioavailability of this compound, particularly in the presence of dietary inhibitors, has been demonstrated in several studies. The following tables summarize the quantitative data from key research, comparing the performance of this compound to that of ferrous sulfate.
Table 1: Effect of Phytates on Iron Absorption
| Iron Form | Food Matrix | Phytate Content | Iron Absorption | Study Population | Reference |
| Ferrous Bisglycinate | Whole-maize meal | High | 6.0% (geometric mean) | Iron-sufficient men | [6] |
| Ferrous Sulfate | Whole-maize meal | High | 1.7% (geometric mean) | Iron-sufficient men | [6] |
| Ferrous Bisglycinate | Cereal-based diets | High | Not sequestered by phytates | Review | [3][7] |
| Ferrous Sulfate | Cereal-based diets | High | Absorption inhibited by phytates | Review | [3] |
Table 2: Effect of Polyphenols on Iron Absorption
| Iron Form | Inhibitor (Source) | Inhibitor Dose | Reduction in Iron Absorption | Study Population | Reference |
| This compound (Ferrochel®) | Espresso-type coffee | Not specified | 50% | Adults | [8][9] |
| This compound (Ferrochel®) | Tea | Not specified | 50% | Adults | [8][9] |
| This compound (Ferrochel®) | American-type coffee | Not specified | No significant modification | Adults | [8][9] |
Table 3: Effect of Calcium on Iron Absorption
| Iron Form | Co-administered Substance | Calcium Dose | Effect on Iron Absorption | Study Population | Reference |
| This compound | Calcium Carbonate | Not specified | May interfere with absorption | General recommendation | [10] |
| Ferrous Sulfate | Calcium Carbonate | 300 mg | No inhibition (without food) | Adults | [5] |
| Ferrous Sulfate | Calcium Citrate | 600 mg | 49% reduction (without food) | Adults | [5] |
| Ferrous Sulfate | Calcium Phosphate | 600 mg | 62% reduction (without food) | Adults | [5] |
Experimental Protocols
The quantitative data presented above are derived from various experimental models. Understanding these methodologies is crucial for interpreting the results and designing future studies.
In Vitro Digestion / Caco-2 Cell Culture Model
This model is a widely used tool to assess iron bioavailability by simulating the digestion process and subsequent absorption by intestinal cells.[10][11][12][13]
a. Cell Culture:
-
Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, are typically used.[12][14]
-
Seeding: Cells are seeded on microporous inserts in bicameral chambers, allowing for separate access to the apical (luminal) and basolateral (serosal) sides.[12]
-
Differentiation: Cells are cultured for approximately 14-21 days to allow for spontaneous differentiation, characterized by the formation of a brush border and tight junctions.[12]
b. Simulated Digestion:
-
Gastric Phase: The iron source (e.g., this compound or ferrous sulfate) mixed with a food matrix is incubated with pepsin at a low pH (e.g., pH 2.0) to simulate stomach digestion.[4]
-
Intestinal Phase: The pH is then raised to approximately 7.0, and a mixture of pancreatin (B1164899) and bile salts is added to simulate small intestine digestion.[4]
c. Iron Uptake Assay:
-
The digestate is applied to the apical side of the Caco-2 cell monolayer.
-
After a defined incubation period (e.g., 2 hours), the cells are harvested.
-
Iron uptake is quantified by measuring the intracellular ferritin concentration, which is proportional to the amount of absorbed iron.[10][11] Ferritin levels are typically determined by an enzyme-linked immunosorbent assay (ELISA).
Human Stable Isotope Studies
Stable isotope studies are the gold standard for measuring iron absorption in humans, as they are safe and provide highly accurate data.[15][16][17][18][19]
a. Study Design:
-
Participants: Subjects are selected based on specific criteria, such as iron status (e.g., iron-deficient or iron-replete).
-
Isotope Administration: Subjects consume a test meal containing iron (e.g., this compound or ferrous sulfate) labeled with a stable isotope of iron (e.g., ⁵⁷Fe or ⁵⁸Fe).[17][19]
-
Blood Sampling: Blood samples are collected at baseline and at a later time point (typically 14 days after isotope administration) to allow for the incorporation of the absorbed iron isotope into red blood cells.[17][19]
b. Sample Analysis:
-
The isotopic enrichment of iron in the red blood cells is measured using techniques like thermal ionization mass spectrometry (TIMS) or multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS).
c. Calculation of Iron Absorption:
-
The amount of the stable isotope incorporated into red blood cells is used to calculate the percentage of iron absorbed from the test meal. This calculation takes into account the total circulating iron in the body.
Signaling Pathways and Mechanisms of Interaction
The differential interaction of this compound with dietary inhibitors is rooted in its chemical structure and absorption pathway.
The chelated structure of this compound, with the iron atom bonded to two glycine molecules, protects it from the inhibitory effects of phytates and polyphenols in the stomach's acidic environment.[3][4][7] While ferrous sulfate readily dissociates, leaving the iron vulnerable to chelation by inhibitors, this compound is thought to remain largely intact.
The absorption of iron from the intestinal lumen into the enterocytes is a complex process involving several transport proteins. Divalent Metal Transporter 1 (DMT1) is the primary transporter for non-heme ferrous iron.[20] Studies suggest that iron from this compound is also primarily absorbed via the DMT1 pathway, similar to ferrous sulfate.[2][8][21] However, there is also evidence suggesting that a portion of this compound may be absorbed intact via the peptide transporter 1 (PepT1).[2][7] Once inside the enterocyte, iron enters the labile iron pool and is either stored in ferritin or transported across the basolateral membrane into the circulation by ferroportin.[20]
Conclusion
The available evidence strongly suggests that this compound is less susceptible to the inhibitory effects of common dietary components like phytates and polyphenols compared to ferrous sulfate. This is attributed to its stable chelated structure, which protects the iron from interactions in the gastrointestinal lumen. While further research is needed to fully elucidate the relative contributions of different absorption pathways, the consistent findings of higher bioavailability, particularly in inhibitory food matrices, position this compound as a valuable tool in combating iron deficiency. For drug development professionals, these characteristics make this compound an attractive candidate for formulation in supplements and fortified foods, especially for populations with diets rich in plant-based staples.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Effects of dietary factors on iron uptake from ferritin in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium supplementation: effect on iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Intestinal Iron Uptake From Different Plant and Animal Proteins and Food Matrices: Studies Using an In Vitro Digestion/Caco-2 Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iron supplement - Wikipedia [en.wikipedia.org]
- 12. nutriweb.org.my [nutriweb.org.my]
- 13. gov.uk [gov.uk]
- 14. researchgate.net [researchgate.net]
- 15. This compound Chelate and Polymaltose Iron for the Treatment of Iron Deficiency Anemia: A Pilot Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A double stable isotope technique for measuring iron absorption in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cambridge.org [cambridge.org]
- 19. Tolerability of iron: a comparison of bis-glycino iron II and ferrous sulfate. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Effects of Iron Bisglycinate Supplementation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron deficiency remains a global health challenge, necessitating the development of iron supplementation strategies with enhanced efficacy and tolerability. Iron bisglycinate, a chelated form of iron, has emerged as a promising alternative to conventional iron salts such as ferrous sulfate (B86663). This technical guide provides an in-depth analysis of the physiological effects of this compound supplementation, focusing on its pharmacokinetics, clinical efficacy, and underlying molecular mechanisms. Through a comprehensive review of preclinical and clinical studies, this document summarizes quantitative data on hematological and safety parameters, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of iron supplementation.
Introduction
Iron is an essential micronutrient vital for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular energy metabolism. Iron deficiency, the most prevalent nutritional disorder worldwide, can lead to iron deficiency anemia (IDA), characterized by fatigue, impaired cognitive function, and compromised immune response. Oral iron supplementation is the cornerstone of IDA treatment and prevention. However, the therapeutic efficacy of traditional iron salts, such as ferrous sulfate, is often limited by low bioavailability and a high incidence of gastrointestinal side effects, leading to poor patient compliance.
This compound, a chelate composed of one ferrous iron molecule covalently bound to two molecules of the amino acid glycine (B1666218), has been developed to overcome these limitations. The chelated structure is thought to protect the iron from interactions with dietary inhibitors in the gastrointestinal tract and facilitate its absorption through alternative pathways, resulting in higher bioavailability and improved tolerability. This guide delves into the scientific evidence supporting the physiological benefits of this compound supplementation.
Pharmacokinetics and Bioavailability
The superior bioavailability of this compound compared to other iron forms is a key physiological advantage. Several clinical studies have demonstrated its enhanced absorption and favorable pharmacokinetic profile.
Absorption Pathway
Iron from this compound is absorbed in the small intestine. While it competes with non-heme iron for the divalent metal transporter 1 (DMT1) pathway, its chelated structure may also allow for absorption via amino acid transporters.[1] This dual mechanism is thought to contribute to its higher absorption rate compared to ferrous sulfate, which primarily relies on the DMT1 transporter.
Regulation by Hepcidin (B1576463)
The absorption of iron is tightly regulated by the hepatic peptide hormone hepcidin. Hepcidin controls iron homeostasis by binding to the iron exporter ferroportin, inducing its internalization and degradation, thereby reducing iron absorption. Studies suggest that oral iron supplementation, including with ferrous sulfate, can lead to a transient increase in hepcidin levels, which may blunt the absorption of subsequent iron doses.[2][3] While direct comparative studies on the hepcidin response to this compound versus other forms are limited, the higher bioavailability of this compound may lead to a more efficient restoration of iron stores, which in turn would modulate hepcidin expression.
Clinical Efficacy
The clinical utility of this compound has been evaluated in various populations, particularly in pregnant women and children with iron deficiency anemia.
Hematological Response
Multiple randomized controlled trials and meta-analyses have demonstrated the efficacy of this compound in improving hematological parameters.
Table 1: Efficacy of this compound vs. Other Iron Supplements in Pregnant Women (Meta-analysis)
| Outcome | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Reference |
| Hemoglobin Concentration | 0.54 g/dL | 0.15 - 0.94 | < 0.01 | [4][5][6] |
Table 2: Comparative Efficacy of this compound and Ferrous Sulfate in Iron Deficiency Anemia
| Study Population | This compound Dose (elemental iron) | Ferrous Sulfate Dose (elemental iron) | Outcome Measure | Results | Reference |
| Pregnant Women | 25 mg/day | 50 mg/day | Hemoglobin increase | Non-inferior to ferrous sulfate | [7] |
| Pregnant Women with IDA | 1 tablet/day | 1 capsule/day | Mean Hb increase: 2.48 g/dL vs 1.32 g/dL | Significantly higher in bisglycinate group (p ≤ 0.0001) | [8] |
| Children with IDA | 3.0 mg/kg/day | - | Ferritin and MCH levels | Significant increase with bisglycinate | [1] |
Tolerability and Side Effects
A significant advantage of this compound is its superior gastrointestinal tolerability compared to ferrous sulfate. This is attributed to the chelated form, which is less likely to cause mucosal irritation.
Table 3: Gastrointestinal Side Effects of this compound vs. Other Iron Supplements (Meta-analysis)
| Outcome | Incidence Rate Ratio (IRR) | 95% Confidence Interval (CI) | p-value | Reference |
| GI Adverse Events | 0.36 | 0.17 - 0.76 | < 0.01 | [4][5][6] |
Table 4: Incidence of Specific Gastrointestinal Side Effects
| Side Effect | This compound Group | Ferrous Sulfate Group | p-value | Reference |
| Nausea | Lower incidence | Higher incidence | < 0.001 | [9] |
| Abdominal Pain | Lower incidence | Higher incidence | < 0.001 | [9] |
| Bloating | Lower incidence | Higher incidence | < 0.001 | [9] |
| Constipation | Lower incidence | Higher incidence | < 0.001 | [9] |
| Metallic Taste | Lower incidence | Higher incidence | < 0.001 | [9] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the physiological effects of this compound.
In Vitro Iron Absorption: Caco-2 Cell Model
The Caco-2 cell line, derived from a human colon adenocarcinoma, is a well-established in vitro model for studying intestinal drug and nutrient absorption.
Protocol Overview:
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with enterocyte-like characteristics.
-
Treatment: The apical (upper) chamber, representing the intestinal lumen, is treated with this compound or a comparator iron form dissolved in a transport medium (e.g., Hank's Balanced Salt Solution).
-
Sampling: At specified time intervals, samples are collected from the basolateral (lower) chamber, representing the bloodstream, to determine the amount of iron that has traversed the cell monolayer.
-
Quantification: Iron concentrations in the collected samples are measured using methods such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of iron transport across the Caco-2 monolayer.
Human Clinical Trial: A Representative Protocol
The following outlines a typical randomized, double-blind, active-controlled clinical trial design to compare the efficacy and tolerability of this compound and ferrous sulfate in adults with iron deficiency anemia.
1. Study Population:
-
Inclusion Criteria: Adults (18-65 years) with a confirmed diagnosis of IDA (e.g., hemoglobin < 12 g/dL for women, < 13 g/dL for men, and serum ferritin < 30 ng/mL).
-
Exclusion Criteria: Pregnancy, lactation, chronic inflammatory diseases, gastrointestinal disorders affecting absorption, history of malabsorption, or use of medications known to interfere with iron metabolism.
2. Study Design:
-
A multicenter, randomized, double-blind, parallel-group study.
-
Participants are randomly assigned to one of two treatment arms:
-
Arm A: this compound (e.g., 25 mg elemental iron per day).
-
Arm B: Ferrous sulfate (e.g., 65 mg elemental iron per day).
-
-
Treatment duration: 12 weeks.
3. Study Procedures:
-
Screening Visit (Visit 1): Informed consent, medical history, physical examination, and baseline blood sampling (complete blood count, serum ferritin, serum iron, total iron-binding capacity).
-
Randomization and Dispensation (Visit 2): Eligible participants are randomized and receive the investigational product.
-
Follow-up Visits (Weeks 4, 8, and 12): Assessment of adverse events, medication compliance, and blood sampling for efficacy endpoints.
-
End of Study Visit (Week 12): Final assessment of efficacy and safety parameters.
4. Outcome Measures:
-
Primary Efficacy Endpoint: Change in hemoglobin concentration from baseline to week 12.
-
Secondary Efficacy Endpoints: Change in serum ferritin, serum iron, and transferrin saturation from baseline to week 12.
-
Safety Endpoint: Incidence and severity of gastrointestinal adverse events, assessed using a standardized questionnaire.
5. Statistical Analysis:
-
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
-
An analysis of covariance (ANCOVA) will be used to compare the change in hemoglobin between the two groups, with baseline hemoglobin as a covariate.
-
The incidence of adverse events will be compared using the Chi-square or Fisher's exact test.
Conclusion
References
- 1. This compound Chelate and Polymaltose Iron for the Treatment of Iron Deficiency Anemia: A Pilot Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory Assessment of Iron Status (Chapter 5) - Nutritional Anemia [cambridge.org]
- 3. Assessment of iron status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 5. JCI - Hepcidin regulation: ironing out the details [jci.org]
- 6. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A double-blind, randomized, and active-controlled phase III study of Herbiron drink in the treatment of iron-deficiency anemia in premenopausal females in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of ferrous bis-glycinate versus ferrous glycine sulfate in the treatment of iron deficiency anemia with pregnancy: a randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
The Impact of Iron Bisglycinate on Systemic Iron Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Systemic iron homeostasis is a tightly regulated process crucial for various physiological functions, and its dysregulation can lead to iron deficiency or overload disorders. The peptide hormone hepcidin (B1576463), produced by the liver, is the master regulator of iron balance. Iron supplementation is a common strategy to combat iron deficiency, with various iron formulations available. This technical guide provides an in-depth analysis of the impact of iron bisglycinate, a chelated form of iron, on systemic iron homeostasis, with a comparative perspective to the widely used ferrous sulfate (B86663). We will delve into its absorption mechanisms, its effects on key iron status parameters, and the underlying signaling pathways. This guide consolidates quantitative data from clinical trials, details relevant experimental protocols, and provides visual representations of the key molecular interactions to serve as a comprehensive resource for researchers and drug development professionals in the field of iron metabolism.
Introduction to Systemic Iron Homeostasis
The human body maintains a delicate balance of iron, a critical element for processes such as oxygen transport, DNA synthesis, and cellular respiration.[1] This balance is primarily controlled by regulating the absorption of dietary iron in the duodenum, as there is no physiological pathway for active iron excretion.[1] The liver-derived hormone hepcidin is the central figure in this regulatory network. Hepcidin controls the level of the only known cellular iron exporter, ferroportin (FPN), which is highly expressed on duodenal enterocytes and macrophages.[2][3] By binding to ferroportin, hepcidin induces its internalization and degradation, thereby reducing iron entry into the bloodstream.[2][3]
The expression of hepcidin itself is modulated by several factors, including body iron stores, erythropoietic demand, inflammation, and hypoxia.[2][4] Two major signaling pathways govern hepcidin transcription: the Bone Morphogenetic Protein (BMP)/Son of Mothers Against Decapentaplegic (SMAD) pathway, which responds to iron levels, and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is activated by inflammatory cytokines like Interleukin-6 (IL-6).[5][6][7]
This compound: A Chelated Iron Formulation
This compound is a chelated form of iron where one molecule of ferrous iron is bound to two molecules of the amino acid glycine (B1666218). This chelation is thought to protect the iron from interactions with dietary inhibitors in the gastrointestinal tract and may influence its absorption pathway.[8] It is often marketed as having higher bioavailability and better gastrointestinal tolerability compared to conventional iron salts like ferrous sulfate.[9][10][11]
Comparative Efficacy of this compound and Ferrous Sulfate on Iron Homeostasis Markers
Clinical trials have compared the effects of this compound and ferrous sulfate on key markers of iron status. The following tables summarize the quantitative data from some of these studies.
Table 1: Effect of Iron Supplementation on Hemoglobin (Hb) Levels
| Study Population | Intervention (Daily Elemental Iron) | Duration | Mean Hb Increase (g/dL) | Reference |
| Pregnant Women | This compound (25 mg) | 12 weeks | Not specified, but found to be as effective as 50 mg Ferrous Sulfate | [12][13] |
| Pregnant Women | Ferrous Sulfate (50 mg) | 12 weeks | Not specified, but found to be as effective as 25 mg this compound | [12][13] |
| Pregnant Women with IDA | This compound | 8 weeks | 2.48 ± 0.12 | [14] |
| Pregnant Women with IDA | Ferrous Glycine Sulfate | 8 weeks | 1.32 ± 0.18 | [14] |
| Children with IDA | Ferrous Sulfate (3 mg/kg) | 12 weeks | 4.0 | [15] |
| Children with IDA | Iron Polysaccharide Complex (3 mg/kg) | 12 weeks | 3.4 | [15] |
| Patients pre-arthroplasty | Ferrous Sulfate (300 mg three times daily) | ≥ 3 weeks | -0.14 ± 0.53 | [16] |
Table 2: Effect of Iron Supplementation on Serum Ferritin Levels
| Study Population | Intervention (Daily Elemental Iron) | Duration | Mean Ferritin Increase (ng/mL) | Reference |
| Schoolchildren | This compound (30 mg) | 12 weeks | 22.4 (at 6 months post-supplementation) | [17] |
| Schoolchildren | Ferrous Sulfate (30 mg) | 12 weeks | 16.5 (at 6 months post-supplementation) | [17] |
| Children with IDA | Ferrous Sulfate (3 mg/kg) | 12 weeks | 12.6 | [15] |
| Children with IDA | Iron Polysaccharide Complex (3 mg/kg) | 12 weeks | 5.5 | [15] |
| Patients pre-arthroplasty | Ferrous Sulfate (300 mg three times daily) | ≥ 3 weeks | 25.8 ± 38.6 | [16] |
| Women post-RYGB surgery | Ferrous Sulfate (195 mg) | 8 weeks | 10.6 | [18] |
Table 3: Effect of Iron Supplementation on Transferrin Saturation (TSAT)
| Study Population | Intervention (Daily Elemental Iron) | Duration | Change in TSAT (%) | Reference |
| Patients pre-arthroplasty | Ferrous Sulfate (300 mg three times daily) | ≥ 3 weeks | No significant change | [16] |
A meta-analysis of 17 randomized controlled trials concluded that this compound supplementation in pregnant women led to a significant increase in hemoglobin concentrations compared to other iron supplements.[9][11] The same analysis also found a 64% reduction in gastrointestinal adverse events with this compound.[9][11] While a trend towards higher ferritin concentrations with this compound was observed, the difference did not always reach statistical significance.[11][19]
Signaling Pathways in Iron Homeostasis
The regulation of systemic iron balance is orchestrated by intricate signaling pathways that converge on the regulation of hepcidin expression.
The BMP/SMAD Pathway: Sensing Iron Stores
The BMP/SMAD pathway is the primary mechanism through which the body senses iron levels and adjusts hepcidin production accordingly.[20][21] Increased iron stores lead to an upregulation of BMP6 in liver sinusoidal endothelial cells.[21] BMP6, along with BMP2, binds to a receptor complex on the surface of hepatocytes, which includes BMP type I and II receptors (ALK2, ALK3, ACVRIIA, BMPR-II), the co-receptor hemojuvelin (HJV), and neogenin.[5][21] This binding event triggers the phosphorylation of cytoplasmic SMAD proteins (SMAD1, SMAD5, SMAD8).[5][21] Phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus and binds to BMP-responsive elements in the hepcidin gene promoter, thereby inducing its transcription.[21] The proteins HFE and Transferrin Receptor 2 (TFR2) are also crucial for this iron-sensing mechanism, likely by modulating the sensitivity of the BMP receptor complex to BMP ligands.[5][20][21]
The JAK/STAT Pathway: Responding to Inflammation
During inflammation, cytokines such as IL-6 are released and bind to their receptors on hepatocytes.[7] This binding activates the JAK/STAT signaling pathway.[6] Specifically, Janus kinases (JAKs) associated with the cytokine receptor phosphorylate STAT3.[6][7] Phosphorylated STAT3 then dimerizes and translocates to the nucleus, where it binds to a STAT3-responsive element in the hepcidin promoter, leading to increased hepcidin transcription.[6][7] This mechanism contributes to the anemia of chronic disease by sequestering iron away from pathogens and erythropoiesis.
Experimental Protocols
In Vitro Iron Absorption using Caco-2 Cells
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in vitro model to study iron bioavailability.[8][22][23]
Objective: To assess the cellular uptake of iron from different iron formulations (e.g., this compound vs. ferrous sulfate).
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.
-
Seed cells onto permeable Transwell inserts and allow them to differentiate for 18-21 days, forming a polarized monolayer.
-
-
In Vitro Digestion (Optional but recommended for food matrices):
-
Simulate gastric digestion by incubating the iron source in a solution containing pepsin at pH 2.0 for 1-2 hours at 37°C.
-
Follow with simulated intestinal digestion by adjusting the pH to 7.0 and adding pancreatin (B1164899) and bile salts for 2-4 hours at 37°C.[24]
-
-
Iron Uptake Assay:
-
Wash the apical side of the differentiated Caco-2 cell monolayer with a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Apply the iron-containing solution (either the pure compound or the digestate) to the apical side of the monolayer.
-
Incubate for a defined period (e.g., 2-24 hours) at 37°C.
-
-
Quantification of Iron Uptake:
-
After incubation, thoroughly wash the cell monolayer to remove any unbound iron.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular iron content. This can be done by:
-
Ferritin Assay: As ferritin synthesis is proportional to intracellular iron, quantifying cellular ferritin using an enzyme-linked immunosorbent assay (ELISA) is a common and reliable method.[8]
-
Atomic Absorption Spectrometry (AAS): Provides a direct measurement of the total iron content within the cells.[25]
-
Radioisotope Tracing: If using a radiolabeled iron source (e.g., 59Fe), iron uptake can be quantified by measuring the radioactivity in the cell lysate.[24]
-
-
Quantification of Serum Hepcidin by ELISA
Enzyme-linked immunosorbent assays (ELISAs) are a common method for quantifying hepcidin in serum or plasma.[2][3][26][27][28]
Objective: To measure the concentration of hepcidin in serum samples from subjects supplemented with different iron formulations.
Methodology (based on a typical sandwich ELISA kit):
-
Sample and Reagent Preparation:
-
Allow all reagents and samples to reach room temperature.
-
Prepare wash buffer, standards, and any other required reagents according to the kit manufacturer's instructions.
-
Serum samples should be collected and processed according to standard procedures to avoid hemolysis. Samples can be stored at -80°C for long-term storage.[26]
-
-
Assay Procedure:
-
Add a specific volume of standards and samples to the wells of a microplate pre-coated with an anti-hepcidin antibody.
-
Incubate for a specified time (e.g., 90 minutes at 37°C) to allow hepcidin to bind to the immobilized antibody.[27]
-
Wash the wells multiple times with the wash buffer to remove unbound substances.
-
Add a biotin-labeled anti-hepcidin detection antibody to each well and incubate (e.g., 60 minutes at 37°C).[27]
-
Wash the wells again to remove unbound detection antibody.
-
Add a streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate (e.g., 30 minutes at 37°C).[27]
-
Wash the wells to remove unbound conjugate.
-
Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze a color change. Incubate in the dark (e.g., 15-20 minutes at 37°C).[27]
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid). This will change the color from blue to yellow.[3]
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the hepcidin concentration in the unknown samples by interpolating their absorbance values on the standard curve.
-
Western Blot Analysis of Iron Transporters (DMT1 and Ferroportin)
Western blotting is a technique used to detect and quantify specific proteins in a sample.
Objective: To assess the protein expression levels of Divalent Metal Transporter 1 (DMT1) and Ferroportin (FPN1) in intestinal cells following treatment with different iron formulations.
Methodology:
-
Protein Extraction:
-
Lyse Caco-2 cells or homogenized intestinal tissue samples in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.[1][29]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
-
Sample Preparation and Gel Electrophoresis:
-
For transmembrane proteins like DMT1 and ferroportin, it is often recommended to use unheated samples to avoid protein aggregation.[30] For cytoplasmic proteins like ferritin, heating is necessary.[30][31]
-
Mix the protein lysate with a sample loading buffer.
-
Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE).
-
Run the gel electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (DMT1 or FPN1) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane. The enzyme on the secondary antibody will react with the substrate to produce light.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading between lanes.[31]
-
Conclusion
This compound presents a promising alternative to traditional iron salts like ferrous sulfate for the management of iron deficiency. Its chelated structure appears to confer advantages in terms of bioavailability and gastrointestinal tolerance, as supported by a growing body of clinical evidence. The impact of this compound on the intricate regulatory network of systemic iron homeostasis, particularly its influence on hepcidin expression, warrants further investigation to fully elucidate its mechanism of action and optimize its therapeutic use. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to design and interpret studies aimed at deepening our understanding of this important area of nutritional science and medicine.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. abbkine.com [abbkine.com]
- 4. Hemojuvelin and bone morphogenetic protein (BMP) signaling in iron homeostasis | Semantic Scholar [semanticscholar.org]
- 5. Hemojuvelin and bone morphogenetic protein (BMP) signaling in iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nurture-life.co.uk [nurture-life.co.uk]
- 10. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. balchem.com [balchem.com]
- 12. Ferrous bisglycinate 25 mg iron is as effective as ferrous sulfate 50 mg iron in the prophylaxis of iron deficiency and anemia during pregnancy in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ferrous bisglycinate 25 mg iron is as effective as ferrous sulfate 50 mg iron in the prophylaxis of iron deficiency and anemia during pregnancy in a randomized trial | Semantic Scholar [semanticscholar.org]
- 14. Efficacy of ferrous bis-glycinate versus ferrous glycine sulfate in the treatment of iron deficiency anemia with pregnancy: a randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Low-Dose Ferrous Sulfate vs Iron Polysaccharide Complex on Hemoglobin Concentration in Young Children With Nutritional Iron-Deficiency Anemia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oral ferrous sulfate does not increase preoperative hemoglobin in patients scheduled for hip or knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of supplementation with ferrous sulfate or iron bis-glycinate chelate on ferritin concentration in Mexican schoolchildren: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bone morphogenic proteins in iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Coordination of iron homeostasis by bone morphogenetic proteins: current understanding and unanswered questions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The use of Caco-2 cells as an in vitro method to study bioavailability of iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An in vitro digestion/Caco-2 cell culture system accurately predicts the effects of ascorbic acid and polyphenolic compounds on iron bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Caco-2 cell iron uptake from meat and casein digests parallels in vivo studies: use of a novel in vitro method for rapid estimation of iron bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Determination of Iron in Caco-2 cells by ET-AAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cloud-clone.com [cloud-clone.com]
- 27. fn-test.com [fn-test.com]
- 28. ashpublications.org [ashpublications.org]
- 29. mdpi.com [mdpi.com]
- 30. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for Iron Bisglycinate in Caco-2 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Caco-2 human colon adenocarcinoma cell line as an in vitro model to assess the bioavailability, transport, and potential cytotoxicity of iron bisglycinate. The protocols outlined below are synthesized from established methodologies in the field.
Introduction to this compound and the Caco-2 Model
Iron deficiency remains a significant global health concern, and iron supplementation is a primary strategy for its prevention and treatment. This compound, an iron-amino acid chelate, has gained prominence due to its high bioavailability and reduced gastrointestinal side effects compared to inorganic iron salts like ferrous sulfate.[1]
The Caco-2 cell line is a widely accepted in vitro model for studying intestinal iron absorption.[1][2][3] These cells, derived from a human colon adenocarcinoma, differentiate spontaneously in culture to form a polarized monolayer of enterocyte-like cells. This monolayer exhibits many of the morphological and functional characteristics of the small intestinal epithelium, including the expression of transporters involved in iron uptake.
The primary pathway for non-heme iron absorption in intestinal cells is via the Divalent Metal Transporter 1 (DMT1).[1][4][5] Ferric iron (Fe³⁺) must first be reduced to ferrous iron (Fe²⁺) by a reductase enzyme, such as duodenal cytochrome B (DcytB), on the apical membrane of enterocytes before it can be transported by DMT1.[1][5] Studies have indicated that iron from ferrous bisglycinate is predominantly transported via DMT1, similar to ferrous sulfate.[4][5][6] Once inside the cell, iron enters the labile iron pool and can be utilized for cellular processes or stored in the protein ferritin. The synthesis of ferritin is upregulated in response to increased intracellular iron, making it a reliable marker of iron uptake and bioavailability in Caco-2 cells.[1][7]
Experimental Protocols
Caco-2 Cell Culture and Differentiation
This protocol describes the standard procedure for culturing and differentiating Caco-2 cells to form a polarized monolayer suitable for iron uptake and transport studies.
Materials:
-
Caco-2 cell line (ATCC HTB-37)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose (4.5 g/L)[2]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 U/mL streptomycin)[2]
-
Non-Essential Amino Acids (NEAA) solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25 or T-75)
-
Transwell permeable supports (e.g., 6- or 12-well plates)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Maintenance: Maintain Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% penicillin-streptomycin.[8]
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂.[2]
-
Replace the culture medium every 2-3 days.
-
Cell Seeding for Experiments: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Seed the Caco-2 cells onto Transwell permeable supports at a density of approximately 5 x 10⁴ cells/cm².[2]
-
Differentiation: Culture the cells for 12-14 days to allow for differentiation into a polarized monolayer.[1][8] The medium should be replaced every 2 days.[2]
-
Monolayer Integrity: Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the potential cytotoxicity of this compound on differentiated Caco-2 cells.
Materials:
-
Differentiated Caco-2 cells in a 96-well plate
-
This compound and control iron solutions (e.g., ferrous sulfate)
-
Serum-free culture medium (e.g., MEM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Seed Caco-2 cells in a 96-well plate and allow them to differentiate as described above.[1]
-
Prepare a range of concentrations of this compound and control iron compounds in serum-free medium.
-
Treat the differentiated cells with the iron solutions for a specified duration (e.g., 2-24 hours).[1][5]
-
After the treatment period, remove the iron-containing medium.
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[1]
-
Add the solubilization solution to dissolve the formazan crystals.[1]
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
Iron Uptake and Transport Assay
This protocol measures the uptake of iron from this compound into Caco-2 cells and its transport across the cell monolayer.
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell permeable supports
-
This compound and control iron solutions prepared in a suitable transport buffer (e.g., D-Hanks buffer or serum-free MEM)[2]
-
Ice-cold PBS
-
Cell lysis buffer
-
Iron quantification kit or method (e.g., colorimetric assay, atomic absorption spectroscopy)
Procedure:
-
Wash the apical and basolateral surfaces of the differentiated Caco-2 monolayers with pre-warmed buffer.[2]
-
Add fresh, iron-free medium to the basolateral compartment.[2]
-
Add the iron test solutions (containing this compound or controls) to the apical compartment.[1][2]
-
Incubate the cells for a defined period (e.g., 2-3 hours) at 37°C.[1][2]
-
At the end of the incubation, collect samples from the basolateral compartment to measure iron transport.
-
Remove the apical iron solutions and wash the cell monolayers twice with ice-cold PBS to stop the uptake process.[1]
-
Lyse the cells to release intracellular iron.
-
Quantify the iron content in the cell lysates and basolateral samples.
Ferritin Formation Assay
This protocol quantifies the formation of ferritin in Caco-2 cells as an indirect measure of iron bioavailability.
Materials:
-
Differentiated Caco-2 cell monolayers
-
This compound and control iron solutions (e.g., ferrous sulfate) prepared in serum-free MEM[1][9]
-
BCA protein assay kit
Procedure:
-
Prepare solutions of this compound and other iron sources in serum-free medium. A typical treatment concentration is 50 µM.[1][9]
-
Expose the apical side of the differentiated Caco-2 monolayers to the iron solutions for a specified period (e.g., 3 hours).[9]
-
After incubation, wash the cells with cold PBS.
-
Centrifuge the cell lysates to pellet cellular debris.[1]
-
Determine the total protein concentration in the supernatant using a BCA protein assay.
-
Quantify the ferritin concentration in the cell lysates using a human ferritin ELISA kit.
-
Normalize the ferritin concentration to the total protein content (e.g., ng ferritin/mg protein).
Data Presentation
Table 1: Experimental Parameters for Caco-2 Cell Studies with Iron Compounds
| Parameter | This compound | Ferrous Sulfate (Control) | Reference |
| Cell Seeding Density | 1 x 10⁴ - 5 x 10⁴ cells/cm² | 1 x 10⁴ - 5 x 10⁴ cells/cm² | [2][5][8] |
| Differentiation Time | 12 - 14 days | 12 - 14 days | [1][8] |
| Cytotoxicity Assay (Concentration Range) | 0 - 200 µM | 0 - 200 µM | [5] |
| Iron Uptake Assay (Concentration Range) | 1 - 50 µM | 1 - 50 µM | [2] |
| Ferritin Assay (Concentration) | 25 - 50 µM | 25 - 50 µM | [1][5][9] |
| Incubation Time (Uptake/Ferritin) | 2 - 3 hours | 2 - 3 hours | [1][2][5][9] |
Table 2: Summary of Reported Outcomes
| Assay | Finding | Iron Compound(s) | Reference |
| Cytotoxicity | No significant impairment of cell viability at typical experimental concentrations. | Ferrous Bisglycinate, Ferrous Sulfate | [3] |
| Iron Transport | Iron transport increases with concentration and incubation time. | Ferrous Glycinate (B8599266) | [2] |
| Uptake Mechanism | Primarily transported via DMT1. | Ferrous Bisglycinate | [4][5][6] |
| Ferritin Formation | Ferrous sources (including bisglycinate) show significantly higher ferritin response than ferric sources. | Ferrous Bisglycinate, Ferrous Sulfate, Ferric Glycinate | [9] |
| Relative Bioavailability | Ferrous bisglycinate shows higher ferritin response compared to ferrous sulfate. | Ferrous Bisglycinate, Ferrous Sulfate | [9] |
Visualizations
Caption: General experimental workflow for assessing this compound in Caco-2 cells.
Caption: Simplified pathway of this compound uptake in Caco-2 cells via DMT1.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of iron transport from ferrous glycinate liposomes using Caco-2 cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 8. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Preparation and Use of Iron Bisglycinate Stock Solutions for In Vitro Cellular Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is an essential micronutrient vital for numerous cellular processes, including oxygen transport, DNA synthesis, and energy metabolism. Iron bisglycinate, a chelated form of iron where ferrous iron is bound to two molecules of glycine, offers high bioavailability and improved gastrointestinal tolerability compared to inorganic iron salts like ferrous sulfate.[1][2] Its unique structure protects the iron from dietary inhibitors and delivers it effectively to intestinal cells for absorption.[2] In in vitro studies, this compound serves as a bioavailable source of iron to investigate cellular iron metabolism, homeostasis, and the efficacy of iron supplementation.
However, preparing this compound solutions for cell culture requires careful consideration of its solubility, stability, and potential for oxidation. Ferric iron, the oxidized form, is prone to precipitation at physiological pH, which can lead to inaccurate dosing and confounding experimental results.[3][4] This document provides detailed protocols for the preparation, quality control, and application of this compound stock solutions to ensure reproducible and reliable outcomes in in vitro research.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation and use of this compound in in vitro studies.
| Parameter | Value/Range | Notes | Source(s) |
| Molecular Weight | 203.96 g/mol | C₄H₈FeN₂O₄ | [1][5] |
| Solubility in Water | 10 - 100 g/L | Slightly soluble; solubility is pH-dependent. | [1][6][7] |
| Solubility in DMSO | Very Soluble / Insoluble | Conflicting reports exist. Fresh, high-quality DMSO is recommended if attempted. | [5][6] |
| Recommended Solvent | Cell Culture Grade Water | Recommended for biocompatibility. | [3] |
| Optimal pH for Stock | 5.0 - 6.0 | Slightly acidic pH enhances stability and prevents precipitation of ferric hydroxide. | [3][7] |
| Stock Solution Conc. | 10 mM - 100 mM | A concentrated stock allows for minimal volume addition to culture medium. | [3] |
| Working Concentration | 25 µM - 200 µM | Cell line dependent. Toxicity should be assessed for each cell type. | [8][9] |
| Storage of Stock | 2-8°C or -20°C | Protect from light to prevent oxidation. Store in aliquots to avoid freeze-thaw cycles. | [3][9] |
| Storage Stability | Up to 1 month at -20°C | Stability should be verified for long-term storage. | [9] |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a sterile 10 mM stock solution, which can be further diluted into cell culture medium to achieve the desired working concentration.
Materials:
-
Iron (II) bisglycinate powder (ensure high purity)
-
Cell culture grade sterile water
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 1 M HCl and 1 M NaOH for pH adjustment
-
Calibrated pH meter with a micro-probe
-
0.22 µm sterile syringe filter
-
Sterile, light-protected storage tubes (e.g., amber cryovials)
Procedure:
-
Weighing: Accurately weigh out 20.4 mg of this compound powder (for 10 mL of a 10 mM solution). Perform this in a sterile environment (e.g., a laminar flow hood).
-
Dissolution: Add the powder to a sterile conical tube containing approximately 8 mL of cell culture grade water. Vortex gently to dissolve. Some warming or sonication may be required to aid dissolution.[9]
-
pH Adjustment: Aseptically measure the pH of the solution. This compound solutions can be slightly alkaline.[1] Carefully adjust the pH to between 5.0 and 6.0 using sterile 1 M HCl. Add the acid dropwise while gently mixing and monitoring the pH. This acidic pH is critical for preventing iron precipitation.[3]
-
Final Volume: Adjust the final volume to 10 mL with cell culture grade water.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile conical tube. This removes any potential microbial contamination and undissolved particulates.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in light-protected tubes. Store aliquots at -20°C for up to one month.[9] Avoid repeated freeze-thaw cycles. For short-term use (1-2 weeks), storage at 2-8°C is acceptable.
Protocol 2: Quality Control - Quantification of Iron Concentration via Ferrozine (B1204870) Assay
This protocol verifies the iron concentration of the prepared stock solution using a colorimetric ferrozine-based assay. Ferrozine forms a stable magenta-colored complex with ferrous iron (Fe²⁺), which can be quantified spectrophotometrically.[10][11]
Materials:
-
Prepared this compound stock solution
-
Ferrozine solution (e.g., 10 mM in water)
-
Ascorbic acid solution (Reducing agent, e.g., 1 M in water, freshly prepared)
-
Acetate (B1210297) buffer (e.g., pH 4.9)[12]
-
Iron standard for calibration curve (e.g., a certified iron standard solution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~562 nm
Procedure:
-
Prepare Standards: Create a standard curve by making serial dilutions of the iron standard in cell culture grade water. Typical concentrations may range from 1 µg/mL to 15 µg/mL.
-
Prepare Samples: Dilute the this compound stock solution to fall within the range of the standard curve. A 1:100 or 1:200 dilution is a typical starting point for a 10 mM stock.
-
Assay Reaction:
-
To each well of a 96-well plate, add 200 µL of acetate buffer.[13]
-
Add 40 µL of the standard, diluted sample, or a water blank to the appropriate wells.[13]
-
Add a reducing agent like ascorbic acid to ensure all iron is in the ferrous (Fe²⁺) state.[12] Mix and incubate for 5-10 minutes at room temperature.[12]
-
Add the ferrozine solution to initiate the color reaction.
-
-
Measurement: Incubate the plate for at least 5 minutes at room temperature, protected from light.[12][13] Measure the absorbance at 562 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the linear regression equation from the curve to calculate the iron concentration in your diluted samples. Multiply by the dilution factor to determine the concentration of the original stock solution.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing and applying the this compound stock solution in a typical cell culture experiment.
Caption: Workflow for this compound solution preparation and use.
Cellular Iron Uptake Pathway
Iron from this compound is primarily absorbed as ferrous iron (Fe²⁺) through the Divalent Metal Transporter 1 (DMT1). This diagram outlines the simplified pathway for non-transferrin-bound iron uptake.
Caption: Simplified pathway of cellular iron uptake via DMT1.
Application in Cell Culture
When supplementing cell culture medium, the this compound stock solution should be diluted to the final working concentration just before use.[3] It is crucial to add the supplement to the complete medium with gentle mixing to avoid localized high concentrations that could cause precipitation.
A typical experiment involves treating cells (e.g., Caco-2, a human intestinal cell line model) with various concentrations of this compound (e.g., 25-200 µM) for a specified duration (e.g., 2-24 hours).[8][9] Following treatment, researchers can assess various endpoints, including:
-
Cell Viability: Using assays like MTT to determine cytotoxicity.
-
Iron Status: Measuring intracellular iron levels or the expression of iron-storage proteins like ferritin.[9]
-
Transporter Expression: Analyzing the expression of iron transporters like DMT1 via Western Blot or qPCR.[8][14]
By following these detailed protocols and quality control measures, researchers can confidently prepare and utilize this compound solutions to obtain accurate and reproducible data in their in vitro studies.
References
- 1. lohmann-minerals.com [lohmann-minerals.com]
- 2. advantic.com.pl [advantic.com.pl]
- 3. benchchem.com [benchchem.com]
- 4. Ferric and Ferrous Iron in Cell Culture [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Iron Absorption from Three Commercially Available Supplements in Gastrointestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atlas-medical.com [atlas-medical.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for the Quantification of Iron Bisglycinate
These application notes provide detailed methodologies for the quantification of iron bisglycinate in various media, tailored for researchers, scientists, and drug development professionals. The protocols outlined below cover several analytical techniques, offering a range of options based on available instrumentation, required sensitivity, and the sample matrix.
High-Performance Liquid Chromatography (HPLC)
Application Note:
High-Performance Liquid Chromatography is a powerful technique for the quantification of intact this compound chelate. It separates the analyte from other components in the sample matrix before detection, providing high specificity. This method is particularly useful for stability studies and for differentiating the chelate from free iron or other iron forms. A common approach involves hydrophilic interaction liquid chromatography (HILIC), which is well-suited for separating polar compounds like amino acid chelates.
Experimental Protocol: HILIC-HPLC for this compound
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column thermostat.
-
UV-Vis or Mass Spectrometry (MS) detector.
-
-
Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (ACN), HPLC grade.
-
Formic acid, analytical grade.
-
Ultrapure water (18.2 MΩ·cm).
-
HILIC HPLC Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 95% Acetonitrile, 5% Water, 0.1% Formic Acid.
-
Mobile Phase B: 50% Acetonitrile, 50% Water, 0.1% Formic Acid.
-
Gradient: Start with 100% A, hold for 2 minutes, then ramp to 100% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm or MS in positive ion mode monitoring the m/z for this compound.
-
-
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Workflow for HPLC Analysis
Caption: General workflow for HPLC-based quantification.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Application Note:
ICP-MS is an elemental analysis technique that provides highly sensitive and accurate quantification of the total iron content in a sample. It does not measure the intact this compound chelate but rather the total iron concentration. This method is ideal for determining the iron content in raw materials and finished products where the total mineral content is the primary concern. It requires sample digestion to convert all forms of iron into their elemental form.
Experimental Protocol: ICP-MS for Total Iron
-
Instrumentation:
-
Inductively Coupled Plasma - Mass Spectrometer (ICP-MS).
-
Microwave digestion system.
-
-
Reagents and Materials:
-
Iron elemental standard solution (1000 ppm).
-
Nitric Acid (HNO₃), trace metal grade.
-
Hydrogen Peroxide (H₂O₂), trace metal grade.
-
Ultrapure water (18.2 MΩ·cm).
-
-
Instrumental Parameters:
-
RF Power: 1550 W.
-
Plasma Gas Flow: 15 L/min.
-
Auxiliary Gas Flow: 0.9 L/min.
-
Nebulizer Gas Flow: 1.0 L/min.
-
Isotopes Monitored: ⁵⁶Fe, ⁵⁷Fe.
-
-
Sample and Standard Preparation:
-
Standard Stock Solution: Use a certified 1000 ppm iron standard.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 ppb) by diluting the stock solution with 2% nitric acid.
-
Sample Preparation (Microwave Digestion): a. Accurately weigh about 0.2 g of the sample into a microwave digestion vessel. b. Add 5 mL of nitric acid and 2 mL of hydrogen peroxide. c. Seal the vessel and place it in the microwave digestion system. d. Ramp the temperature to 200 °C over 15 minutes and hold for 20 minutes. e. After cooling, quantitatively transfer the digest to a 50 mL volumetric flask and dilute to volume with ultrapure water.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the signal intensity (counts per second) against the concentration of the iron standards.
-
Calculate the iron concentration in the digested sample solution from the calibration curve.
-
Determine the final iron concentration in the original sample, accounting for the initial weight and dilution factor.
-
Workflow for ICP-MS Analysis
Caption: Workflow for total iron analysis by ICP-MS.
UV-Visible Spectrophotometry (Ferrozine Method)
Application Note:
This colorimetric method is a cost-effective and widely used technique for determining iron concentration. It relies on the reduction of Fe(III) to Fe(II), followed by the formation of a stable, colored complex with a chromogenic agent like Ferrozine. The intensity of the color, measured by a spectrophotometer, is directly proportional to the iron concentration. This method measures total iron after an acid digestion step releases the iron from the bisglycinate chelate.
Experimental Protocol: Ferrozine Assay for Iron
-
Instrumentation:
-
UV-Visible Spectrophotometer.
-
Vortex mixer.
-
Water bath or heating block.
-
-
Reagents and Materials:
-
Ferrozine Solution (1 g/L): Dissolve 0.1 g of Ferrozine in 100 mL of water.
-
Reducing Agent (10% Ascorbic Acid): Dissolve 10 g of ascorbic acid in 100 mL of water. Prepare fresh.
-
Buffer Solution (Ammonium Acetate (B1210297), pH 4.5): Prepare as needed.
-
Acid Releasing Agent (0.1 M HCl): Dilute concentrated HCl.
-
Iron standard solution.
-
-
Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a 100 ppm iron stock solution from a certified standard.
-
Calibration Standards: Prepare a series of standards (e.g., 0.5, 1, 2, 5, 10 ppm) by diluting the stock solution.
-
Sample Preparation: a. Dissolve a known amount of the this compound sample in 0.1 M HCl. b. Heat at 60°C for 15 minutes to ensure complete dissociation of the chelate. c. Dilute the sample with water to bring the expected iron concentration within the calibration range.
-
-
Assay Procedure:
-
To 1 mL of each standard and sample solution in a test tube, add 1 mL of the ascorbic acid solution and vortex.
-
Incubate for 10 minutes at room temperature to ensure complete reduction of Fe(III) to Fe(II).
-
Add 1 mL of the Ferrozine solution and 2 mL of the ammonium (B1175870) acetate buffer. Vortex well.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance at 562 nm against a reagent blank.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus iron concentration for the standards.
-
Determine the iron concentration in the sample from the calibration curve, correcting for any dilutions.
-
Principle of Ferrozine Assay
Caption: Reaction principle of the Ferrozine assay for iron.
Complexometric Titration
Application Note:
Titrimetric methods are classical analytical techniques that offer good precision and accuracy for determining the iron content in bulk samples and highly concentrated formulations. In this method, the iron (III) ion, liberated from the chelate by acid treatment, is titrated with a standard solution of a chelating agent, typically ethylenediaminetetraacetic acid (EDTA). An indicator is used to signal the endpoint of the titration.
Experimental Protocol: EDTA Titration for Iron
-
Instrumentation:
-
Burette (50 mL, Class A).
-
Erlenmeyer flasks (250 mL).
-
Magnetic stirrer and stir bar.
-
pH meter.
-
-
Reagents and Materials:
-
EDTA Solution (0.05 M): Standardized solution.
-
Indicator (Sulphosalicylic Acid): 5% w/v solution in water.
-
Hydrochloric Acid (HCl): Concentrated.
-
Ammonia (B1221849) Solution (NH₃): To adjust pH.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the this compound sample expected to contain about 50-100 mg of iron.
-
Dissolve the sample in 50 mL of deionized water and add 5 mL of concentrated HCl.
-
Boil the solution gently for 10-15 minutes to break down the chelate and ensure all iron is in the Fe(III) state.
-
Cool the solution to room temperature.
-
-
Titration Procedure:
-
Dilute the prepared sample solution to about 100 mL with deionized water.
-
Adjust the pH of the solution to 2-3 using ammonia solution.
-
Add 2 mL of the sulphosalicylic acid indicator. The solution will turn a deep red/violet color.
-
Titrate the solution with the standardized 0.05 M EDTA solution.
-
The endpoint is reached when the color changes sharply from red/violet to a clear yellow or colorless.
-
Record the volume of EDTA solution used.
-
-
Calculation:
-
Calculate the percentage of iron in the sample using the following formula: % Iron = (V * M * 55.845 * 100) / (W * 1000) Where:
-
V = Volume of EDTA used (mL)
-
M = Molarity of EDTA solution (mol/L)
-
55.845 = Molar mass of Iron ( g/mol )
-
W = Weight of the sample (g)
-
-
Summary of Quantitative Data
The following table summarizes the typical performance characteristics of the described analytical methods for iron quantification. These values can vary based on the specific instrumentation, sample matrix, and laboratory conditions.
| Parameter | HPLC-HILIC | ICP-MS | UV-Vis (Ferrozine) | Complexometric Titration |
| Analyte | Intact this compound | Total Elemental Iron | Total Iron (as Fe²⁺) | Total Iron (as Fe³⁺) |
| Typical LOD | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/L (ppb) | 0.05 - 0.2 µg/mL (ppm) | ~10 µg/mL (ppm) |
| Typical LOQ | 0.5 - 3 µg/mL | 0.05 - 0.5 µg/L (ppb) | 0.2 - 0.5 µg/mL (ppm) | ~50 µg/mL (ppm) |
| Linearity (R²) | > 0.999 | > 0.9999 | > 0.998 | N/A |
| Precision (%RSD) | < 2% | < 3% | < 5% | < 1% |
| Specificity | High (separates species) | Moderate (total element) | Low (measures total Fe) | Low (measures total Fe) |
| Throughput | Moderate | High (with autosampler) | High | Low |
| Cost | High | Very High | Low | Very Low |
Application Note: Colorimetric Assay for the Determination of Iron Bisglycinate Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron bisglycinate is an iron-amino acid chelate increasingly used in dietary supplements and for food fortification to treat iron deficiency anemia.[1] Its superior absorption and reduced gastrointestinal side effects compared to traditional iron salts make it a preferred option.[1][2] Accurate quantification of this compound in bulk materials and final formulations is crucial for quality control and dosage accuracy. This application note details a reliable and cost-effective colorimetric method for determining the concentration of this compound by quantifying its total iron content.
The described method is based on the Ferrozine assay, which is a sensitive and widely used technique for the quantification of iron in various biological and chemical samples.[3][4] The principle involves the dissociation of the this compound chelate in an acidic environment, followed by the reduction of any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous ions then react with a chromogenic agent, Ferrozine, to form a stable magenta-colored complex.[4][5] The intensity of this color, which is directly proportional to the total iron concentration, is measured spectrophotometrically at 562 nm.[4][6]
Experimental Protocols
Principle of the Method
The quantification of this compound is achieved by measuring the total iron content of the sample. The core steps of the assay are:
-
Dissociation: The this compound chelate is dissociated under acidic conditions to release the iron ions.[1][5]
-
Reduction: A reducing agent, such as hydroxylamine (B1172632) hydrochloride or ascorbic acid, is used to ensure all iron is in the ferrous (Fe²⁺) state.[1][7]
-
Complexation: The ferrous iron reacts with Ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine) to form a stable, intensely colored magenta complex.[4]
-
Spectrophotometric Measurement: The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) for the Fe²⁺-Ferrozine complex, which is 562 nm.[4][6]
-
Quantification: The concentration of iron in the sample is determined by comparing its absorbance to a standard curve prepared from known concentrations of an iron standard. The concentration of this compound can then be calculated based on its molecular weight and the measured iron concentration.
Materials and Reagents
Equipment:
-
Spectrophotometer (visible range, capable of measuring at 562 nm)
-
Microplate reader (optional, for high-throughput analysis)
-
Analytical balance
-
Volumetric flasks (various sizes: 10 mL, 50 mL, 100 mL, 1000 mL)
-
Pipettes (various sizes) and tips
-
pH meter
-
Vortex mixer
-
Cuvettes or 96-well microplates
Reagents:
-
This compound sample
-
Ferrous Ammonium (B1175870) Sulfate (B86663) Hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) or other certified iron standard
-
Ferrozine
-
Hydroxylamine hydrochloride (NH₂OH·HCl) or Ascorbic Acid
-
Sodium Acetate (B1210297)
-
Glacial Acetic Acid
-
Hydrochloric Acid (HCl), concentrated
-
Deionized water
Preparation of Solutions
Note: Prepare all aqueous solutions using deionized water.
-
Iron Standard Stock Solution (100 mg/L or 100 µg/mL):
-
Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate.
-
Dissolve in a beaker containing approximately 250 mL of deionized water and 5 mL of 6 M HCl.
-
Quantitatively transfer the solution to a 1000 mL volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly.[7]
-
-
Working Iron Standards (e.g., 0.5 - 5.0 µg/mL):
-
Prepare a series of dilutions from the iron standard stock solution. For example, to prepare a 10 µg/mL intermediate solution, pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark.
-
Use this intermediate solution to prepare a calibration curve in the desired range (e.g., 0.5, 1.0, 2.0, 3.0, 4.0, 5.0 µg/mL).
-
-
Acetate Buffer (pH ~4.5):
-
Dissolve an appropriate amount of sodium acetate in deionized water.
-
Adjust the pH to approximately 4.5 using glacial acetic acid.
-
-
Hydroxylamine Hydrochloride Solution (10% w/v):
-
Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
-
Ferrozine Solution (e.g., 0.025% w/v):
-
Dissolve 0.025 g of Ferrozine in 100 mL of deionized water. Store in a dark bottle, as it can be light-sensitive.
-
-
Sample Solution:
-
Accurately weigh an amount of the this compound sample expected to contain iron within the calibration range after dilution.
-
Dissolve the sample in a known volume of deionized water. A small amount of acid (e.g., HCl) may be added to aid dissolution and prevent precipitation.
-
Dilute the solution as necessary to bring the expected iron concentration into the linear range of the assay (e.g., 1-5 µg/mL).
-
Assay Protocol
-
Pipette 1.0 mL of each standard, the sample solution(s), and a blank (deionized water) into separate, clearly labeled test tubes or microcentrifuge tubes.
-
Add 1.0 mL of the 10% hydroxylamine hydrochloride solution to each tube. Vortex to mix and let stand for 10 minutes to ensure complete reduction of any Fe³⁺ to Fe²⁺.
-
Add 2.0 mL of the Ferrozine solution to each tube.
-
Add 2.0 mL of the acetate buffer to each tube to bring the pH into the optimal range for complex formation.
-
Vortex each tube thoroughly. A magenta color will develop immediately.
-
Incubate the tubes at room temperature for 15-20 minutes to allow the color to fully develop and stabilize.[1]
-
Measure the absorbance of each solution at 562 nm using the spectrophotometer. Use the blank solution to zero the instrument.
Data Analysis and Calculations
-
Standard Curve: Plot the absorbance values of the standards (y-axis) against their corresponding concentrations in µg/mL (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995 for a valid curve.
-
Iron Concentration in Sample: Use the equation of the standard curve to calculate the concentration of iron in the diluted sample solution.
-
Iron Concentration (µg/mL) = (Absorbance of Sample - y-intercept) / slope
-
-
Account for Dilution: Multiply the calculated concentration by the dilution factor to determine the iron concentration in the original, undiluted sample solution.
-
Calculate this compound Concentration: Convert the iron concentration to this compound concentration using their respective molecular weights.
-
Molecular Weight of Iron (Fe): ~55.845 g/mol
-
Molecular Weight of Glycine (C₂H₅NO₂): ~75.07 g/mol
-
Molecular Weight of this compound (C₄H₈FeN₂O₄): ~203.98 g/mol (assuming anhydrous)
-
Calculation:
-
This compound (µg/mL) = Iron Concentration (µg/mL) × (MW of this compound / MW of Iron)
-
This compound (µg/mL) = Iron Concentration (µg/mL) × (203.98 / 55.845)
-
This compound (µg/mL) ≈ Iron Concentration (µg/mL) × 3.652
-
-
Data Presentation
Table 1: Reagent Concentrations and Volumes
| Reagent | Concentration | Volume per Assay |
|---|---|---|
| Sample/Standard/Blank | As prepared | 1.0 mL |
| Hydroxylamine HCl | 10% (w/v) | 1.0 mL |
| Ferrozine Solution | 0.025% (w/v) | 2.0 mL |
| Acetate Buffer | pH ~4.5 | 2.0 mL |
| Total Volume | | 6.0 mL |
Table 2: Assay Parameters
| Parameter | Value |
|---|---|
| Wavelength (λmax) | 562 nm |
| Incubation Time | 15-20 minutes |
| Incubation Temperature | Room Temperature |
| Linear Range (Typical) | 0.15 - 9.10 µg/mL Fe²⁺[1] |
| Correlation Coefficient (R²) | ≥ 0.995 |
Visualizations
Experimental Workflow
Caption: Workflow for the colorimetric determination of this compound concentration.
Conclusion
The Ferrozine-based colorimetric assay provides a simple, rapid, and accurate method for the quantitative determination of this compound in various samples.[3][4] The key to the assay's success is the complete dissociation of the iron chelate and the reduction of all iron to the ferrous state before complexation with Ferrozine. This protocol offers a robust and validated approach suitable for routine quality control in research and industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Chelate and Polymaltose Iron for the Treatment of Iron Deficiency Anemia: A Pilot Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. atlas-medical.com [atlas-medical.com]
- 7. asdlib.org [asdlib.org]
Application Note: RP-HPLC Method for the Analysis of Iron (II) in Ferrous Bisglycinate
Introduction
Ferrous bisglycinate is a chelated form of iron used in dietary supplements and for food fortification to treat iron deficiency anemia.[1] It is known for its high bioavailability and reduced gastrointestinal side effects compared to other iron salts. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing ferrous bisglycinate. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Iron (II) in ferrous bisglycinate raw material and finished products.
The described method utilizes ion-pairing chromatography to retain and separate the Fe(II) complex. The method has been developed and validated, demonstrating specificity, linearity, accuracy, and precision, making it suitable for routine quality control analysis.[2]
Key Applications:
-
Assay of Iron (II) in ferrous bisglycinate raw material.
-
Quantification of Iron (II) in pharmaceutical dosage forms (e.g., capsules, tablets).
-
Quality control and stability testing of iron-containing supplements.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | Gemini RP-18, 150 mm x 4.6 mm I.D., 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) and water (28:72 v/v) containing 1 mM tetrabutylammonium (B224687) hydrogensulfate and 1% phosphate (B84403) buffer (pH 8.0) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 706 nm (after post-column derivatization with 4-(2-pyridylazo) resorcinol) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
2. Preparation of Solutions
-
Phosphate Buffer (pH 8.0): Prepare a 1% solution of a suitable phosphate salt in water and adjust the pH to 8.0 with a suitable acid or base.
-
Mobile Phase: Prepare a mixture of acetonitrile and water in a 28:72 (v/v) ratio. Add tetrabutylammonium hydrogensulfate to a final concentration of 1 mM and phosphate buffer to a final concentration of 1%. Filter and degas the mobile phase before use.
-
Derivatizing Reagent: Prepare a solution of 4-(2-pyridylazo) resorcinol.
-
Standard Solution: Accurately weigh a suitable amount of ferrous bisglycinate standard and dissolve it in water to achieve a known concentration of Fe(II).
-
Sample Solution: For capsules or tablets, accurately weigh and crush a representative number of units. Dissolve a portion of the powder, equivalent to a specific amount of Fe(II), in water. Filter the solution before injection.
3. Method Validation Summary
The analytical method was validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[1]
| Validation Parameter | Results |
| Linearity | Linear over a specified concentration range with r² = 0.9999 |
| Accuracy | Mean recovery within 98-102% |
| Precision | %RSD for intra-day and inter-day precision was less than 2% |
| Specificity | The method is specific for Fe(II) with no interference from excipients |
| LOD & LOQ | To be determined based on the specific instrumentation and sample matrix |
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the RP-HPLC method for iron bisglycinate analysis.
| Parameter | Value | Reference |
| Column | Gemini RP-18 (150mm×4.6mm I.D., 5µm particle size) | [2] |
| Mobile Phase | Acetonitrile–water (28:72 v/v) containing 1mM tetrabutylammonium hydrogensulfate and 1% phosphate buffer (pH 8.0) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection Wavelength | 706 nm | [2] |
| Correlation Coefficient (r²) | 0.9999 | [2] |
Visualizations
Caption: Experimental workflow for the RP-HPLC analysis of this compound.
Caption: Logical relationship of method validation parameters for a reliable analytical method.
References
Application Notes and Protocols for In Vivo Administration of Iron Bisglycinate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of iron bisglycinate in rodent models. This document outlines detailed experimental protocols, summarizes key quantitative data from published studies, and includes visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a chelated form of iron, consisting of one molecule of ferrous iron bound to two molecules of the amino acid glycine. This chelate structure is thought to enhance iron's bioavailability and reduce gastrointestinal side effects compared to traditional inorganic iron salts like ferrous sulfate.[1][2][3] Rodent models are crucial for preclinical studies to evaluate the efficacy, safety, and metabolic fate of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of in vivo administration of this compound in rodent models.
Table 1: Effects of this compound Supplementation on Hematological Parameters in Rodents
| Animal Model | Dosage | Administration Route | Duration | Hemoglobin (Hb) Change | Hematocrit (Hct) Change | Reference |
| Sprague Dawley Rat Pups | 10 mg iron/kg body weight/day | Daily oral supplement | 12 days | Significantly increased | Significantly increased | [4][5][6] |
| Sprague-Dawley Rats | 100, 250, 500 mg/kg body weight/day | Dietary admixture | Not specified | No significant dose-related differences | No significant dose-related differences | [7] |
| Weanling Rats | Not specified | Fortified growing-up milk | Depletion-repletion model | Not specified | Not specified | [8] |
| BALB/cOlaHsd Mice | Not specified | Gavage | 2 weeks | Significantly increased | Significantly increased |
Table 2: Effects of this compound Supplementation on Iron Status in Rodents
| Animal Model | Dosage | Administration Route | Duration | Liver Iron Concentration Change | Serum Iron Change | Serum Ferritin Change | Reference |
| Sprague Dawley Rat Pups | 10 mg iron/kg body weight/day | Daily oral supplement | 12 days | Substantially increased | Not specified | Not specified | [4][5][6] |
| Sprague-Dawley Rats | 100, 250, 500 mg/kg body weight/day | Dietary admixture | Not specified | Elevated | Not specified | Not specified | [7] |
| Weanling Rats | Not specified | Fortified growing-up milk | Depletion-repletion model | Not specified | Significantly different between groups | Significantly different between groups | [8] |
| BALB/cOlaHsd Mice | Not specified | Gavage | 2 weeks | Not significantly increased | Significantly improved | Significantly improved |
Experimental Protocols
Protocol for Oral Gavage of this compound in Rats
This protocol is adapted from standard oral gavage procedures for rats.[1][2][9][10][11]
Materials:
-
This compound solution of desired concentration
-
Appropriate-sized gavage needle (e.g., 16-18 gauge for adult rats)
-
Syringe
-
Animal scale
-
(Optional) Lubricant (e.g., water, K-Y jelly)
Procedure:
-
Animal Preparation:
-
Gavage Needle Preparation:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion length. Mark this length on the needle.[9]
-
Draw the calculated volume of the this compound solution into the syringe and attach the gavage needle.
-
(Optional) Lightly lubricate the tip of the gavage needle.[9]
-
-
Administration:
-
Hold the rat in an upright position and gently extend its head to create a straight line from the mouth to the esophagus.[9]
-
Insert the gavage needle into the mouth, to the side of the incisors, and advance it over the tongue into the esophagus.[9] The rat should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and reinsert.[9]
-
Slowly administer the this compound solution.
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[1]
-
Protocol for Dietary Supplementation of this compound in Mice
This protocol is based on studies that administered iron supplements through the diet.[12][13]
Materials:
-
Powdered rodent chow
-
This compound powder
-
Mixer (e.g., V-blender)
-
Feeder
Procedure:
-
Diet Preparation:
-
Calculate the amount of this compound powder needed to achieve the desired final concentration in the diet (e.g., parts per million, ppm). The established iron requirement for laboratory rodents is 35-50 ppm.
-
Thoroughly mix the this compound powder with the powdered rodent chow in a mixer to ensure a homogenous distribution.
-
-
Administration:
-
Provide the iron-supplemented diet to the mice ad libitum in their feeders.
-
Ensure a consistent supply of the diet and freshwater throughout the study period.
-
-
Monitoring:
-
Monitor food consumption regularly to estimate the daily intake of this compound.
-
Observe the animals for any changes in behavior or appearance.
-
Protocol for Measurement of Hemoglobin and Hematocrit in Rodent Blood
This protocol outlines the general steps for analyzing hematological parameters.[14][15][16]
Materials:
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Automated hematology analyzer or micro-capillary tubes and centrifuge
-
Pipettes
-
Blood collection supplies (e.g., needles, syringes, or capillary tubes)
Procedure:
-
Blood Collection:
-
Collect blood from the rodent via an appropriate method (e.g., retro-orbital sinus, tail vein, or cardiac puncture upon euthanasia) into anticoagulant-coated tubes.
-
-
Sample Preparation:
-
Gently invert the blood collection tube several times to ensure thorough mixing with the anticoagulant.
-
-
Analysis:
-
Automated Analyzer: Follow the manufacturer's instructions for the specific hematology analyzer to measure hemoglobin and hematocrit.
-
Manual Hematocrit:
-
Fill a micro-capillary tube with the blood sample.
-
Seal one end of the tube with sealing clay.
-
Centrifuge the tube in a microhematocrit centrifuge.
-
Measure the packed red blood cell volume as a percentage of the total blood volume using a reader card.
-
-
Protocol for Measurement of Tissue Iron Concentration by Atomic Absorption Spectrometry
This protocol is a general guide for determining non-heme iron content in tissues.[4][17][18][19]
Materials:
-
Tissue sample (e.g., liver, spleen)
-
Nitric acid (concentrated)
-
Hydrogen peroxide (30%)
-
Deionized water
-
Atomic absorption spectrometer
-
Digestion vessels
-
Volumetric flasks
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the tissue sample.
-
Place the tissue in a digestion vessel.
-
-
Acid Digestion:
-
Add a known volume of concentrated nitric acid to the digestion vessel.
-
(Optional) Add a small volume of hydrogen peroxide.
-
Digest the sample using a heating block or microwave digestion system until the tissue is completely dissolved and the solution is clear.
-
-
Sample Dilution:
-
Allow the digested sample to cool.
-
Quantitatively transfer the digest to a volumetric flask and dilute to a known volume with deionized water.
-
-
Analysis:
-
Calibrate the atomic absorption spectrometer using iron standards of known concentrations.
-
Aspirate the diluted sample into the spectrometer and measure the absorbance.
-
Determine the iron concentration in the sample by comparing its absorbance to the standard curve.
-
Calculate the iron concentration in the original tissue sample (e.g., in µg/g of tissue).
-
Visualizations
Signaling Pathway of this compound Absorption
The primary absorption pathway for this compound in the intestine is believed to be through the Divalent Metal Transporter 1 (DMT1), similar to inorganic ferrous iron.[5][7][8] Some evidence suggests a potential secondary pathway via the peptide transporter 1 (PepT1), although this is not definitively established.[5][7]
Caption: Postulated intestinal absorption pathways for this compound.
Experimental Workflow for In Vivo this compound Studies
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a rodent model.
Caption: General experimental workflow for rodent studies.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. examine.com [examine.com]
- 4. The measurement of iron in rat liver tissue and subcellular fractions using atomic absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron absorption from ferrous bisglycinate and ferric trisglycinate in whole maize is regulated by iron status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron bis-glycine chelate competes for the nonheme-iron absorption pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.fsu.edu [research.fsu.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. Effects of iron supplementation in mice with hypoferremia induced by obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dietary iron variably modulates assembly of the intestinal microbiota in colitis-resistant and colitis-susceptible mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Hematology Protocol - IMPReSS [web.mousephenotype.org]
- 16. Affordable Method for Hematocrit Determination in Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. nemi.gov [nemi.gov]
- 19. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
Inducing Iron Deficiency Anemia in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to inducing iron deficiency anemia (IDA) in animal models through dietary manipulation. This document offers detailed protocols for diet formulation, animal handling, and key experimental analyses, along with a summary of expected outcomes. The information is intended to assist in the standardized and effective development of IDA models for research and preclinical studies.
Introduction
Iron deficiency anemia is a global health issue characterized by insufficient red blood cells due to a lack of iron. Animal models are indispensable for studying the pathophysiology of IDA and for the development of novel therapeutic interventions. Dietary induction is a common and physiologically relevant method for creating IDA models, mimicking the primary cause of the condition in humans. This document outlines the necessary procedures to reliably establish IDA in rodent models.
Animal Models and Dietary Regimens
Mice and rats are the most frequently used animal models for studying diet-induced IDA. The general principle involves feeding the animals a specially formulated diet with very low iron content while ensuring all other nutritional requirements are met.
Dietary Iron Levels for Inducing Anemia
The induction of iron deficiency anemia is dependent on the iron content of the diet and the duration of the feeding period. Below is a summary of typical iron levels used in experimental diets for rodents.
| Animal Model | Diet Type | Iron Concentration (ppm or mg/kg) | Control Diet Iron Concentration (ppm or mg/kg) | Typical Duration to Induce Anemia |
| Mouse | Iron-Deficient | 2 - 5 ppm[1][2] | 34 - 250 ppm[1][3] | 5 - 11 weeks[1] |
| Rat | Iron-Deficient | ~3 ppm | 50 ppm | 2 weeks (for depletion)[4][5] |
| Mouse | Low-Iron | 11.5 mg/kg[3] | 50 mg/kg[3] | Variable |
ppm: parts per million
Experimental Protocols
Protocol 1: Induction of Iron Deficiency Anemia in Mice
This protocol describes the induction of IDA in weanling mice.
Materials:
-
Weanling mice (e.g., C57BL/6 or BALB/c), 3 weeks of age
-
Iron-deficient diet (2-5 ppm iron)
-
Control diet (e.g., AIN-93G with 35-50 ppm iron)
-
Metabolic cages for individual housing (optional, for precise food intake measurement)
-
Deionized water
-
Standard animal housing facilities
Procedure:
-
Acclimation: Upon arrival, acclimate the weanling mice for one week to the housing facility. Provide them with a standard chow diet and deionized water ad libitum.
-
Dietary Intervention: At 4 weeks of age, randomly assign the mice to either the control or the iron-deficient diet group.[1]
-
Housing and Feeding: House the animals in a temperature and light-controlled environment (12-hour light/dark cycle). Provide the respective diets and deionized water ad libitum.[6] To prevent external iron contamination, use stainless steel grid tops on cages.[3]
-
Monitoring: Monitor the health and body weight of the animals weekly. A significantly lower body weight gain is expected in the iron-deficient group.[6]
-
Induction Period: Continue the dietary regimen for 5 to 11 weeks. The exact duration will depend on the severity of anemia required for the study.
-
Verification of Anemia: At the end of the induction period, collect blood samples for hematological analysis to confirm the anemic state (e.g., hemoglobin < 70 g/L).[1]
Protocol 2: Hematological Analysis
This protocol outlines the procedure for assessing the hematological status of the animals.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., EDTA-coated)
-
Automated hematology analyzer (e.g., Hemavet 950FS Multi-Species Hematology System)[2]
-
Micro-hematocrit centrifuge and reader
-
Microscope slides
-
Wright-Giemsa stain
Procedure:
-
Blood Collection: Anesthetize the animal and collect blood via an appropriate method (e.g., retro-orbital sinus, submandibular vein, or cardiac puncture for terminal studies).
-
Complete Blood Count (CBC): Use an automated hematology analyzer to determine parameters such as hemoglobin (Hb), hematocrit (Hct), red blood cell (RBC) count, mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), and mean corpuscular hemoglobin concentration (MCHC).[2]
-
Packed Cell Volume (PCV)/Hematocrit: For a manual hematocrit measurement, fill a micro-hematocrit tube with whole blood, seal one end, and centrifuge. Measure the packed red cell volume as a percentage of the total volume.
-
Blood Smear: Prepare a blood smear on a microscope slide, allow it to air dry, and stain with Wright-Giemsa stain. This allows for the morphological examination of red blood cells (e.g., for microcytosis and hypochromia).
Expected Hematological Changes in IDA Models:
| Parameter | Expected Change |
| Hemoglobin (Hb) | Decreased |
| Hematocrit (Hct) | Decreased |
| Red Blood Cell (RBC) Count | Decreased |
| Mean Corpuscular Volume (MCV) | Decreased |
| Mean Corpuscular Hemoglobin (MCH) | Decreased |
| Mean Corpuscular Hemoglobin Concentration (MCHC) | Decreased |
| Serum Iron | Decreased |
| Total Iron Binding Capacity (TIBC) | Increased |
| Transferrin Saturation | Decreased |
| Serum Ferritin | Decreased |
Protocol 3: Measurement of Tissue Non-Heme Iron Content
This protocol provides a colorimetric method for quantifying non-heme iron in tissues such as the liver and spleen.[7][8]
Materials:
-
Tissue samples (10-100 mg)
-
Acid mixture (10 g trichloroacetic acid in 82.2 mL of 37% hydrochloric acid, adjusted to 100 mL with deionized water)[7]
-
Saturated sodium acetate (B1210297) solution[7]
-
Chromogen Reagent (1 mg/mL 4,7-diphenyl-1,10-phenanthroline (B7770734) disulfonic acid disodium (B8443419) salt with 1% thioglycolic acid)[7]
-
Working Chromogen Reagent (WCR): 1 part Chromogen Reagent, 5 parts saturated sodium acetate, 5 parts deionized water (prepare fresh)[7]
-
Stock Iron Standard Solution (20 mM carbonyl iron in HCl)[7]
-
Working Iron Standard Solution (WISS, prepared fresh)[7]
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Acid Digestion:
-
Place the dried tissue in a microcentrifuge tube and add 1 mL of the acid mixture.
-
Prepare an acid blank without tissue.
-
Incubate at 65°C for 20 hours to digest the tissue.[7]
-
-
Colorimetric Reaction:
-
After cooling, transfer a known volume of the clear acid extract (supernatant) to a new tube.
-
Prepare standards using the Working Iron Standard Solution.
-
Add the Working Chromogen Reagent to the samples, blank, and standards.
-
Incubate at room temperature for 10-15 minutes to allow color development.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples, blank, and standards at 535 nm using a spectrophotometer or plate reader.[7]
-
-
Calculation:
-
Calculate the non-heme iron content using the following formula:
-
Tissue iron (µg/g dry tissue) = [(AT - AB) / (AS - AB)] * (Fes * Vstd / Vsmp) * (Vf / W)[7]
-
Where: AT = absorbance of test sample, AB = absorbance of acid blank, AS = absorbance of standard, Fes = iron concentration of WISS (µg/mL), Vstd = volume of WISS (mL), Vsmp = volume of sample supernatant (mL), Vf = final volume of acid mixture (mL), W = dry weight of tissue (g).[7]
-
-
Signaling Pathways and Experimental Workflows
Hepcidin (B1576463) Regulatory Pathway in Iron Deficiency
Dietary iron deficiency leads to the suppression of hepcidin, the master regulator of iron homeostasis.[10][11] This suppression increases intestinal iron absorption and the release of iron from stores. The following diagram illustrates the key signaling events in the liver that lead to decreased hepcidin expression in response to low iron levels.
Caption: Hepcidin regulation in dietary iron deficiency.
Experimental Workflow for Developing an IDA Model
The following diagram outlines the logical flow of an experiment designed to induce and characterize an iron deficiency anemia model.
Caption: Experimental workflow for IDA model development.
References
- 1. Effects of Exogenous Transferrin on the Regulation of Iron Metabolism and Erythropoiesis in Iron Deficiency With or Without Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traumatic bleeding and mortality in mice are intensified by iron deficiency anemia and can be rescued with tranexamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Development of rat and mouse models of heme-iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Development of rat and mouse models of heme-iron absorption [insight.jci.org]
- 6. Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 8. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 10. Regulation of the Iron Homeostatic Hormone Hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
Quantifying Cellular Iron Uptake of Bisglycinate Chelate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron deficiency remains a global health challenge, necessitating the development of bioavailable and well-tolerated iron supplements. Ferrous bisglycinate chelate has emerged as a promising alternative to conventional iron salts like ferrous sulfate (B86663), exhibiting enhanced absorption and reduced gastrointestinal side effects. Understanding the cellular mechanisms and quantifying the uptake of this chelated iron form is paramount for preclinical evaluation and drug development. These application notes provide detailed protocols and quantitative data for assessing the cellular iron uptake of bisglycinate chelate, primarily using the Caco-2 cell model, a well-established in vitro model for intestinal absorption.
Data Presentation: Quantitative Comparison of Iron Uptake
The following tables summarize quantitative data on the cellular uptake of iron from bisglycinate chelate compared to other iron forms, highlighting the influence of various factors.
Table 1: Comparative Cellular Iron Uptake in Caco-2 Cells
| Iron Source | Concentration | Incubation Time | Uptake Measurement | Result | Reference |
| Ferrous Bisglycinate | 50 µM | 2 hours | Labile Iron Pool | Significant increase | [1] |
| Ferrous Sulfate | 50 µM | 2 hours | Labile Iron Pool | Significant increase | [1] |
| Ferrous Bisglycinate | 25 µM | 2 hours | Ferritin Content | Significant increase in wild-type cells | [2] |
| Ferrous Sulfate | 25 µM | 2 hours | Ferritin Content | Significant increase in wild-type cells | [2] |
| Ferrous Glycinate (B8599266) Liposomes | 50 µmol/L | 120 min | Iron Transport | 128.9% relative transport compared to Ferrous Glycinate | [3] |
| Ferrous Glycinate | 50 µmol/L | 120 min | Iron Transport | Baseline | [3] |
Table 2: Influence of Inhibitors and Enhancers on Iron Uptake in Caco-2 Cells
| Iron Source | Condition | Molar Ratio (Inhibitor/Enhancer:Fe) | Uptake Measurement | % Inhibition / Enhancement | Reference |
| Ferrous Iron | Phytic Acid | 1:1 | Iron Uptake | 55.80% Inhibition | |
| Ferrous Iron | Phytic Acid | 3:1 | Iron Uptake | 72.33% Inhibition | |
| Ferrous Iron | Phytic Acid | 10:1 | Iron Uptake | 73.26% Inhibition | |
| Ferrous Sulfate | Ascorbic Acid | 2:1 | Ferritin Formation | Significant Increase | [4] |
| Iron-Casein Complex | Ascorbic Acid | 2:1 | Iron Uptake | Enhanced to a similar level as FeSO₄ | [5] |
| Ferrous Iron | Zinc Chloride | 0.5:1 | Iron Uptake | 57% Inhibition | [6] |
| Ferrous Iron | Zinc Chloride | 1:1 | Iron Uptake | 80% Inhibition | [6] |
Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Differentiation
-
Cell Line: Caco-2 cells (human colorectal adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 3-4 days when they reach 80-90% confluency.
-
Differentiation for Transport Assays: Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) at a density of approximately 1 x 10⁵ cells/cm². Allow cells to differentiate for 19-21 days, with media changes every 2-3 days. Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.
Protocol 2: In Vitro Digestion (Optional but Recommended)
To simulate physiological conditions, an in vitro digestion step can be performed before exposing the cells to the iron compounds.
-
Gastric Digestion: Suspend the iron compound in a simulated gastric fluid (e.g., saline with pepsin, adjusted to pH 2.0). Incubate at 37°C for 1-2 hours with gentle agitation.
-
Intestinal Digestion: Neutralize the gastric digest with sodium bicarbonate and add a simulated intestinal fluid containing bile salts and pancreatin. Adjust the pH to 7.0 and incubate at 37°C for 2-3 hours.
-
Sample Preparation: Centrifuge the digestate to remove insoluble material. The supernatant can then be applied to the apical side of the Caco-2 cell monolayers.
Protocol 3: Cellular Iron Uptake Assay (Ferritin Formation)
Ferritin, an intracellular iron storage protein, is upregulated in response to increased intracellular iron levels. Measuring ferritin concentration is a reliable indirect method to quantify iron uptake.[7]
-
Cell Preparation: Differentiated Caco-2 cell monolayers are washed with serum-free medium.
-
Treatment: Add the test iron compounds (e.g., ferrous bisglycinate, ferrous sulfate) at desired concentrations to the apical side of the Transwell® inserts. Include a negative control (no iron) and a positive control (e.g., ferrous sulfate with ascorbic acid).
-
Incubation: Incubate the cells for a specified period (e.g., 2-24 hours) at 37°C.
-
Cell Lysis: After incubation, wash the cell monolayers with cold phosphate-buffered saline (PBS) to remove extracellular iron. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Ferritin Quantification: Determine the ferritin concentration in the cell lysates using a commercially available human ferritin ELISA kit, following the manufacturer's instructions.
-
Protein Quantification: Measure the total protein concentration in the cell lysates using a standard method (e.g., BCA assay) to normalize the ferritin values.
-
Data Analysis: Express the results as ng of ferritin per mg of total cell protein.
Protocol 4: Direct Intracellular Iron Quantification
Direct measurement of intracellular iron can be achieved using colorimetric assays or atomic absorption spectroscopy.
-
Cell Preparation and Treatment: Follow steps 1-3 from Protocol 3.
-
Cell Harvesting and Lysis: After incubation, wash the cells thoroughly with PBS and detach them from the culture vessel. Lyse the cells using a strong acid (e.g., nitric acid) or a suitable lysis buffer.
-
Iron Quantification:
-
Colorimetric Assay: Use a commercially available iron assay kit (e.g., Ferrozine-based assay) to measure the iron concentration in the cell lysate. This typically involves the reduction of Fe³⁺ to Fe²⁺ and the formation of a colored complex that can be measured spectrophotometrically.
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For higher sensitivity and accuracy, digest the cell lysates with concentrated nitric acid and analyze the total iron content using AAS or ICP-MS.
-
-
Data Analysis: Express the results as µg of iron per mg of total cell protein or per 10⁶ cells.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of iron transport from ferrous glycinate liposomes using Caco-2 cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effects of ascorbic acid and citric acid on iron bioavailability in an in vitro digestion/ Caco-2 cell culture model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Ascorbic Acid on the In Vitro Iron Bioavailability of a Casein-Based Iron Fortificant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of iron uptake by phytic acid, tannic acid, and ZnCl2: studies using an in vitro digestion/Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ferroptosis Induction Using Iron Bisglycinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing iron bisglycinate to induce and study ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides.[1][2][3][4] Given the high bioavailability and efficient cellular uptake of this compound, it serves as a potent tool for investigating the mechanisms of iron-induced cytotoxicity and for the development of novel therapeutics targeting ferroptosis pathways.[5][6][7]
Introduction to Ferroptosis
Ferroptosis is distinct from other forms of programmed cell death like apoptosis and necroptosis.[1][2] The core events driving ferroptosis are iron-dependent lipid peroxidation, depletion of glutathione (B108866) (GSH), and inactivation of glutathione peroxidase 4 (GPX4).[1][3][8] This pathway has been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury, making it a critical area of study.[1][9][10]
This compound as a Ferroptosis Inducer
This compound is a chelated form of iron where ferrous iron is bound to two molecules of the amino acid glycine.[7] This formulation enhances its absorption and reduces gastrointestinal side effects compared to inorganic iron salts.[5][7] Its high bioavailability makes it an effective vehicle for increasing intracellular iron levels, thereby creating the necessary conditions for initiating the Fenton reaction, which generates reactive oxygen species (ROS) and subsequent lipid peroxidation, the hallmark of ferroptosis.[11]
Data Presentation
The following tables summarize expected quantitative data from experiments using this compound to induce ferroptosis in a hypothetical cancer cell line (e.g., HT-1080 fibrosarcoma cells).
Table 1: Effect of this compound on Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) (24 hours) | Cell Viability (%) (48 hours) |
| Vehicle Control (DMSO) | - | 100 ± 5.2 | 100 ± 4.8 |
| This compound | 50 | 85 ± 6.1 | 65 ± 7.3 |
| This compound | 100 | 62 ± 5.5 | 41 ± 6.0 |
| This compound | 200 | 43 ± 4.9 | 22 ± 5.1 |
| This compound + Ferrostatin-1 (1 µM) | 200 | 89 ± 5.8 | 85 ± 6.4 |
| Erastin (Positive Control) | 10 | 55 ± 6.3 | 35 ± 5.7 |
Data are presented as mean ± standard deviation.
Table 2: Assessment of Lipid Peroxidation with C11-BODIPY 581/591
| Treatment Group | Concentration (µM) | Mean Green Fluorescence Intensity (Oxidized) |
| Vehicle Control (DMSO) | - | 150 ± 25 |
| This compound | 100 | 850 ± 75 |
| This compound | 200 | 1600 ± 120 |
| This compound + Ferrostatin-1 (1 µM) | 200 | 250 ± 40 |
| RSL3 (Positive Control) | 1 | 1800 ± 150 |
Fluorescence intensity is in arbitrary units (AU). Data are presented as mean ± standard deviation.
Table 3: Measurement of Intracellular Labile Iron Pool
| Treatment Group | Concentration (µM) | Relative Labile Iron Pool (%) |
| Vehicle Control (DMSO) | - | 100 ± 8 |
| This compound | 100 | 250 ± 22 |
| This compound | 200 | 420 ± 35 |
| This compound + Deferoxamine (100 µM) | 200 | 110 ± 15 |
Data are normalized to the vehicle control and presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[8][12]
Materials:
-
Cell line of interest (e.g., HT-1080)
-
Complete culture medium
-
This compound
-
Ferrostatin-1 (ferroptosis inhibitor)
-
Erastin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with different concentrations of this compound, with and without the ferroptosis inhibitor Ferrostatin-1. Include a vehicle control (DMSO) and a positive control (Erastin).
-
Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol uses the fluorescent probe C11-BODIPY 581/591 to detect lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.[2][14]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Ferrostatin-1
-
RSL3 (positive control)
-
C11-BODIPY 581/591 dye
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in 6-well plates or on coverslips and allow them to attach overnight.
-
Treat cells with this compound, with and without Ferrostatin-1, and RSL3 as a positive control for the desired time.
-
Remove the treatment medium and wash the cells with PBS.
-
Add C11-BODIPY 581/591 staining solution (final concentration 1-10 µM in serum-free medium) to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.[13]
-
Wash the cells twice with PBS.
-
For flow cytometry, detach the cells and resuspend them in PBS for analysis. The unoxidized probe fluoresces red, while the oxidized form fluoresces green.[2]
-
For fluorescence microscopy, image the cells immediately. An increase in the green to red fluorescence ratio indicates lipid peroxidation.[2]
Protocol 3: Intracellular Labile Iron Pool Measurement
This protocol quantifies the intracellular labile iron pool, which is expected to increase during iron-induced ferroptosis.[15]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Deferoxamine (DFO, iron chelator)
-
Fluorescent iron indicator (e.g., FerroOrange) or a colorimetric iron assay kit
-
PBS
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Treat cells with this compound, with and without the iron chelator DFO.
-
After the treatment period, wash the cells with PBS.
-
For fluorescent measurement: a. Incubate the cells with the fluorescent iron probe according to the manufacturer's instructions. b. Measure the fluorescence intensity using a microplate reader or visualize with a fluorescence microscope.
-
For colorimetric measurement: a. Lyse the cells according to the assay kit protocol.[15] b. Determine the protein concentration of the cell lysates. c. Perform the iron assay according to the manufacturer's instructions.[15] d. Normalize the iron concentration to the protein concentration for each sample.
Mandatory Visualizations
Caption: Pathway of ferroptosis induction by this compound.
Caption: Workflow for ferroptosis induction and analysis.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 5. This compound & Reviews | Thorne [thorne.com]
- 6. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unived.com [unived.com]
- 8. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 9. Frontiers | Compounds targeting ferroptosis in breast cancer: progress and their therapeutic potential [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. From Iron Chelation to Overload as a Therapeutic Strategy to Induce Ferroptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.3. Cell Viability Assay [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Iron Bisglycinate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is a vital mineral for numerous physiological processes, but its excess can lead to cellular toxicity, primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. Iron bisglycinate is an iron supplement chelated with two molecules of glycine, which is reported to have higher bioavailability and better gastrointestinal tolerability compared to inorganic iron salts like ferrous sulfate.[1][2] Despite its widespread use, a comprehensive understanding of its in vitro cytotoxic potential is crucial for safety assessment and for elucidating its cellular effects.
These application notes provide a detailed set of protocols for assessing the cytotoxicity of this compound in vitro. The methodologies cover the evaluation of cell viability, membrane integrity, induction of oxidative stress, and apoptosis. The provided protocols are adaptable to various cell lines and experimental setups.
Key Concepts in Iron-Induced Cytotoxicity
Excess intracellular iron, particularly in its ferrous (Fe²⁺) form, can catalyze the Fenton reaction, leading to the production of highly reactive hydroxyl radicals. This initiates a cascade of events including:
-
Oxidative Stress: An imbalance between the production of ROS and the cell's ability to detoxify these reactive products.
-
Lipid Peroxidation: Damage to cell membranes, altering their fluidity and integrity.
-
Mitochondrial Dysfunction: Damage to mitochondrial DNA and proteins, leading to impaired energy production and release of pro-apoptotic factors.[3]
-
Lysosomal Instability: Release of lytic enzymes into the cytoplasm.
-
Cell Death: Activation of programmed cell death pathways like apoptosis or a specific iron-dependent form of cell death called ferroptosis.[4]
Experimental Protocols
Cell Culture and Treatment
A crucial first step is the selection of appropriate cell lines and their proper maintenance.
Recommended Cell Lines:
-
Caco-2: A human colon adenocarcinoma cell line that differentiates into a model of the intestinal epithelium, relevant for studying oral iron supplements.
-
HepG2: A human liver carcinoma cell line, as the liver is a primary site of iron storage and metabolism.
-
SH-SY5Y: A human neuroblastoma cell line, to assess potential neurotoxicity.[3]
-
Relevant cancer cell lines: To investigate potential anti-cancer properties of iron compounds.
Protocol:
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the cells in 96-well plates (for viability assays) or larger formats (for other assays) at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in sterile, deionized water or a suitable buffer. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A range of concentrations should be tested to determine a dose-response relationship.
-
Treatment: Replace the cell culture medium with the medium containing different concentrations of this compound. Include an untreated control group (medium only).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Treatment: Seed and treat cells with this compound in a 96-well plate as described in Protocol 1.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Cell Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Treatment: Seed and treat cells with this compound in a 96-well plate. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the samples and controls.
Assessment of Oxidative Stress: Reactive Oxygen Species (ROS) Production
This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels.
Protocol:
-
Cell Treatment: Seed and treat cells with this compound.
-
Probe Loading: After treatment, wash the cells with a warm buffer (e.g., PBS) and incubate them with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C.
-
Fluorescence Measurement: After incubation with the probe, wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).
-
Data Analysis: Express the ROS production as a fold change relative to the untreated control.
Assessment of Apoptosis: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound in a suitable culture dish.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clearly structured tables for easy comparison.
Table 1: Cell Viability (MTT Assay) of Various Cell Lines Treated with Iron Compounds for 48 hours.
| Cell Line | Iron Compound | Concentration (µM) | Cell Viability (%) | IC50 (µM) | Reference |
| HepG2 | Ferrous Sulfate | 100 | 85 ± 5 | ~500 | Fictional Data |
| 500 | 52 ± 7 | ||||
| 1000 | 28 ± 4 | ||||
| Caco-2 | Ferrous Bisglycinate | 100 | 98 ± 3 | >200 | [Fictional Data] |
| 200 | 95 ± 4 | ||||
| SH-SY5Y | Ferrous Sulfate | 50 | 75 ± 6 | ~150 | Fictional Data |
| 150 | 48 ± 5 | ||||
| 300 | 21 ± 3 |
Note: The data presented in this table is for illustrative purposes. Researchers should generate their own data based on their experimental conditions.
Table 2: Cytotoxicity (LDH Assay) in HepG2 Cells Treated with Iron Compounds for 24 hours.
| Iron Compound | Concentration (µM) | % Cytotoxicity |
| Control | 0 | 5 ± 2 |
| Ferrous Sulfate | 250 | 25 ± 4 |
| 500 | 48 ± 6 | |
| 1000 | 75 ± 8 | |
| Ferrous Bisglycinate | 250 | 10 ± 3 |
| 500 | 18 ± 4 | |
| 1000 | 25 ± 5 |
Note: The data presented in this table is for illustrative purposes.
Table 3: Oxidative Stress (ROS Production) in SH-SY5Y Cells Treated with Iron Compounds for 6 hours.
| Iron Compound | Concentration (µM) | Fold Increase in ROS |
| Control | 0 | 1.0 |
| Ferrous Sulfate | 100 | 2.5 ± 0.3 |
| 200 | 4.8 ± 0.5 | |
| Ferrous Bisglycinate | 100 | 1.5 ± 0.2 |
| 200 | 2.1 ± 0.3 |
Note: The data presented in this table is for illustrative purposes.
Table 4: Apoptosis Induction in Caco-2 Cells Treated with Iron Compounds for 48 hours.
| Iron Compound | Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control | 0 | 2 ± 1 | 1 ± 0.5 |
| Ferrous Sulfate | 500 | 15 ± 3 | 8 ± 2 |
| Ferrous Bisglycinate | 500 | 5 ± 1.5 | 3 ± 1 |
Note: The data presented in this table is for illustrative purposes.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in iron-induced cytotoxicity.
Caption: Overview of iron-induced cytotoxicity pathways.
Caption: Intrinsic apoptosis pathway activated by mitochondrial damage.
Experimental Workflow
The following diagram outlines the general workflow for assessing this compound cytotoxicity.
Caption: General experimental workflow for assessing cytotoxicity.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro assessment of this compound cytotoxicity. By employing a multi-assay approach, researchers can gain a comprehensive understanding of the cellular responses to this iron supplement, including its effects on cell viability, membrane integrity, oxidative stress, and apoptosis. This information is critical for the safety evaluation of this compound and for advancing our knowledge of its biological interactions at the cellular level. While this compound is generally considered to have a favorable safety profile, in vitro cytotoxicity studies are essential to determine its effects at the cellular level and to establish safe dosage ranges for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines [frontiersin.org]
Troubleshooting & Optimization
preventing iron bisglycinate precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing iron bisglycinate precipitation in cell culture media.
Troubleshooting Guide
Precipitation of this compound in cell culture media can compromise experiments by altering nutrient availability and creating a toxic environment for cells. This guide provides a systematic approach to identifying and resolving common causes of precipitation.
Observed Issue: Precipitate formation after adding this compound to cell culture medium.
Follow the steps below to troubleshoot the issue.
Step 1: Review Preparation and Handling Procedures
Incorrect preparation and handling of media and supplements are common sources of precipitation.[1][2]
-
Order of Addition: Was this compound added last to the complete medium?
-
Rationale: Adding concentrated supplements to a complex mixture can lead to localized high concentrations and precipitation. Adding the iron supplement to the final volume of the medium helps to ensure it is diluted quickly and evenly.[3]
-
Recommendation: Prepare the complete medium by adding all other components first, and add the this compound solution as the final step with gentle mixing.
-
-
Temperature: Were there any significant temperature fluctuations or freeze-thaw cycles of the media or the this compound stock solution?[2]
-
Rationale: Temperature shifts can decrease the solubility of media components, leading to precipitation. Repeated freeze-thaw cycles can denature proteins and other molecules that might help keep iron in solution.[2]
-
Recommendation: Store media and stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.[1] If a stock solution was frozen, warm it to 37°C and swirl to ensure all components are fully dissolved before use.[4]
-
-
Stock Solution Concentration: Was a highly concentrated stock solution of this compound used?
-
Rationale: High concentrations of any supplement can lead to precipitation when added to the medium.
-
Recommendation: Prepare a more dilute stock solution of this compound. Add the stock solution dropwise to the medium while gently stirring or swirling to ensure rapid and even dispersion.[3]
-
Step 2: Assess Media Composition and pH
The chemical environment of the cell culture medium plays a critical role in the solubility of this compound.
-
pH of the Medium: What is the final pH of the supplemented cell culture medium?
-
Rationale: this compound is most stable in a pH range of 2 to 6.[5][6] Cell culture media are typically buffered to a physiological pH of around 7.2-7.4. At this higher pH, ferrous iron (Fe2+) is more susceptible to oxidation to the less soluble ferric iron (Fe3+).[7]
-
Recommendation: Verify the final pH of your cell culture medium after all supplements, including this compound, have been added. If necessary, adjust the pH using sterile, cell culture-grade HCl or NaOH.[3]
-
-
Presence of Precipitating Agents: Does your medium contain high concentrations of phosphate (B84403) or carbonate?
-
Rationale: Ferrous ions can react with phosphate and carbonate in the medium to form insoluble salts.[1][3] This is a more common issue in serum-free media where there are fewer chelating proteins to keep the iron in solution.[3]
-
Recommendation: Review the formulation of your cell culture medium. If high concentrations of phosphate or carbonate are present, consider using a medium with a different formulation. The inclusion of the iron-binding protein transferrin can also help prevent iron precipitation.[2]
-
Step 3: Consider Chemical Interactions and Oxidation
The stability of this compound can be affected by other components in the medium and by exposure to the environment.
-
Interaction with Other Supplements: Are other supplements, particularly those containing calcium, being added at the same time?
-
Rationale: Calcium salts are prone to precipitation, and their addition can sometimes trigger the precipitation of other media components.[1] For example, CaCl2 and MgSO4 can react to form CaSO4 crystals. Additionally, medications like calcium carbonate can reduce the acidity of the stomach, which may interfere with the absorption of this compound, suggesting a potential for interaction in solution as well.[8]
-
Recommendation: When preparing media from individual components, dissolve calcium salts separately in deionized water before adding them to the main mixture.[2]
-
-
Oxidation of Ferrous Iron: Has the this compound solution or the supplemented medium been exposed to air and light for extended periods?
-
Rationale: Ferrous (Fe2+) iron can be oxidized to ferric (Fe3+) iron, which is significantly less soluble at physiological pH.[3] This oxidation can be accelerated by exposure to air and light.[3]
-
Recommendation: Prepare fresh this compound solutions for each experiment. Store stock solutions in amber, airtight containers at 4°C for short-term storage. For long-term storage, consider preparing single-use aliquots and storing them at -20°C.[3]
-
Quantitative Data Summary
The solubility of iron compounds is highly dependent on pH. The following table summarizes the solubility of iron bis-glycinate chelate compared to other iron sources at different pH levels.
| Iron Compound | Solubility at pH 2 | Solubility at pH 6 |
| Iron Bis-glycinate Chelate | Completely Soluble | Completely Soluble |
| Ferrous Sulfate (B86663) | Completely Soluble | 36% of initial |
| Ferrous Fumarate | 75% Soluble | 26% of initial |
| NaFeEDTA | Completely Soluble | Completely Soluble |
Data adapted from a study on the effect of pH on the solubility of various iron compounds.[5][6]
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time.
Objective: To quantify the concentration of soluble ferrous iron in cell culture medium supplemented with this compound over a typical incubation period.
Materials:
-
Your cell culture medium of choice
-
This compound
-
Sterile, deionized water
-
Hydroxylamine (B1172632) hydrochloride solution
-
1,10-phenanthroline solution
-
Sodium acetate (B1210297) buffer
-
Spectrophotometer
-
Sterile flasks or tubes
-
0.22 µm syringe filters
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of ferrous iron using a standard solution.
-
To 1 mL of each standard, add hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer.
-
Measure the absorbance at 510 nm.
-
Plot absorbance versus concentration to generate a standard curve.[3]
-
-
Sample Preparation and Incubation:
-
Prepare a stock solution of this compound in sterile, deionized water.
-
Supplement your cell culture medium with this compound to the desired final concentration.
-
As a control, supplement a separate flask of deionized water with the same concentration of this compound.
-
Incubate the medium and the control solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).[3]
-
-
Sample Collection and Analysis:
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), collect an aliquot from the cell culture medium and the control solution.
-
Immediately filter the aliquots through a 0.22 µm syringe filter to remove any precipitate.
-
Treat 1 mL of the filtered supernatant in the same manner as the standards (add hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer).
-
Measure the absorbance at 510 nm.[3]
-
-
Data Analysis:
-
Using the standard curve, determine the concentration of ferrous iron in your samples at each time point.
-
Plot the concentration of ferrous iron versus time for both the cell culture medium and the control solution.
-
A significant decrease in concentration over time in the cell culture medium compared to the control may indicate instability due to interactions with media components.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a chelated form of iron, where one molecule of ferrous iron (Fe2+) is bound to two molecules of the amino acid glycine.[9][10] This chelation increases the stability of the iron and improves its bioavailability compared to inorganic iron salts like ferrous sulfate.[10] In cell culture, iron is an essential micronutrient required for various cellular processes, including cellular respiration and DNA synthesis.[1]
Q2: What are the main factors that cause this compound to precipitate in cell culture media?
The primary factors include:
-
pH: Cell culture media typically have a pH of 7.2-7.4, which is less optimal for this compound stability compared to more acidic conditions.[3][5]
-
Oxidation: Ferrous iron (Fe2+) can oxidize to the less soluble ferric iron (Fe3+).[3]
-
Interactions with other media components: High concentrations of phosphate and carbonate can lead to the formation of insoluble iron salts.[1][3]
-
Improper handling: Temperature fluctuations and adding a concentrated iron stock solution too quickly can also induce precipitation.[3]
Q3: Can I autoclave my medium after adding this compound?
No. Autoclaving can exacerbate precipitation issues, particularly for components like calcium salts. It is recommended to sterile-filter your complete medium after all supplements have been added.
Q4: Is there a way to visually distinguish this compound precipitation from other types of precipitates or contamination?
Iron precipitates may appear as fine, brownish particles. However, it can be difficult to distinguish visually from other salt precipitates or even some forms of microbial contamination.[1] If contamination is suspected, the culture should be examined under a microscope for the presence of bacteria, yeast, or fungi.[1] If the precipitate is crystalline, it is more likely to be a salt.
Q5: Are there any alternatives to this compound for supplementing iron in cell culture?
Yes, common alternatives include ferrous sulfate and ferric nitrate. However, these inorganic salts are often less stable and may have lower bioavailability.[10] Another approach is to use transferrin, a protein that naturally transports iron in the blood, to deliver iron to the cells.[2] The use of transferrin can help to avoid the precipitation issues associated with iron salts.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Chemical structure of this compound chelate.
Caption: Potential pathways to iron precipitation in cell culture media.
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of change in pH on the solubility of iron bis-glycinate chelate and other iron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrices of Native and Oxidized Pectin and Ferrous Bisglycinate and Their In Vitro Behavior through Gastrointestinal Conditions [mdpi.com]
- 8. drugs.com [drugs.com]
- 9. The chemistry of ferrous bis-glycinate chelate [ve.scielo.org]
- 10. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Iron Bisglycinate Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing iron bisglycinate concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it taken up by cells?
A1: this compound is a chelated form of iron, consisting of one ferrous iron (Fe²⁺) molecule bound to two molecules of the amino acid glycine.[1] This chelation enhances its stability and bioavailability. Cellular uptake of iron from this compound is thought to occur primarily through the Divalent Metal Transporter 1 (DMT1), a key transporter for non-heme iron.[2] The transporter Zip14 may also contribute to its intestinal transport.[2] Cells preferentially take up iron in its ferrous (Fe²⁺) state.[3]
Q2: Why is determining the optimal concentration of this compound critical?
A2: Both iron deficiency and iron overload can negatively impact cell health.[4] Insufficient iron can limit cell proliferation and metabolic activity, as it is essential for processes like DNA synthesis and oxygen transport.[5] Conversely, excessive iron is toxic, primarily by catalyzing the formation of reactive oxygen species (ROS) through the Fenton reaction, which leads to oxidative stress and potential cell death.[4][6][7] Therefore, a dose-response experiment is essential to identify the optimal, non-toxic concentration for your specific cell line and experimental conditions.[3][4]
Q3: What are the typical signs of iron-induced cytotoxicity in cell culture?
A3: Signs of cytotoxicity due to high iron concentrations can include:
-
Reduced cell viability and proliferation rates.[8]
-
Changes in cell morphology, such as rounding and detachment.[8]
-
Increased signs of apoptosis or necrosis.[3]
-
Visible precipitates in the culture medium.[4]
Q4: Can this compound interact with components in my cell culture medium?
A4: Yes. Iron, even in a chelated form, can interact with components in complex cell culture media.[4] Phosphate ions, for example, can react with iron to form insoluble precipitates, reducing the bioavailable iron concentration.[3][4] It is recommended to add the diluted this compound solution to the final volume of the medium with gentle mixing to prevent localized high concentrations.[4]
Troubleshooting Guides
Issue 1: Precipitate or Cloudiness Forms in Culture Medium After Adding this compound
-
Possible Cause 1: pH Imbalance. Ferric iron (Fe³⁺), the oxidized form of ferrous iron, is prone to precipitation at neutral or physiological pH.[4]
-
Solution: Prepare a concentrated stock solution of this compound in a slightly acidic, sterile solvent (e.g., 0.1 M HCl) to maintain solubility.[3] Ensure the final pH of the culture medium remains within the optimal range for your cells after adding the stock solution.
-
-
Possible Cause 2: High Concentration. Using excessively high concentrations of this compound in either the stock solution or the final medium can lead to saturation and precipitation.[4]
-
Solution: Prepare a more dilute stock solution. Perform serial dilutions to find the highest soluble concentration. When adding to your culture, introduce the supplement slowly while gently mixing.
-
-
Possible Cause 3: Interaction with Media Components. As mentioned in the FAQ, phosphates in the media are a common cause of iron precipitation.[3][4]
-
Solution: Filter-sterilize the final medium after adding this compound. While chelation improves stability, if precipitation persists, consider using a serum-free medium with a defined iron carrier like transferrin, which helps manage iron delivery and prevent precipitation.[9]
-
Issue 2: Poor Cell Growth or Low Viability After Supplementation
-
Possible Cause 1: Iron Toxicity. The most common cause of poor viability is an iron concentration that is too high for your specific cell line, leading to oxidative stress.[3][8]
-
Solution: Conduct a dose-response experiment to determine the optimal concentration range. Start with a low concentration based on published data and test a range of increasing concentrations. (See Experimental Protocol 1).
-
-
Possible Cause 2: Contamination. The this compound stock solution could be contaminated with microbes.
-
Solution: Culture an aliquot of the stock solution in a nutrient-rich broth to test for microbial contamination.[4] Always filter-sterilize stock solutions before use.
-
-
Possible Cause 3: Degradation of this compound. Improper storage or repeated freeze-thaw cycles can destabilize the compound.[4]
-
Solution: Store the stock solution in small, single-use aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Troubleshooting Workflow: Investigating Low Cell Viability
References
- 1. This compound Chelate and Polymaltose Iron for the Treatment of Iron Deficiency Anemia: A Pilot Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Postnatal Iron Supplementation with Ferrous Sulfate vs. Ferrous Bis-Glycinate Chelate: Effects on Iron Metabolism, Growth, and Central Nervous System Development in Sprague Dawley Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excessive Iron Induces Oxidative Stress Promoting Cellular Perturbations and Insulin Secretory Dysfunction in MIN6 Beta Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ferric and Ferrous Iron in Cell Culture [sigmaaldrich.com]
Technical Support Center: Iron Bisglycinate Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of iron bisglycinate in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in long-term experiments?
A1: The primary stability concerns for this compound revolve around the oxidation of the ferrous (Fe²⁺) iron to the ferric (Fe³⁺) state. This oxidation can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Hydrolysis of the chelate is another potential issue, particularly at non-optimal pH ranges, which can lead to the precipitation of iron hydroxides.
Q2: How does pH affect the stability of this compound?
A2: this compound is generally stable in acidic to neutral pH environments. However, at higher pH levels, the ferrous iron is more susceptible to oxidation. In alkaline conditions, the formation of insoluble ferric hydroxides can occur, leading to precipitation and a decrease in the bioavailability of the iron.[1]
Q3: What is the impact of temperature and humidity on the long-term stability of solid this compound?
A3: Elevated temperatures can accelerate the rate of oxidation of ferrous iron in this compound. High humidity can also contribute to degradation by facilitating hydrolytic reactions and potentially leading to physical changes in the powder, such as caking. For optimal long-term stability, it is recommended to store this compound in a cool, dry place.
Q4: Can exposure to light affect the stability of this compound?
A4: Yes, photostability can be a concern. Exposure to light, particularly UV radiation, can provide the energy to promote the oxidation of ferrous to ferric iron.[3][4] Therefore, it is advisable to protect this compound formulations from light during long-term storage and experimentation.
Q5: What are the common degradation products of this compound?
A5: The primary degradation product is the ferric form of the bisglycinate chelate, or subsequently, ferric hydroxide (B78521) if the chelate dissociates. The glycine (B1666218) ligand itself is generally stable under typical storage conditions but can be involved in further reactions if significant degradation of the chelate occurs.
Troubleshooting Guides
Issue 1: Color Change in this compound Formulation (e.g., from off-white/greenish to brownish/yellow)
-
Potential Cause: Oxidation of ferrous (Fe²⁺) iron to ferric (Fe³⁺) iron. Ferric compounds often exhibit a brownish or yellowish color.[5]
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the formulation is stored away from light, high temperatures, and humidity.
-
Check for Oxidizing Agents: Evaluate the formulation for the presence of any excipients or other components that may act as oxidizing agents.
-
pH Analysis: Measure the pH of the formulation. A shift to a more alkaline pH could accelerate oxidation.
-
Inert Atmosphere: For liquid formulations, consider preparing and storing them under an inert atmosphere (e.g., nitrogen) to minimize contact with oxygen.
-
Antioxidant Addition: Consider the inclusion of a suitable antioxidant in the formulation, but ensure it is compatible with this compound and the intended application.
-
Issue 2: Precipitation or Cloudiness in Liquid this compound Formulations
-
Potential Cause 1: Hydrolysis and subsequent precipitation of iron hydroxides due to a pH outside the optimal stability range.
-
Troubleshooting Steps 1:
-
Verify pH: Check the pH of the solution. If it has shifted to a more alkaline range, this is a likely cause.
-
Buffering: Incorporate a suitable buffering system to maintain the pH within the optimal range for this compound stability.
-
Solubility Check: Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent system at the experimental temperature.
-
-
Potential Cause 2: Interaction with other formulation components leading to the formation of an insoluble complex.
-
Troubleshooting Steps 2:
-
Excipient Compatibility Review: Conduct compatibility studies with individual excipients to identify any potential interactions. Common excipients like phosphates can sometimes form insoluble iron salts.
-
Order of Addition: Experiment with changing the order of addition of components during formulation preparation. Sometimes, forming the chelate in solution before adding other components can prevent precipitation.
-
Issue 3: Loss of Potency or Inconsistent Results in Assays
-
Potential Cause: Degradation of this compound, leading to a lower concentration of the active ferrous form.
-
Troubleshooting Steps:
-
Stability-Indicating Method: Verify that the analytical method used to quantify this compound is stability-indicating, meaning it can distinguish between the intact drug and its degradation products.[6] HPLC and UV-Vis spectrophotometry are commonly used methods.[7][8][9][10]
-
Forced Degradation Study: Perform a forced degradation study to identify potential degradation products and confirm the analytical method's specificity.[3][11][12]
-
Re-evaluate Storage: Thoroughly assess the storage conditions of the samples and standards to ensure they have been maintained appropriately throughout the experiment.
-
Data Presentation
Table 1: Representative Stability Data of Solid this compound under Accelerated Conditions (40°C / 75% RH)
| Time (Months) | Appearance | Assay (% of Initial) | Ferric Iron Content (%) |
| 0 | Off-white to light greenish powder | 100.0 | < 0.5 |
| 1 | Slight yellowish tint | 98.5 | 1.2 |
| 3 | Yellowish powder | 96.2 | 3.5 |
| 6 | Yellowish-brown powder | 92.8 | 6.9 |
Table 2: pH-Dependent Stability of Aqueous this compound Solution (25°C)
| pH | Observation after 24 hours | Ferrous Iron Remaining (%) |
| 3.0 | Clear, pale green solution | 99.5 |
| 5.0 | Clear, pale green solution | 99.2 |
| 7.0 | Clear, pale green solution | 98.1 |
| 8.0 | Slight turbidity, faint yellow tint | 91.5 |
| 9.0 | Brown precipitate | 75.3 |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Assay for this compound
This method is suitable for determining the total iron content.
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable acidic diluent (e.g., 0.1 M HCl) to obtain a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the same acidic diluent as the standard.
-
Complexation: To an aliquot of both standard and sample solutions, add a reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) to ensure all iron is in the ferrous (Fe²⁺) state. Then, add a complexing agent (e.g., 1,10-phenanthroline) and a buffer to maintain a pH of approximately 4.5. This will form a colored complex with the ferrous iron.
-
Measurement: Allow time for the color to develop fully. Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax), which is typically around 510 nm for the ferroin (B110374) complex.
-
Quantification: Calculate the concentration of iron in the sample by comparing its absorbance to the calibration curve generated from the standard solutions.
Protocol 2: HPLC Method for Stability-Indicating Analysis
This method can be adapted to separate this compound from its potential degradation products.
-
Mobile Phase: Prepare a suitable mobile phase, which could consist of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter for achieving good separation.
-
Column: A C18 reversed-phase column is commonly used.
-
Standard and Sample Preparation: Dissolve the reference standard and samples in a suitable diluent, which should be compatible with the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: Typically 1.0 mL/min.
-
Injection volume: 10-20 µL.
-
Detection: UV detection at a wavelength where this compound absorbs, for example, around 280 nm.
-
-
Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended use as a stability-indicating assay.[7][8][9][10]
Mandatory Visualization
Caption: Proposed degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an HPLC stability-indicating method for identification and assay of elemental iron(II) in pharmaceutical drug products using reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researcher.manipal.edu [researcher.manipal.edu]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. Analytical Method Development and Validation for Iron and Ascorbic Acid in Ferrous bisglyciante Effervescent Tablets by Colorimetry and RP-HPLC. | SG | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Iron Uptake Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during iron uptake assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues users might encounter during their experiments in a question-and-answer format.
Q1: Why am I seeing high variability and inconsistent results between my replicates?
High variability between replicates is a common issue that can obscure the true results of your iron uptake assay. Several factors can contribute to this problem.
Potential Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in iron uptake.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating. Use a calibrated multichannel pipette for seeding and visually inspect plates for even cell distribution.
-
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations, leading to inconsistent results.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Incomplete Washing: Residual extracellular iron can artificially inflate uptake measurements.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, iron solutions, or wash buffers will introduce significant variability.
-
Solution: Calibrate your pipettes regularly. Use fresh pipette tips for each replicate and ensure proper pipetting technique, especially with small volumes.
-
Q2: My signal-to-noise ratio is low, with high background readings. What can I do?
High background can be caused by several factors, from the assay reagents to the cells themselves.
Potential Causes and Solutions:
-
Non-specific Binding of Iron: Iron can bind non-specifically to the cell surface or the plate itself.
-
Autofluorescence of Cells or Media: In fluorescence-based assays, cellular components or media supplements like phenol (B47542) red and fetal bovine serum can cause high background.[3]
-
Precipitation of Iron in Media: Iron can precipitate in the culture medium, leading to inconsistent uptake and high background.
-
Solution: Prepare fresh iron solutions for each experiment. Ensure the iron supplement is fully dissolved and consider using a soluble form of iron, such as soluble ferric pyrophosphate.[1]
-
Q3: I am not observing any significant iron uptake in my experimental cells compared to my controls. What could be the problem?
A lack of detectable iron uptake can be frustrating, but it often points to a critical issue in the experimental setup.
Potential Causes and Solutions:
-
Incorrect Iron Formulation: The chemical form of iron can significantly impact its uptake. Ferrous iron (Fe2+) is generally more readily absorbed than ferric iron (Fe3+).[4][5]
-
Low Cell Viability: If cells are not healthy, their metabolic activity, including iron uptake, will be compromised.
-
Solution: Perform a cell viability assay (e.g., trypan blue exclusion) before starting the iron uptake experiment to ensure a healthy cell population.
-
-
Suboptimal Incubation Time or Temperature: Iron uptake is a time and temperature-dependent process.
-
Inappropriate Controls: Without proper controls, it's difficult to interpret the results.
-
Solution: Include a negative control with cells incubated at 4°C to inhibit active transport and measure passive diffusion and non-specific binding.[2] A positive control with a known iron chelator can also be used to demonstrate a reduction in iron uptake.
-
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for iron uptake studies, which can serve as a starting point for assay optimization.
| Parameter | Value/Range | Compound | Notes | Source |
| Iron Concentration for Treatment | 20 µM | Soluble Ferric Pyrophosphate (SFP) | Final concentration to assess enhancers and inhibitors. | [1] |
| 30 µM | Nano-sized Ferric Phosphate (NP-FePO₄) | Used for a 24-hour incubation to measure cell ferritin formation. | [1] | |
| 100 µM | Nano-sized Ferric Phosphate (NP-FePO₄) | Used for a 1-hour incubation followed by a 23-hour chase period. | [1] | |
| Incubation Time for Iron Uptake | 1 hour | NP-FePO₄ | Followed by a 23-hour incubation in fresh medium for ferritin formation. | [1] |
| 24 hours | NP-FePO₄ | Continuous exposure to measure cell ferritin formation. | [1] | |
| Cell Seeding Density (Caco-2 cells) | 2.5 x 10⁵ cells/cm² | N/A | For differentiation into a polarized monolayer. | [1] |
| Differentiation Period (Caco-2 cells) | 14-21 days | N/A | To allow for the development of enterocyte-like characteristics. | [1] |
Experimental Protocols
Below is a detailed methodology for a common colorimetric iron uptake assay using Caco-2 cells, a widely used in vitro model for intestinal absorption.
Protocol: Colorimetric Iron Uptake Assay in Caco-2 Cells
I. Cell Culture and Differentiation
-
Cell Seeding: Seed Caco-2 cells on permeable supports (e.g., Transwell inserts) at a density of 2.5 x 10⁵ cells/cm².
-
Cell Culture: Culture the cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.
-
Differentiation: Maintain the cell culture for 14-21 days to allow the cells to differentiate into a polarized monolayer with enterocyte-like characteristics.[1] Change the medium every 2-3 days.
II. Preparation of Iron Solutions
-
Stock Solution: Prepare a stock solution of the iron compound to be tested (e.g., ferric pyrophosphate) in sterile, deionized water. Due to low solubility, sonication may be required to create a uniform dispersion.[1]
-
Working Solution: Prepare the final working solution by diluting the stock solution in the appropriate uptake medium (e.g., serum-free DMEM). The final concentration will depend on the experimental design (see table above).[1]
III. Iron Uptake Assay
-
Wash Cells: Gently wash the Caco-2 cell monolayers once with pre-warmed PBS.[1]
-
Add Iron Solutions: Add the prepared iron working solution, a control iron solution (e.g., ferrous sulfate), and a no-iron control (uptake medium only) to the apical side of the Transwell inserts.[1]
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C in a humidified incubator.[1]
-
Remove Iron Solutions: After incubation, remove the iron-containing medium.[1]
-
Wash to Remove Surface-Bound Iron: Wash the cell monolayers three times with an ice-cold wash buffer (e.g., PBS or PBS-EDTA) to remove any iron loosely attached to the cell surface.[1]
IV. Quantification of Cellular Iron
-
Cell Lysis: Add cell lysis buffer to each insert and incubate according to the manufacturer's instructions to lyse the cells and release intracellular components.[1]
-
Harvest Lysate: Collect the cell lysate for subsequent analysis of iron content.[1]
-
Quantification: The most common indirect method is to measure the formation of the iron-storage protein, ferritin, using a human ferritin ELISA kit, which is proportional to the amount of iron taken up by the cells.[1] Alternatively, direct iron quantification can be performed using colorimetric assays with chromogenic compounds like ferene-s or by inductively coupled plasma-mass spectrometry (ICP-MS).[6][7]
Visualizations
The following diagrams illustrate key experimental workflows and biological pathways relevant to iron uptake assays.
References
- 1. benchchem.com [benchchem.com]
- 2. 2.5. Iron Uptake Assay [bio-protocol.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. gpnotebook.com [gpnotebook.com]
- 5. Iron Absorption: Factors, Limitations, and Improvement Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Oxidative Stress from Iron Bisglycinate In Vitro
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and standardized protocols for managing and minimizing oxidative stress when working with iron bisglycinate in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced oxidative stress in cell culture?
A1: The primary mechanism is through the Fenton and Haber-Weiss reactions. This compound, a chelate of ferrous iron (Fe²⁺), can release labile iron into the cell culture medium or intracellularly. This "free" ferrous iron can then react with hydrogen peroxide (H₂O₂), which is naturally produced by cellular metabolic processes, to generate highly reactive hydroxyl radicals (•OH).[1][2][3][4] These radicals are potent oxidizing agents that can damage lipids, proteins, and DNA, leading to oxidative stress and cytotoxicity.[2][5]
Q2: Is this compound (ferrous) more or less cytotoxic than other iron forms like ferric citrate (B86180) or ferrous sulfate (B86663)?
A2: Ferrous (Fe²⁺) forms of iron are generally considered more cytotoxic than ferric (Fe³⁺) forms because Fe²⁺ is a direct participant in the Fenton reaction.[4][6] Studies comparing ferrous sulfate to ferric glycinate (B8599266) in Caco-2 cells have shown that ferrous sulfate is associated with higher cytotoxicity and reduced cell viability, particularly at higher concentrations.[7] While this compound is designed to be more stable and bioavailable, the potential for iron release means it can still induce more oxidative stress than a comparable ferric compound under certain conditions.[6][8]
Q3: What are the typical signs of excessive oxidative stress in my cell culture after treatment with this compound?
A3: Common indicators include:
-
Reduced Cell Viability: A significant decrease in viable cell count, often assessed by MTT or resazurin (B115843) assays.[7][9]
-
Morphological Changes: Cells may appear rounded, shrunken, detached from the culture plate, or show signs of apoptosis (e.g., membrane blebbing).[6]
-
Increased ROS Levels: A marked increase in fluorescence when using probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).[10]
-
Evidence of Lipid Peroxidation: Increased levels of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE), which are byproducts of lipid damage.[2][11][12]
-
Depletion of Endogenous Antioxidants: A decrease in the levels of intracellular glutathione (B108866) (GSH).[6][11]
Q4: How can I mitigate oxidative stress from this compound in my experiments?
A4: Several strategies can be employed:
-
Co-treatment with Antioxidants: Supplementing the culture medium with antioxidants like N-acetylcysteine (NAC), Vitamin E (alpha-tocopherol), Vitamin C (ascorbic acid, use with caution), or catalase can neutralize ROS.[1][13]
-
Optimize Concentration and Time: Perform dose-response and time-course experiments to identify the lowest effective concentration of this compound and the shortest incubation time necessary to achieve your experimental goals.
-
Use Iron Chelators: Co-treatment with a mild iron chelator like deferoxamine (B1203445) (DFO) can help sequester any excess labile iron, preventing it from participating in the Fenton reaction.[14]
-
Control Medium Components: Certain components in cell culture media can exacerbate oxidative stress. Using a medium with lower levels of potential pro-oxidants can be beneficial.
Q5: Does Vitamin C always help reduce iron-induced oxidative stress?
A5: Not necessarily. Vitamin C (ascorbic acid) has a dual role. It can act as an antioxidant, but it can also act as a pro-oxidant by reducing ferric iron (Fe³⁺) to the more reactive ferrous iron (Fe²⁺), thereby promoting the Fenton reaction. High doses of combined iron and Vitamin C have been shown to increase lipid peroxidation.[13] Its net effect is context-dependent, and it should be used with caution and its concentration carefully optimized.
Troubleshooting Guides
Issue 1: High Background Fluorescence in ROS Assay (e.g., H₂DCFDA)
| Potential Cause | Troubleshooting Steps |
| Spontaneous Probe Oxidation | 1. Run Cell-Free Controls: Always include a well with only medium, your this compound concentration, and the H₂DCFDA probe (no cells). This quantifies background signal from the treatment itself.[15] 2. Use Phenol (B47542) Red-Free Medium: Phenol red can be auto-fluorescent. Switch to a phenol red-free medium for the assay duration.[15] 3. Minimize Light Exposure: The probe is light-sensitive. Protect all solutions and plates from light by covering them with foil.[15] |
| Excessive Probe Concentration or Incubation Time | 1. Titrate Probe Concentration: Perform a titration to find the lowest probe concentration that gives a robust signal with a positive control (e.g., H₂O₂).[15] 2. Optimize Incubation Time: Test shorter incubation times (e.g., 15, 30, 45 minutes) to minimize background while allowing for sufficient cellular uptake and oxidation.[15] |
| Cellular Stress from Handling | 1. Gentle Washing: Wash cells gently with pre-warmed buffer (e.g., PBS or HBSS) to avoid inducing stress. 2. Allow Recovery Time: After seeding, allow cells to adhere and recover for at least 24 hours before starting any treatment. |
Issue 2: High Variability in Cell Viability Assays (e.g., MTT)
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | 1. Ensure Single-Cell Suspension: Thoroughly resuspend cells before plating to avoid clumps. 2. Systematic Plating: Mix the cell suspension between pipetting into different wells. Avoid plating the edges of the plate or fill them with sterile PBS to minimize evaporation effects ("edge effect").[16] |
| Incomplete Solubilization of Formazan (B1609692) (MTT Assay) | 1. Thorough Mixing: After adding the solubilization solution (e.g., DMSO), pipette up and down vigorously or use a plate shaker to ensure all purple formazan crystals are dissolved.[9] 2. Check for Precipitates: Before reading, visually inspect wells for any remaining crystals. |
| Interference from Iron Compound | 1. Run Compound-Only Controls: Include control wells with media and this compound at all tested concentrations (without cells) to check if the compound itself absorbs light at the measurement wavelength and subtract this background. |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of Iron Sources
| Iron Source | Cell Line | Concentration | Effect |
| Ferrous Sulfate (Fe²⁺) | Caco-2 | > 1.5 mmol/L | High cytotoxicity, reduced cell viability[7] |
| Ferric Glycinate (Fe³⁺) | Caco-2 | > 1.5 mmol/L | Lower cytotoxicity compared to ferrous sulfate[7] |
| Ferrous Iron (Fe²⁺) | SH-SY5Y | 1-100 µM | Dose-dependent decrease in cell proliferation; more toxic than Fe³⁺[6] |
| Ferric Iron (Fe³⁺) | SH-SY5Y | 1-100 µM | Less toxic than Fe²⁺ at equivalent concentrations[6] |
Table 2: Effects of Iron Overload and Antioxidants In Vitro
| Cell Line | Treatment | Concentration | Measured Outcome | Result |
| Primary Hepatocytes | Ferric Ammonium Citrate (FAC) | 100 µM | Lipid Peroxidation (C11-BODIPY) | Significant increase[14] |
| Primary Hepatocytes | FAC + Ferrostatin-1 (Ferr-1) | 100 µM FAC + 10 µM Ferr-1 | Lipid Peroxidation (C11-BODIPY) | Increase reversed[14] |
| Primary Hepatocytes | FAC + Deferoxamine (DFO) | 100 µM FAC + DFO | Lipid Peroxidation (C11-BODIPY) | Increase reversed[14] |
| Huh7 Hepatocytes | Ferric Ammonium Citrate (FAC) | 300 µM | ROS, Labile Iron Pool | Markedly elevated[11] |
| Huh7 Hepatocytes | FAC + Green Tea Extract (GTE) | 300 µM FAC + 3.12-12.5 µM GTE | ROS, Labile Iron Pool | Dose-dependent mitigation[11] |
| MIN6 Beta Cells | High Iron | 100 µM | Lipid Peroxidation (MDA) | 2.7-fold increase[2] |
Key Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using H₂DCFDA
Materials and Reagents:
-
Cells cultured in 96-well black, clear-bottom plates.
-
This compound stock solution.
-
6-carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H₂DCFDA) stock solution (e.g., 10 mM in DMSO).
-
Phenol red-free cell culture medium.
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.
-
Positive control: Hydrogen peroxide (H₂O₂).
-
Fluorescence microplate reader (Excitation ~485 nm, Emission ~525 nm).
Procedure:
-
Cell Seeding: Seed cells at a predetermined density in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of this compound. Include untreated controls and positive controls (e.g., 100 µM H₂O₂ for 30 minutes). Incubate for the desired treatment period.
-
Probe Preparation: Prepare a working solution of H₂DCFDA (e.g., 5-10 µM) in pre-warmed, serum-free medium or HBSS immediately before use. Protect from light.
-
Probe Loading: Remove the treatment medium and wash the cells twice gently with warm HBSS.
-
Add the H₂DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Measurement: Remove the probe solution and wash cells twice with warm HBSS. Add fresh HBSS or phenol red-free medium to each well.
-
Immediately measure the fluorescence intensity using a microplate reader. The fluorescence is proportional to the intracellular ROS levels.[10]
Protocol 2: Assessment of Cell Viability using MTT Assay
Materials and Reagents:
-
Cells cultured in 96-well clear plates.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
Absorbance microplate reader (570 nm measurement wavelength, ~630 nm reference wavelength).
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with various concentrations of this compound as described in the ROS protocol. Incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final volume of 100 µL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Dissolution: Mix thoroughly by pipetting or using a plate shaker for 5-10 minutes to ensure all formazan crystals are dissolved.
-
Measurement: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.[7][9]
Protocol 3: Measurement of Lipid Peroxidation via MDA Assay (TBARS)
Materials and Reagents:
-
Cells cultured in 6-well plates or larger flasks.
-
This compound stock solution.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Thiobarbituric acid (TBA) solution.
-
Trichloroacetic acid (TCA) solution.
-
Malondialdehyde (MDA) standard.
-
Spectrophotometer or fluorescence reader.
Procedure:
-
Cell Culture and Lysis: Culture cells and treat with this compound. After treatment, wash cells with cold PBS, scrape, and lyse them on ice.
-
Homogenate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant (protein homogenate).
-
Protein Quantification: Determine the protein concentration of each sample (e.g., using a BCA assay) to normalize the results.
-
TBARS Reaction: Add TCA to the homogenate to precipitate proteins, followed by centrifugation. Add TBA reagent to the resulting supernatant.
-
Incubation: Heat the mixture at 95°C for approximately 60 minutes to allow the reaction between MDA in the sample and TBA.
-
Measurement: Cool the samples and measure the absorbance or fluorescence of the resulting pink-colored product.
-
Quantification: Calculate the MDA concentration in each sample by comparing its absorbance to a standard curve generated with known concentrations of MDA. Normalize the MDA level to the protein concentration of the sample.[2][12]
Visualizations: Pathways and Workflows
Caption: this compound dissociation and the Fenton Reaction pathway.
Caption: Nrf2-mediated antioxidant response to iron-induced ROS.
Caption: Experimental workflow for assessing iron-induced oxidative stress.
Caption: Troubleshooting decision tree for high cytotoxicity.
References
- 1. Antioxidants Mediate Both Iron Homeostasis and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excessive Iron Induces Oxidative Stress Promoting Cellular Perturbations and Insulin Secretory Dysfunction in MIN6 Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenton Reaction in vivo and in vitro. Possibilities and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Use of Fenton Reaction in Drugs and Food [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound Chelate and Polymaltose Iron for the Treatment of Iron Deficiency Anemia: A Pilot Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. mdpi.com [mdpi.com]
- 12. cdn.amegroups.cn [cdn.amegroups.cn]
- 13. Antioxidant Enzymes and Oxidative Stress in the Erythrocytes of Iron Deficiency Anemic Patients Supplemented with Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
Technical Support Center: Iron Bisglycinate Solubility and pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for maintaining iron bisglycinate solubility by adjusting pH during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining this compound solubility?
A1: this compound exhibits high solubility and stability in a relatively broad acidic to slightly acidic pH range, typically from pH 2 to 6.[1][2][3] Unlike other iron salts such as ferrous sulfate (B86663), which can precipitate as pH increases, this compound remains in solution in this range.[1][2][3] Some studies suggest it remains soluble even at a pH of 6, making it suitable for applications where a neutral-leaning pH is required.[1][3]
Q2: Why is my this compound solution precipitating, even if the pH is within the recommended range?
A2: Precipitation of this compound can occur due to several factors other than pH:
-
Oxidation: The ferrous (Fe²⁺) iron in this compound can oxidize to ferric (Fe³⁺) iron, which is less soluble at physiological pH. This can be accelerated by exposure to air and light.
-
Interaction with Media Components: In complex solutions like cell culture media, components such as phosphates and carbonates can interact with ferrous ions to form insoluble salts.[4] This is a common issue in phosphate-buffered solutions.
-
High Concentrations: Using highly concentrated stock solutions can lead to localized precipitation when added to a solution with a different pH or composition.
-
Temperature Fluctuations: Repeated freeze-thaw cycles of stock solutions can promote the precipitation of components.
Q3: Can I use this compound in cell culture media at physiological pH (around 7.4)?
A3: While this compound is more stable than many other iron salts, maintaining its solubility at a physiological pH of 7.4 can be challenging due to the increased potential for oxidation and interaction with media components like phosphate (B84403) and bicarbonate.[5] It is crucial to follow proper preparation protocols, such as using a well-formulated stock solution and adding it to the media correctly, to minimize precipitation.
Q4: What is the role of citric acid in some this compound formulations?
A4: Citric acid is often included in commercial this compound preparations to act as a chelating agent and stabilizer.[6][7][8] It helps to keep the iron soluble and can prevent its precipitation by forming a stable complex, particularly in solutions with varying pH.[7][8]
Troubleshooting Guides
Problem: Precipitation observed after adding this compound to my experimental solution.
This guide provides a step-by-step approach to identify and resolve the cause of this compound precipitation.
Step 1: Verify the pH of the Final Solution
-
Action: Use a calibrated pH meter to measure the pH of your final solution after the addition of this compound.
-
Rationale: The final pH may have shifted outside the optimal solubility range (pH 2-6) after all components were added.
-
Solution: If the pH is above 6, consider if a lower pH is acceptable for your experiment. If not, proceed to the next troubleshooting steps.
Step 2: Review Stock Solution Preparation and Handling
-
Action: Examine your protocol for preparing and storing the this compound stock solution.
-
Rationale: Improperly prepared or stored stock solutions are a common source of precipitation.
-
Solution:
-
Prepare a fresh, more dilute stock solution.
-
Store stock solutions in amber, airtight containers at 4°C for short-term use or as single-use aliquots at -20°C for long-term storage to minimize oxidation and freeze-thaw cycles.
-
Consider preparing the stock solution in a slightly acidic, sterile solution (e.g., with a small amount of citric acid) to enhance stability.[6][7]
-
Step 3: Evaluate the Order of Component Addition
-
Action: Review the order in which you add components to your final solution.
-
Rationale: Adding a concentrated iron solution to a solution high in phosphates or carbonates can cause immediate precipitation.
-
Solution:
-
Always add the this compound solution as the final component to the media or buffer.
-
Add the stock solution dropwise while gently stirring or swirling to ensure rapid and even dispersion.
-
Step 4: Assess for Potential Oxidation
-
Action: Consider the possibility of ferrous (Fe²⁺) to ferric (Fe³⁺) oxidation.
-
Rationale: Ferric iron is significantly less soluble at a neutral or slightly acidic pH.
-
Solution:
-
Prepare fresh solutions for each experiment to minimize exposure to air.
-
If compatible with your experimental design, consider adding a reducing agent like ascorbic acid to the medium to help maintain iron in its ferrous state.
-
Data Presentation
Table 1: Solubility of Iron Compounds at Different pH Values
| Iron Compound | pH 2 | pH 6 |
| This compound | Completely Soluble | Completely Soluble |
| Ferrous Sulfate | Completely Soluble | 64% Decrease in Solubility |
| Ferrous Fumarate (B1241708) | ~75% Soluble | 74% Decrease in Solubility |
| NaFeEDTA | Completely Soluble | Completely Soluble |
This table summarizes data from a study comparing the solubility of different iron compounds. As shown, this compound and NaFeEDTA remained soluble when the pH was increased from 2 to 6, while ferrous sulfate and ferrous fumarate precipitated significantly.[1][2][3]
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Sterile, deionized water
-
Citric acid (optional, for enhanced stability)
-
Sterile 0.22 µm filter
-
Sterile, amber storage tubes
Procedure:
-
Weigh out the appropriate amount of this compound powder to prepare a 10 mM solution.
-
In a sterile container, dissolve the powder in a small volume of sterile, deionized water.
-
Optional: To enhance stability, add citric acid to a final concentration of approximately 1-2 mM.
-
Gently mix the solution until the powder is completely dissolved. Avoid vigorous vortexing to minimize oxygen introduction.
-
Bring the solution to the final volume with sterile, deionized water.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile, amber container.
-
Aliquot into single-use volumes and store at 4°C for short-term use (up to one week) or -20°C for long-term storage.
Protocol 2: Spectrophotometric Assay for this compound Solubility
This protocol allows for the quantitative determination of soluble iron in a solution, which can be used to assess the solubility of this compound under different pH conditions.
Materials:
-
This compound solution to be tested
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v in water)
-
1,10-Phenanthroline (B135089) solution (0.1% w/v in 50% ethanol)
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
Ferrous sulfate heptahydrate (for standard curve)
-
Spectrophotometer
Procedure:
-
Preparation of Standard Curve:
-
Prepare a stock solution of ferrous sulfate in sterile, deionized water.
-
Create a series of dilutions to generate a standard curve (e.g., 0.5, 1, 2, 5, 10 µg/mL of Fe²⁺).
-
-
Sample Preparation:
-
Prepare your this compound solutions at the desired concentrations and pH values.
-
If precipitation is observed, centrifuge the samples and use the supernatant for analysis.
-
-
Colorimetric Reaction:
-
To a known volume of your sample (or standard), add hydroxylamine hydrochloride solution to reduce any ferric iron to ferrous iron.
-
Add the 1,10-phenanthroline solution. This will form a colored complex with the ferrous iron.
-
Add the sodium acetate buffer to maintain the optimal pH for color development.
-
Allow the reaction to proceed for the recommended time (typically 10-15 minutes).
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the standards and samples at the wavelength of maximum absorbance for the iron-phenanthroline complex (approximately 510 nm).[9]
-
-
Data Analysis:
-
Plot the absorbance of the standards versus their known concentrations to create a standard curve.
-
Use the standard curve to determine the concentration of soluble iron in your samples.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
References
- 1. ve.scielo.org [ve.scielo.org]
- 2. The effect of change in pH on the solubility of iron bis-glycinate chelate and other iron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. Citric Acid as an Effective Chelating Agent for Iron Ion Removal and Stability [thinkdochemicals.com]
- 8. Citric Acid as a Chelating Agent for Iron Manufacturing Solutions [thinkdochemicals.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Iron Bisglycinate in Research Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of iron bisglycinate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a chelated form of iron, where one molecule of ferrous iron (Fe²⁺) is bound to two molecules of the amino acid glycine (B1666218). This chelation creates a stable, neutral molecule with a low molecular weight. In cell culture, iron is an essential micronutrient for processes like DNA synthesis and cellular respiration. This compound is often preferred over simple iron salts (like ferrous sulfate) because its chelated structure can protect the iron from interacting with other media components that might lead to precipitation and reduced bioavailability.
Q2: What are the common media components that can interfere with this compound?
Several components in standard cell culture media can potentially interact with this compound:
-
Phosphates: High concentrations of phosphate (B84403) ions can react with ferrous iron if it dissociates from the glycine chelate, forming insoluble iron phosphate.
-
Carbonates: Similar to phosphates, carbonates in the media can also lead to the precipitation of iron.
-
High pH: this compound is most stable in a slightly acidic to neutral pH range. Most cell culture media are buffered around pH 7.2-7.4. If the pH becomes alkaline, the solubility of ferrous iron decreases, increasing the risk of precipitation.
-
Vitamins and Antioxidants:
-
Ascorbic Acid (Vitamin C): Can enhance the bioavailability of this compound.
-
Vitamin E: Some limited data suggests that Vitamin E might diminish the therapeutic response to iron in cases of iron deficiency anemia, though the mechanism is not well-established.[1]
-
-
Other Divalent Cations: High concentrations of other divalent cations, such as zinc and copper, can compete with iron for cellular uptake and metabolism.[2]
Q3: Can HEPES buffer affect the stability of this compound?
HEPES is a common buffering agent in cell culture media. While extensive quantitative data on the direct interaction between HEPES and this compound is limited, it is known that HEPES can influence various biological parameters, including the uptake of molecules and oxidative stress mechanisms.[3] It is advisable to monitor for any signs of precipitation or altered cellular responses when using this compound in HEPES-buffered media.
Q4: How does the presence of serum versus serum-free media affect this compound stability?
In serum-containing media, proteins like transferrin play a crucial role in binding and transporting iron, which can help keep it soluble. In serum-free media, the absence of these carrier proteins makes the system more susceptible to precipitation, especially with changes in pH or high concentrations of interfering ions like phosphate.[4]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Media After Adding this compound
Possible Causes:
-
High Local Concentration: Adding a concentrated stock solution of this compound too quickly can create localized areas of high concentration, leading to precipitation before it can be evenly dispersed.
-
pH Imbalance: If the final pH of the supplemented medium shifts towards alkaline conditions, the solubility of ferrous iron can decrease significantly.
-
Interaction with Other Components: High concentrations of phosphates or carbonates in the media can react with dissociated iron to form insoluble salts.
-
Order of Addition: Adding this compound before other potentially reactive components are fully dissolved can increase the likelihood of precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for media precipitation.
Issue 2: Poor Cell Growth, Viability, or Altered Morphology After Supplementation
Possible Causes:
-
Iron Toxicity: Although generally well-tolerated, excessive concentrations of iron can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress.
-
Nutrient Imbalance: High iron levels can interfere with the uptake and metabolism of other essential divalent cations like zinc and copper.
-
Incorrect Iron Concentration: Both iron deficiency and overload can negatively impact cell health. The optimal concentration is cell-line dependent.
-
Degradation of this compound: Over time, especially with exposure to light and air, the ferrous (Fe²⁺) iron can oxidize to the less soluble ferric (Fe³⁺) form.
Troubleshooting Steps:
-
Verify Iron Concentration: If possible, use an analytical method to confirm the final iron concentration in your culture medium.
-
Perform a Dose-Response Experiment: Test a range of this compound concentrations to determine the optimal level for your specific cell line.
-
Assess for Oxidative Stress: Use cellular assays to measure ROS levels in cells cultured with and without this compound. Consider co-supplementation with an antioxidant like N-acetylcysteine (NAC).
-
Check for Divalent Cation Imbalance: Review the concentrations of other trace metals in your medium to ensure a proper balance.
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and add them to the media shortly before use. Store stock solutions protected from light and air.
Quantitative Data Summary
Table 1: Influence of pH on the Solubility of Iron Compounds
| Iron Compound | Solubility at pH 2 | Solubility at pH 6 | % Decrease in Solubility from pH 2 to 6 |
| This compound | Completely Soluble | Completely Soluble | 0% |
| Ferrous Sulfate (B86663) | Completely Soluble | Partially Soluble | 64% |
This data is adapted from studies on the pH-dependent solubility of different iron forms.[5][6]
Table 2: Comparative Efficacy of this compound vs. Ferrous Sulfate in Pregnant Women
| Outcome | This compound | Ferrous Sulfate | Standardized Mean Difference (95% CI) |
| Hemoglobin Concentration | Higher | Lower | 0.54 g/dL (0.15–0.94) |
| Gastrointestinal Adverse Events | Lower | Higher | Incidence Rate Ratio: 0.36 (0.17–0.76) |
This table summarizes findings from a meta-analysis of randomized controlled trials.[3]
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To quantify the amount of soluble ferrous iron over time in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, deionized water
-
Hydroxylamine (B1172632) hydrochloride solution
-
1,10-phenanthroline solution
-
Sodium acetate (B1210297) buffer
-
Spectrophotometer
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in sterile, deionized water.
-
Supplement your cell culture medium with this compound to the desired final concentration.
-
As a control, prepare a solution of this compound at the same concentration in deionized water.
-
-
Incubation:
-
Incubate both the supplemented medium and the control solution under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Sample Collection:
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), collect aliquots from both solutions.
-
Filter the aliquots through a 0.22 µm filter to remove any precipitate.
-
-
Quantification of Ferrous Iron:
-
To a known volume of the filtered sample, add hydroxylamine hydrochloride to reduce any ferric iron to ferrous iron.
-
Add 1,10-phenanthroline, which forms a colored complex with ferrous iron.
-
Add sodium acetate buffer to adjust the pH for optimal color development.
-
Measure the absorbance at 510 nm using a spectrophotometer.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of ferrous iron.
-
Calculate the concentration of ferrous iron in your samples at each time point.
-
Plot the concentration of soluble iron versus time for both the cell culture medium and the control. A faster decrease in the medium compared to the control indicates instability due to interactions with media components.
-
Protocol 2: In Vitro Assessment of this compound Bioavailability using the Caco-2 Cell Model
Objective: To evaluate the relative bioavailability of iron from this compound compared to a standard iron salt.
Materials:
-
Caco-2 cells
-
Cell culture reagents (e.g., MEM, fetal bovine serum, non-essential amino acids)
-
This compound
-
Ferrous sulfate (as a reference standard)
-
Reagents for simulated gastric and intestinal digestion (e.g., pepsin, pancreatin (B1164899), bile salts)
-
Ferritin ELISA kit
Methodology:
-
Caco-2 Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer.
-
-
In Vitro Digestion:
-
Prepare solutions of this compound and ferrous sulfate.
-
Subject these solutions to a simulated gastric digestion (acidic pH with pepsin) followed by a simulated intestinal digestion (neutral pH with pancreatin and bile salts).
-
-
Cellular Uptake:
-
Apply the resulting "digests" to the apical side of the Caco-2 cell monolayers.
-
Incubate for a defined period to allow for iron uptake.
-
-
Ferritin Analysis:
-
Data Analysis:
-
Compare the ferritin formation in cells treated with the this compound digest to those treated with the ferrous sulfate digest to determine the relative bioavailability.
-
Visualizations
Cellular Iron Uptake and Metabolism
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. Postnatal Iron Supplementation with Ferrous Sulfate vs. Ferrous Bis-Glycinate Chelate: Effects on Iron Metabolism, Growth, and Central Nervous System Development in Sprague Dawley Rat Pups [agris.fao.org]
- 3. Ferrous bisglycinate 25 mg iron is as effective as ferrous sulfate 50 mg iron in the prophylaxis of iron deficiency and anemia during pregnancy in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. The effect of change in pH on the solubility of iron bis-glycinate chelate and other iron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
Technical Support Center: Overcoming Poor Bioavailability of Iron Bisglycinate In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for in vivo experiments involving iron bisglycinate. Our aim is to help you identify and overcome common challenges to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its purported advantages?
This compound is a chelated form of iron, consisting of one ferrous iron molecule bonded to two glycine (B1666218) molecules.[1][2] This chelation is intended to protect the iron from interactions with dietary inhibitors within the digestive tract, thus enhancing its bioavailability and reducing gastrointestinal side effects compared to conventional iron salts like ferrous sulfate (B86663).[2][3][4]
Q2: What are the primary factors that can unexpectedly reduce the in vivo bioavailability of this compound?
Despite its chelated structure, several factors can negatively impact the bioavailability of this compound in experimental settings:
-
Dietary Inhibitors: While more stable, this compound is not entirely immune to the inhibitory effects of phytates (from cereals), polyphenols (in tea and coffee), and calcium (in dairy products).[3][5][6][7]
-
Physiological Iron Status: The body tightly regulates iron absorption.[8][9][10] In subjects with sufficient or high iron stores, the absorption of all forms of iron, including this compound, is naturally downregulated.[11][12][13][14][15] This regulation is primarily mediated by the hormone hepcidin.[8][9][10][16][17]
-
Genetic Variations: Polymorphisms in genes that regulate iron metabolism, such as TMPRSS6, can lead to variations in iron absorption and response to supplementation among subjects.[[“]][19][20][21]
-
Competitive Inhibition: High concentrations of other divalent metals, such as zinc, can compete for intestinal absorption pathways, potentially reducing the uptake of iron.[22]
-
Quality of the Test Article: The stability and purity of the this compound compound are critical. Incomplete chelation can expose free iron to inhibitory factors in the gut.
Q3: How is iron from this compound absorbed in the intestine?
The absorption of iron from this compound is thought to occur via the non-heme iron absorption pathway.[23] The iron from the chelate becomes part of the non-heme iron pool in the intestine before being absorbed by enterocytes.[23] Key proteins involved in this process include Divalent Metal Transporter 1 (DMT1) for uptake into the intestinal cell and ferroportin for export into the bloodstream.[8][9]
Troubleshooting Guide for In Vivo Experiments
Issue 1: Lower-than-expected iron absorption or hemoglobin repletion.
This is a common issue that can often be traced back to experimental design or unaccounted variables.
| Possible Cause | Troubleshooting Steps & Solutions |
| Dietary Inhibitors in Chow | 1. Analyze the Diet: Have the animal chow analyzed for high levels of phytates, polyphenols, and calcium. 2. Switch to a Purified Diet: If inhibitors are present, switch to a purified diet (e.g., AIN-93G) with a defined composition to eliminate confounding dietary variables. |
| High Iron Status of Subjects | 1. Induce Iron Deficiency: To accurately measure bioavailability, use an iron-deficient animal model. This can be achieved by feeding an iron-deficient diet for several weeks prior to the experiment.[11][24] 2. Confirm Iron Status: Before starting the experiment, confirm iron deficiency through blood analysis (low hemoglobin, hematocrit, and serum ferritin).[13] |
| Dosing Vehicle Interference | 1. Use Deionized Water: The ideal vehicle for oral gavage is deionized water. 2. Avoid Inhibitory Vehicles: Avoid using vehicles containing milk, soy, or high levels of calcium, as these can inhibit absorption.[25] |
Issue 2: High variability in results between individual animals.
High variability can mask the true effect of the intervention and weaken statistical power.
| Possible Cause | Troubleshooting Steps & Solutions |
| Genetic Variation in Subjects | 1. Use Inbred Strains: Employ inbred animal strains (e.g., C57BL/6 mice, Sprague-Dawley rats) to minimize genetic variability. 2. Increase Sample Size: If using outbred stocks, a larger number of animals per group may be necessary to achieve statistical significance. |
| Inconsistent Dosing and Feeding Times | 1. Standardize Procedures: Administer the this compound at the same time each day. 2. Consider Fasting: A short fasting period before dosing can help to standardize gastrointestinal conditions, but ensure this does not cause undue stress to the animals. |
| Stress from Handling | 1. Acclimatize Animals: Allow animals to acclimatize to the facility and handling procedures for at least one week before the experiment begins. 2. Refine Handling Techniques: Use gentle and consistent handling techniques to minimize stress, which can affect gut motility and absorption. |
Experimental Protocols & Data
Protocol 1: Hemoglobin Repletion Bioassay
This is a functional assay to determine the bioavailability of an iron source by measuring its ability to reverse iron deficiency anemia.[26]
Workflow for Hemoglobin Repletion Assay
Caption: Workflow for a typical hemoglobin repletion bioassay.
Protocol 2: Stable Isotope Absorption Studies
This is a highly accurate method for determining iron absorption in both animals and humans.[26][27]
Experimental Design for Stable Isotope Study
Caption: Simplified workflow for a dual stable isotope iron absorption study.
Note: Radioisotope methods (e.g., using ⁵⁹Fe) are also highly effective but require specialized facilities for handling radioactive materials.[24][28][29][30]
Quantitative Data Summary
The relative bioavailability of this compound can vary significantly based on the experimental model, the iron status of the subjects, and the composition of the diet. The following table provides a summary of comparative bioavailability data.
| Iron Compound | Relative Bioavailability (vs. Ferrous Sulfate = 100) | Population/Model | Key Findings |
| This compound | ~200-400% | Pregnant Women | Higher hemoglobin concentrations and fewer gastrointestinal side effects compared to other iron supplements.[3] |
| This compound | ~400% | Adult Women | Iron absorption from ferrous bisglycinate was four times higher than from ferrous sulfate when given with whole-maize meal.[14] |
| This compound | Comparable | Children | No significant difference in hemoglobin or ferritin concentrations compared to other iron supplements.[3] |
| This compound | Higher Bioavailability | Infants | Superior in improving plasma ferritin levels compared to ferrous sulfate.[31] |
This data is for illustrative purposes. Absolute values can vary.
Iron Absorption and Regulation Pathway
Understanding the molecular pathway of iron absorption is crucial for troubleshooting experimental outcomes.
Caption: Key pathways in non-heme iron absorption and its regulation by hepcidin.
References
- 1. This compound: Gentle Iron Supplement for Better Absorption | National Nutrition Research - National Nutrition Articles [nationalnutrition.ca]
- 2. ethical-nutrition.com [ethical-nutrition.com]
- 3. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. naternalvitamins.com.au [naternalvitamins.com.au]
- 5. wellrx.com [wellrx.com]
- 6. herbasante.ca [herbasante.ca]
- 7. unived.com [unived.com]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The Regulation of Iron Absorption and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ve.scielo.org [ve.scielo.org]
- 13. This compound Chelate and Polymaltose Iron for the Treatment of Iron Deficiency Anemia: A Pilot Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iron absorption from ferrous bisglycinate and ferric trisglycinate in whole maize is regulated by iron status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioavailability of iron bis-glycinate chelate in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eclinpath.com [eclinpath.com]
- 18. consensus.app [consensus.app]
- 19. Genetic Variants Affecting Iron Metabolism in Healthy Adults: A Systematic Review to Support Personalized Nutrition Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Of mice and men: genetic determinants of iron status | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 21. Is iron deficiency anemia genetic? [medicalnewstoday.com]
- 22. drugs.com [drugs.com]
- 23. Iron bis-glycine chelate competes for the nonheme-iron absorption pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. The concept of iron bioavailability and its assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. iaea.org [iaea.org]
- 28. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Comparison of stable isotopes and radioisotopes in the measurement of iron absorption in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Comparison between three radioisotope methods for measuring iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Technical Support Center: Addressing Gastrointestinal Side Effects in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing and troubleshooting gastrointestinal (GI) side effects commonly encountered in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common drug-induced GI side effects observed in animal studies?
A1: The most frequently observed drug-induced GI side effects include dyspepsia, nausea, vomiting, diarrhea, and constipation.[1][2] More severe complications can manifest as mucosal ulceration, which can lead to gastrointestinal hemorrhage, stricture, and perforation.[2]
Q2: What are the general mechanisms behind drug-induced GI toxicity?
A2: Drug-induced GI toxicity can stem from several mechanisms. These include direct irritation of the GI mucosa by the physicochemical properties of the compound (e.g., pH, osmolality).[1][3] Other mechanisms include the inhibition of protective pathways, such as the cyclooxygenase (COX) enzymes by NSAIDs, which reduces the production of prostaglandins (B1171923) vital for mucosal defense.[3] Some drugs may also alter GI motility or disrupt the gut microbiome, leading to side effects.[3]
Q3: How can the choice of vehicle impact gastrointestinal side effects?
A3: The vehicle used to deliver a test compound can have inherent pharmacological effects on the GI tract, potentially causing side effects that can be mistaken for a drug-induced effect.[1] It is crucial to conduct pilot studies with the vehicle alone to assess its baseline effects and to select a vehicle with minimal known impact on GI function.[1]
Q4: Are there non-invasive methods to assess GI function in small animals?
A4: Yes, several non-invasive methods are available to assess GI function in small animals, reducing the need for terminal procedures. Imaging techniques like ultrasonography and fluorescence imaging can be used to visualize and quantify small intestinal motility.[4][5][6] Scintigraphy, a technique widely used in clinical settings, can be adapted for animal studies to quantify gastric emptying.[1][7] Additionally, wireless motility capsules can noninvasively determine gastric emptying and intestinal transit times, although their size can be a limitation in smaller animals like mice.[4][8]
Q5: What is the role of the gut microbiome in drug-induced GI side effects?
A5: The gut microbiome plays a significant role in drug metabolism and toxicity. Intestinal microbes can metabolize drugs, sometimes leading to the formation of toxic metabolites that can cause mucosal irritation or other GI side effects.[3] For example, the laxative effect of diacerein (B1670377) is primarily mediated by its metabolite, rhein (B1680588) anthrone, which is produced by gut microbiota and stimulates prostaglandin (B15479496) secretion in the colon.[9]
Troubleshooting Guides
Issue 1: Animals exhibit signs of GI distress (diarrhea, constipation, bloating) following oral gavage.
| Potential Cause | Troubleshooting Action | Desired Outcome |
| Improper Gavage Technique | Ensure personnel are thoroughly trained in proper oral gavage techniques. Use the correct size and type of gavage needle for the animal's weight and age. Administer the substance slowly to prevent reflux.[1] | Reduction in procedure-related stress and GI upset. |
| Vehicle-Related Effects | Conduct pilot studies with the vehicle alone to assess baseline effects. Select a vehicle with minimal known impact on GI motility and function.[1] | Differentiation between vehicle effects and compound-induced toxicity. |
| Test Compound Properties | Adjust the formulation to be as close to physiological pH and isotonicity as possible. Consider formulation strategies to improve solubility and reduce the concentration of irritating substances.[1] | Minimized direct irritation of the GI mucosa. |
| Volume of Administration | Adhere to established guidelines for maximum oral gavage volumes based on the animal's body weight (e.g., typically not exceeding 10 ml/kg for mice).[1] | Prevention of gastric distension and discomfort. |
Issue 2: Inconsistent or unexpected results in studies assessing GI motility.
| Potential Cause | Troubleshooting Action | Desired Outcome |
| Circadian Rhythm Effects | GI function exhibits circadian variations. Conduct experiments at the same time of day to minimize variability.[1] | Increased reproducibility and consistency of results. |
| Inappropriate Measurement Technique | Select a validated method for measuring GI transit that aligns with the study's objectives (e.g., charcoal meal, radiopaque markers, scintigraphy).[1] | Accurate and sensitive measurement of GI motility. |
| Stress-Induced Alterations | Acclimatize animals to the experimental procedures and environment to minimize stress, which can significantly impact GI function. | Reduction of confounding variables related to stress. |
Issue 3: High incidence of emesis (vomiting) in canine or ferret studies.
| Potential Cause | Troubleshooting Action | Desired Outcome |
| Centrally Mediated Nausea | The compound may be acting on the chemoreceptor trigger zone (CRTZ) in the brain. Consider co-administration with an appropriate anti-emetic agent, though this may mask a primary toxicity. | Reduction in the frequency and severity of emetic events. |
| Direct Gastric Irritation | The compound may be directly irritating the gastric mucosa. Evaluate the formulation for irritating properties and consider reformulation if possible. | Decreased incidence of vomiting due to local irritation. |
| Dose-Related Toxicity | The dose may be too high, leading to toxicity that manifests as emesis. Conduct a dose-response study to identify a better-tolerated dose. | Determination of a therapeutic window with acceptable GI side effects. |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Transit using Charcoal Meal in Mice
-
Animal Preparation: Fast mice for 18-24 hours with free access to water.[1]
-
Test Substance Administration: Administer the test compound or vehicle orally.
-
Charcoal Meal Administration: After a predetermined time (e.g., 30 minutes), orally administer 0.2 mL of a 5% charcoal suspension in 10% gum acacia.[1]
-
Euthanasia and Tissue Collection: After a set time (e.g., 20-30 minutes), euthanize the mice.[1]
-
Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance the charcoal meal has traveled.[1]
-
Calculation: Express the intestinal transit as a percentage of the total length of the small intestine.[1]
Protocol 2: Induction of Gastric Ulcers in Rats using Indomethacin (B1671933)
-
Animal Preparation: Use male Wistar rats (200-250 g). Fast the animals for 24 hours with free access to water.[10]
-
Grouping: Divide the animals into a control group, a standard drug group (e.g., a known gastro-protective agent), and one or more test compound groups.[10]
-
Drug Administration: Administer the respective substances (vehicle, standard, or test compound) to each group.
-
Ulcer Induction: After a set period (e.g., 30-60 minutes), administer indomethacin (e.g., 40 mg/kg) orally or subcutaneously to all groups to induce gastric ulcers.[11]
-
Evaluation: After a specific duration (e.g., 4-6 hours), euthanize the rats.[10]
-
Stomach Excision and Scoring: Excise the stomach, open it along the greater curvature, and rinse with saline.[10] Observe and score the ulcers based on their number and severity to calculate an ulcer index.[10]
-
Histopathology (Optional): Fix a section of the gastric tissue in 10% formalin for histopathological examination to assess the extent of mucosal damage.[10]
Visualizations
Caption: Workflow for assessing gastrointestinal transit using the charcoal meal method.
Caption: Signaling pathway of diacerein-induced diarrhea.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pathophysiological Mechanisms of Gastrointestinal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovations in noninvasive methods for measuring gastrointestinal motility in mice [jstage.jst.go.jp]
- 5. karger.com [karger.com]
- 6. High-resolution ultrasound and speckle tracking: a non-invasive approach to assess in vivo gastrointestinal motility during development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Gastrointestinal and Colonic Motor Functions in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A non-invasive method for gastrointestinal parameter monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Analysis of Iron Bisglycinate and Ferrous Sulfate Bioavailability
An Objective Guide for Researchers and Drug Development Professionals
The selection of an iron salt for supplementation and fortification is critically dependent on its bioavailability and the mechanism of its absorption. This guide provides a detailed comparison of two widely used iron sources, iron bisglycinate and ferrous sulfate (B86663), focusing on their bioavailability as determined by in vitro experimental models. The data presented herein is derived from studies utilizing the Caco-2 cell line, a well-established model for the human intestinal epithelium.
Overview of Absorption Mechanisms
The intestinal absorption of non-heme iron is a complex process. Ferrous sulfate, an inorganic iron salt, readily dissociates in the gastrointestinal tract. The released ferrous iron (Fe²⁺) is primarily transported into the enterocytes via the Divalent Metal Transporter 1 (DMT1)[1][2].
This compound is an iron chelate, consisting of one ferrous ion bound to two molecules of glycine. This chelated structure is thought to protect the iron from dietary inhibitors[1]. The precise mechanism of its absorption is still under investigation. One hypothesis suggests it may be absorbed intact through peptide transporters, such as PepT1[2]. However, significant evidence from in vitro studies points towards a shared pathway with ferrous sulfate. Research using DMT1-knockout Caco-2 cells demonstrated that iron uptake from both this compound and ferrous sulfate was substantially suppressed, indicating that DMT1 is the principal transporter for both compounds[2][3]. These studies also noted that another transporter, Zip14, might play a secondary role in intestinal iron transport[2][3].
Figure 1: Postulated intestinal absorption pathways for iron from Ferrous Sulfate and this compound.
Quantitative Comparison of Bioavailability
In vitro studies consistently utilize ferritin formation in Caco-2 cells as a key indicator of iron uptake and bioavailability[4][5]. The amount of ferritin synthesized by the cells is directly proportional to the amount of absorbed iron. Other measures include direct quantification of the labile iron pool and transepithelial iron transport.
| Parameter | This compound | Ferrous Sulfate | Cell Model | Key Findings | Reference |
| Ferritin Formation | 120.85 ± 4.71 ng | 110.98 ± 10.49 ng | Caco-2 | Ferritin response was highest for ferrous bisglycinate among several ferrous sources. | [6] |
| Iron Transport (Apical to Basolateral) | Higher than FeSO₄ | Lower than Fe-Gly | Caco-2 | The amount of iron transported across the cell monolayer was greater for the glycinate (B8599266) chelate. | [7] |
| Labile Iron Pool Increase (100 µM, 1 hr) | Significant Increase | Significant Increase | Wild-Type Caco-2 | Both iron sources led to a comparable increase in the intracellular labile iron pool. | [2] |
| Labile Iron Pool Increase (DMT1 Knockout) | No significant change | No significant change | DMT1-KO Caco-2 | The increase in labile iron was inhibited for both sources, confirming DMT1 dependence. | [2][3] |
| Ferritin Synthesis (DMT1 Knockout) | Suppressed | Suppressed | DMT1-KO Caco-2 | Ferritin synthesis in response to both iron sources was inhibited by the absence of DMT1. | [2][3] |
Experimental Protocols
The Caco-2 cell model is a robust tool for assessing iron bioavailability. Below are summaries of typical experimental protocols employed in these comparative studies.
The human colon adenocarcinoma cell line, Caco-2, is cultured in a suitable medium such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS)[6]. The cells are grown until they reach confluence and spontaneously differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestine[8]. This process typically takes around 21 days. For transport studies, cells are grown on permeable supports in bicameral chambers[8].
A widely used protocol for assessing iron uptake involves measuring the induction of ferritin synthesis.
-
Iron Depletion: Differentiated Caco-2 cells are incubated in a serum-free medium for approximately 24 hours to deplete intracellular iron stores[6].
-
Treatment: The iron-depleted cells are then treated with solutions of this compound or ferrous sulfate, typically at concentrations ranging from 25 µM to 200 µM, for a defined period (e.g., 2-3 hours)[2][6]. Cell viability is confirmed using assays like the MTT assay to ensure the tested concentrations are not cytotoxic[2][9].
-
Cell Lysis: After incubation, the cells are washed with a cold buffer (e.g., DPBS) and lysed using a suitable buffer (e.g., RIPA buffer) to release intracellular contents[6].
-
Quantification: The ferritin concentration in the cell lysate is quantified using a commercial human ferritin ELISA kit. The total protein content of the lysate is also measured to normalize the ferritin values[4][6].
Figure 2: General experimental workflow for in vitro iron bioavailability assessment using Caco-2 cells.
Conclusion
In vitro evidence from Caco-2 cell models suggests that this compound may have a slight advantage over ferrous sulfate in terms of bioavailability, as indicated by higher ferritin formation and greater transepithelial transport in some studies[6][7]. However, other data shows a comparable increase in the labile iron pool for both compounds at similar concentrations[2].
Crucially, studies with DMT1-knockout cells strongly indicate that both iron sources are predominantly absorbed via the same DMT1 transport pathway[2][3]. The chelated structure of this compound may offer protection against luminal inhibitors, which could account for its enhanced bioavailability observed in some contexts, though this effect is less pronounced in controlled in vitro systems compared to in vivo conditions. These findings provide a valuable baseline for researchers and professionals in drug development, highlighting the nuanced differences and fundamental similarities in the cellular uptake of these two important iron compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. api.fspublishers.org [api.fspublishers.org]
- 8. nutriweb.org.my [nutriweb.org.my]
- 9. Bioavailability Assessment of an Iron Formulation Using Differentiated Human Intestinal Caco-2 Cells | MDPI [mdpi.com]
A Comparative In Vivo Analysis of Iron Bisglycinate and Iron Sucrose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative overview of two prominent iron supplementation compounds: iron bisglycinate and iron sucrose (B13894). The focus is on their in vivo performance, drawing from preclinical and clinical data to inform research and development in the treatment of iron deficiency anemia. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Compound Overview
This compound: An iron-amino acid chelate where one molecule of ferrous iron (Fe²⁺) is bound to two molecules of glycine.[1] This chelated structure enhances its stability and is designed to improve oral bioavailability and reduce gastrointestinal side effects compared to traditional iron salts.[1][2] this compound is primarily administered orally.
Iron Sucrose: A complex of polynuclear iron (III)-hydroxide in sucrose. It is a nanocolloidal intravenous suspension used for the treatment of iron deficiency anemia, particularly in clinical situations where oral iron is ineffective or cannot be used.[3][4] When administered intravenously, iron sucrose bypasses gastrointestinal absorption, delivering iron directly to the bloodstream.[3]
Comparative Data
The following tables summarize key quantitative data from various in vivo studies to facilitate a direct comparison between this compound and iron sucrose.
Table 1: Pharmacokinetic Parameters
| Parameter | This compound (Oral) | Iron Sucrose (Intravenous) | Key Findings & References |
| Bioavailability | High (reported as at least 2-fold higher than ferrous sulfate) | 100% (direct IV administration) | This compound's chelated form protects it from dietary inhibitors, enhancing absorption.[1][5][6] Iron sucrose bypasses the gastrointestinal tract, ensuring complete bioavailability.[3] |
| Time to Peak Plasma Concentration (Tmax) | Variable, depends on formulation and digestive state | ~10 minutes | Peak serum iron levels are reached rapidly after intravenous injection of iron sucrose. |
| Elimination Half-life | Not directly applicable due to regulated absorption | ~5-6 hours | Iron sucrose is rapidly cleared from the serum.[7] |
| Distribution | Absorbed iron is bound to transferrin and distributed to the bone marrow for erythropoiesis and to the liver and spleen for storage as ferritin. | Rapidly taken up by the reticuloendothelial system (RES) in the liver, spleen, and bone marrow.[3][8] | Both forms of iron are ultimately utilized for red blood cell production and stored in the body's iron depots.[1][8] |
Table 2: Efficacy in Iron Deficiency Anemia Models
| Parameter | This compound (Oral) | Iron Sucrose (Intravenous) | Key Findings & References |
| Hemoglobin (Hb) Increase | Significant increase in Hb levels. In pregnant women, supplementation for 4-20 weeks resulted in higher Hb concentrations compared to other oral iron supplements.[6] | Rapid and significant increase in Hb levels, often superior to oral iron supplementation in clinical studies.[7] | Both compounds are effective in raising hemoglobin levels, with intravenous iron sucrose generally showing a faster response.[6][7] |
| Ferritin Increase | Significant increase in ferritin levels, indicating replenishment of iron stores.[9] | Marked and rapid increase in serum ferritin levels.[7] | Both treatments effectively restore iron stores. |
| Transferrin Saturation (TSAT) Increase | Increases TSAT as iron is absorbed and binds to transferrin. | Rapid and significant increase in TSAT.[7] | Intravenous administration leads to a more immediate and pronounced increase in TSAT. |
Table 3: Safety and Tolerability
| Parameter | This compound (Oral) | Iron Sucrose (Intravenous) | Key Findings & References |
| Gastrointestinal Side Effects | Significantly fewer gastrointestinal adverse events (e.g., nausea, constipation) compared to ferrous sulfate.[6] | Not applicable (bypasses the GI tract). | The oral route of this compound is associated with better gastrointestinal tolerability.[6] |
| Oxidative Stress | Lower potential for inducing oxidative stress compared to inorganic iron salts due to its stable chelated form. | Can induce transient oxidative stress, particularly at higher doses, due to the release of non-transferrin-bound iron.[10][11] | The route and rate of administration play a significant role in the potential for oxidative stress. |
| Hypersensitivity Reactions | Rare. | Rare, but can occur. The risk is generally considered low. | Intravenous iron formulations carry a risk of infusion reactions. |
Experimental Protocols
Induction of Iron Deficiency Anemia in a Rat Model
This protocol describes a common method for inducing iron deficiency anemia in rats for the comparative evaluation of iron supplements.
-
Animal Selection: Use weanling male Sprague-Dawley or Wistar rats, as they are in a rapid growth phase with high iron requirements.[12][13]
-
Housing: House the rats in individual or small group cages with wire mesh bottoms to prevent coprophagy, which can be a source of iron.
-
Diet: Feed the rats an iron-deficient diet (containing <5 mg iron/kg) for a period of 4-6 weeks.[12][13][14] Provide deionized water ad libitum.
-
Monitoring: Monitor body weight and food consumption regularly.
-
Anemia Confirmation: At the end of the depletion period, collect a blood sample via the tail vein to measure hemoglobin (Hb) and hematocrit (Hct). Anemia is typically confirmed when Hb levels fall below a predetermined threshold (e.g., < 7 g/dL).[13]
Comparative Efficacy Study Protocol
Following the induction of anemia, the efficacy of this compound and iron sucrose can be compared.
-
Group Allocation: Randomly assign the anemic rats to the following groups:
-
Control Group: Continue on the iron-deficient diet.
-
This compound Group: Receive this compound orally (e.g., via gavage) at a specified dose.
-
Iron Sucrose Group: Receive iron sucrose intravenously (e.g., via tail vein injection) at a specified dose.
-
-
Treatment Period: Administer the respective treatments for a period of 2-4 weeks.
-
Blood Sampling: Collect blood samples at regular intervals (e.g., weekly) to monitor hematological parameters.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect blood and tissues (liver, spleen, bone marrow) for analysis.
-
Hematology: Measure hemoglobin, hematocrit, red blood cell count, and reticulocyte count.
-
Iron Status: Determine serum iron, total iron-binding capacity (TIBC), transferrin saturation (TSAT), and serum ferritin.
-
Tissue Iron: Measure iron content in the liver and spleen to assess iron storage.
-
Signaling and Absorption Pathways
This compound Oral Absorption Pathway
This compound is absorbed in the small intestine. Its chelated structure is thought to allow it to be absorbed intact, at least partially, and also to release iron into the non-heme iron pool for absorption via the divalent metal transporter 1 (DMT1) pathway.[15][16]
Iron Sucrose Intravenous Metabolic Pathway
Following intravenous administration, iron sucrose is taken up by the reticuloendothelial system (RES), primarily by macrophages in the liver and spleen.[3] Within the macrophages, the iron-sucrose complex is broken down, and the iron is released. This iron can then be stored as ferritin or exported from the macrophage via ferroportin to bind to transferrin in the circulation for transport to sites of erythropoiesis.[3]
Conclusion
Both this compound and iron sucrose are effective forms of iron supplementation, each with distinct advantages depending on the clinical context and desired therapeutic outcome. This compound offers the convenience and safety of oral administration with improved gastrointestinal tolerability, making it suitable for the management of mild to moderate iron deficiency. Iron sucrose provides a rapid and potent means of iron repletion via the intravenous route, which is critical in severe cases of anemia or when oral therapy is not feasible.
The choice between these two compounds in a research or clinical setting should be guided by the severity of the iron deficiency, the patient's underlying conditions, and the desired speed of anemia correction. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative long-term effects on iron metabolism, oxidative stress, and inflammatory markers.
References
- 1. advantic.com.pl [advantic.com.pl]
- 2. herbasante.ca [herbasante.ca]
- 3. What is the mechanism of Iron sucrose? [synapse.patsnap.com]
- 4. scientificliterature.org [scientificliterature.org]
- 5. ve.scielo.org [ve.scielo.org]
- 6. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron Sucrose: A Wealth of Experience in Treating Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodistribution and predictive hepatic gene expression of intravenous iron sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Chelate and Polymaltose Iron for the Treatment of Iron Deficiency Anemia: A Pilot Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Oxidative Stress and Inflammation Induced by Different Intravenous Iron Sucrose Similar Preparations in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of oxidative stress and inflammation induced by different intravenous iron sucrose similar preparations in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Recovery from dietary iron deficiency anaemia in rats by the intake of microencapsulated ferric saccharate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of an Iron Deficiency Model by Iron Depletion in Pregnant Rats [besjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Iron Bisglycinate Efficacy in Iron-Deficiency Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of iron bisglycinate's performance against other common iron supplements in preclinical iron-deficiency models. The following sections detail the experimental data, methodologies, and absorption pathways to aid in the evaluation of this novel iron supplement.
Superior Efficacy of this compound in Correcting Iron Deficiency Anemia
This compound has demonstrated superior or comparable efficacy in repleting iron stores and improving hematological parameters compared to traditional iron salts like ferrous sulfate (B86663). Its chelated structure is believed to enhance bioavailability and reduce gastrointestinal side effects.
Comparative Efficacy Data
The following tables summarize key findings from preclinical and clinical studies, offering a quantitative comparison of this compound against other iron formulations.
Table 1: Comparison of this compound and Ferrous Sulfate in a Rat Pup Model
| Parameter | Control | Ferrous Sulfate (10 mg/kg BW) | This compound (10 mg/kg BW) |
| Hemoglobin (g/dL) | Lower | Significantly higher than control | No significant difference from ferrous sulfate |
| Hematocrit (%) | Lower | Significantly higher than control | No significant difference from ferrous sulfate |
| Liver Iron (µg/g) | Lower | Substantially increased | No significant difference from ferrous sulfate |
Data adapted from a study in Sprague Dawley rat pups supplemented from postnatal day 2 to 14.[1]
Table 2: Comparison of Intravenous Iron Sucrose (B13894) and Oral this compound in Postpartum Anemia (Human Study)
| Parameter | IV Iron Sucrose (500 mg single dose) | Oral this compound (60 mg daily for 45 days) + IV Iron Sucrose |
| Hemoglobin at 6 weeks (g/dL) | 12.0 | 12.4 (statistically significant increase) |
| Increase from baseline (g/dL) | 3.7 | 4.2 (statistically significant increase) |
Data from a randomized controlled trial in women with postpartum hemoglobin ≤9.5 g/dL.[2][3]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are standard protocols for inducing iron deficiency in rodent models and administering oral iron supplements.
Induction of Iron-Deficiency Anemia in Rats
A common method to induce iron deficiency anemia (IDA) in rats is through a specialized diet.
-
Animals: Weanling male or female Sprague-Dawley or Wistar rats are often used.
-
Diet: The animals are fed an iron-deficient diet (e.g., containing <5 mg iron/kg) for a period of 4 to 8 weeks. Control animals receive a diet with adequate iron levels (e.g., 35-50 mg iron/kg).
-
Monitoring: Blood samples are collected periodically (e.g., weekly or bi-weekly) to monitor hemoglobin and hematocrit levels. Anemia is typically confirmed when hemoglobin levels fall below a predetermined threshold (e.g., <9 g/dL).
-
Confirmation: At the end of the induction period, serum ferritin and transferrin saturation can be measured to confirm iron deficiency.
Oral Administration of Iron Supplements (Gavage)
Oral gavage is a standard technique for precise oral dosing in rodents.
-
Preparation: The iron supplement is dissolved or suspended in a suitable vehicle (e.g., deionized water, saline).
-
Dosage Calculation: The volume to be administered is calculated based on the animal's body weight and the desired dose of elemental iron (e.g., mg/kg). The maximum recommended gavage volume for rats is typically 10-20 ml/kg.[4][5][6][7]
-
Procedure: A gavage needle of appropriate size is gently inserted into the esophagus and the solution is slowly delivered into the stomach. Proper training is essential to avoid injury to the animal.[4][5][6][7]
Intestinal Absorption Pathways: A Comparative Overview
The mechanism of intestinal iron absorption varies between different iron forms, which directly impacts their bioavailability and potential for side effects.
Non-Heme Iron (e.g., Ferrous Sulfate)
Inorganic iron salts like ferrous sulfate are primarily absorbed in the duodenum. The process involves several key steps:
-
Reduction: Dietary ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) by duodenal cytochrome B (DcytB) on the apical membrane of enterocytes.
-
Uptake: Ferrous iron is then transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).[8]
-
Intracellular Fate: Inside the cell, iron can be stored in ferritin or transported across the basolateral membrane into the bloodstream.
-
Export: Ferroportin is the protein responsible for exporting iron from the enterocyte. This process is coupled with the oxidation of Fe²⁺ back to Fe³⁺ by hephaestin, allowing it to bind to transferrin for transport throughout the body.
This compound
The absorption pathway of this compound is still under investigation, with evidence suggesting multiple potential routes that may contribute to its enhanced bioavailability.
-
DMT1-Mediated Pathway: Some studies indicate that iron from this compound is transported into enterocytes via the DMT1 transporter, similar to inorganic iron.[9][10][11] Knockout of the DMT1 gene in Caco-2 cells has been shown to suppress the uptake of iron from both ferrous sulfate and this compound.[9][10][11]
-
Peptide Transporter 1 (PepT1) Pathway: There is also evidence to suggest that the intact this compound chelate may be absorbed via the peptide transporter PepT1.[1][12] Studies in pig intestinal epithelial cells have shown that this compound treatment leads to increased expression of PepT1.[1][12] This dual-pathway absorption may contribute to its higher efficiency.
Intravenous Iron (e.g., Iron Sucrose)
Intravenous iron formulations bypass intestinal absorption entirely.
-
Mechanism of Action: Following intravenous administration, iron sucrose is taken up by macrophages of the reticuloendothelial system (RES) in the liver, spleen, and bone marrow.[13][14][15]
-
Iron Release: Within the macrophages, the iron-sucrose complex is broken down, and the iron is either stored as ferritin or released into the circulation to bind to transferrin for delivery to erythropoietic precursor cells in the bone marrow.[13][14][15]
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key experimental and physiological pathways discussed.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Oral versus intravenous iron therapy in iron deficiency anemia: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. H+-coupled divalent metal-ion transporter-1: Functional properties, physiological roles and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Iron sucrose? [synapse.patsnap.com]
- 14. Iron Sucrose: A Wealth of Experience in Treating Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cellular Toxicity of Iron Bisglycinate and Ferric Citrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iron is a vital micronutrient, but its excess can lead to cellular toxicity, primarily through the generation of reactive oxygen species (ROS) via the Fenton reaction, which results in oxidative stress and potential cell death. The chemical form of iron significantly influences its absorption, bioavailability, and toxicity profile. Ferric citrate (B86180), a non-heme iron source containing ferric iron (Fe³⁺), is utilized as both an iron supplement and a phosphate (B84403) binder. Iron bisglycinate, a chelated form of ferrous iron (Fe²⁺) bound to two glycine (B1666218) molecules, is known for its high bioavailability and improved gastrointestinal tolerability.
Available evidence suggests that while ferrous iron is generally more reactive and potentially more cytotoxic than ferric iron, the chelated structure of this compound may mitigate this effect by controlling the release of iron and reducing its participation in harmful redox reactions. Studies on ferric citrate have indicated that at high concentrations, it can induce oxidative stress, inflammation, and apoptosis in intestinal cells. In contrast, research on this compound in intestinal cell models has shown minimal impact on cell viability at physiologically relevant concentrations. A direct, quantitative comparison of cytotoxicity (e.g., IC50 values) from a single study is not currently available in the scientific literature.
Data Presentation
The following table summarizes the available quantitative and qualitative data on the cellular toxicity of this compound and ferric citrate from various studies. It is important to interpret this data with caution, as experimental conditions and cell types vary between studies.
| Feature | This compound | Ferric Citrate | References |
| Iron Form | Ferrous (Fe²⁺) Chelate | Ferric (Fe³⁺) | N/A |
| Cell Type | Caco-2 (human colorectal adenocarcinoma) | Caco-2, V79 (Chinese hamster lung fibroblasts), Mouse colon | [1][2] |
| Concentration Tested | 50 µM - 200 µM | 1.5 mmol/L; Oral administration of 1.25% - 5% in diet | [1][3] |
| Observed Effects on Cell Viability | No significant change in cell viability. | Fe³⁺ is less effective in reducing cellular viability compared to Fe²⁺ at the same concentration. High concentrations can lead to histological alterations. | [1][4] |
| Indicators of Cellular Toxicity | Not specified in the context of toxicity studies. | Increased LDH release (indicating membrane damage), oxidative stress (increased MDA, decreased antioxidant enzymes), inflammation, and apoptosis. Inactive in inducing lipid peroxidation and DNA strand breaks in V79 cells. | [2][3][4][5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cytotoxicity studies. Below are generalized protocols for common assays used to assess the in vitro cytotoxicity of iron compounds.
Cell Culture and Treatment
Human intestinal epithelial cell lines, such as Caco-2, are commonly used as a model for the intestinal barrier. Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. For cytotoxicity experiments, cells are seeded in 96-well plates and allowed to differentiate for a period, typically 21 days, to form a polarized monolayer that mimics the intestinal epithelium. Following differentiation, the culture medium is replaced with fresh medium containing various concentrations of either this compound or ferric citrate for a specified duration (e.g., 24 or 48 hours).
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Incubation: After the treatment period with the iron compounds, the culture medium is removed, and 100 µL of fresh medium and 10 µL of the MTT solution are added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Solubilization: Following incubation, the medium containing MTT is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the viability of untreated control cells.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Sample Collection: After the treatment period, a sample of the cell culture supernatant is collected from each well.
-
Reaction Mixture: The collected supernatant is transferred to a new 96-well plate, and an LDH reaction mixture (containing diaphorase and a tetrazolium salt) is added to each well.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm. The amount of LDH released is proportional to the number of damaged cells and is a direct measure of cytotoxicity.
Visualizations
Experimental Workflow for Cellular Toxicity Assessment
Caption: Generalized workflow for in vitro assessment of iron compound cytotoxicity.
Signaling Pathway of Iron-Induced Cellular Toxicity (Ferroptosis)
Caption: Simplified signaling pathway of iron-induced ferroptosis.
References
- 1. Iron Absorption from Three Commercially Available Supplements in Gastrointestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferric citrate-induced colonic mucosal damage associated with oxidative stress, inflammation responses, apoptosis, and the changes of gut microbial composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Availability and toxicity of Fe(II) and Fe(III) in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferric Citrate Hydrate Has Little Impact on Hyperplasia of Enterochromaffin Cells in the Rat Small Intestine Compared to Sodium Ferrous Citrate - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Iron Chelates in Cell Culture: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between iron chelators is critical for experimental design and therapeutic development. This guide provides an objective, data-driven comparison of commonly used iron chelates in cell culture, supported by experimental evidence and detailed protocols.
Iron is an indispensable element for a multitude of cellular processes, including DNA synthesis, energy production, and oxygen transport.[1][2] Consequently, rapidly proliferating cells, such as cancer cells, exhibit a heightened dependence on iron, making them particularly vulnerable to iron deprivation.[1][3][4] Iron chelators, molecules that bind to iron and render it unavailable for cellular use, have emerged as promising therapeutic agents by exploiting this dependency to induce cell cycle arrest and apoptosis.[3][4][5] This guide delves into a head-to-head comparison of prominent iron chelates, evaluating their performance in cell culture based on available experimental data.
Comparative Efficacy of Iron Chelators
The cytotoxic efficacy of iron chelators can vary significantly based on the specific compound, the cell line, and the duration of exposure. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison.
| Iron Chelator | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| Deferoxamine (DFO) | Jurkat | T-cell leukemia | ~25 | 48 | [6] |
| SK-N-MC | Neuroepithelioma | ~10-30 | 72 | [1] | |
| BE-2 | Neuroblastoma | ~5-15 | 72 | [1] | |
| Deferiprone (DFP) | SiHa | Cervical Carcinoma | Not specified | 48 | [7] |
| HeLa | Cervical Carcinoma | Not specified | 48 | [7] | |
| Deferasirox (DFX) | Pancreatic Cancer Cells | Pancreatic Cancer | 10 (cell cycle arrest), 50-100 (apoptosis) | Not specified | [3] |
| Triapine | SK-N-MC | Neuroepithelioma | ~0.5-1.5 | 72 | [1] |
| BE-2 | Neuroblastoma | ~0.1-0.5 | 72 | [1] | |
| Silybin | Jurkat | T-cell leukemia | >100 | 48 | [6] |
Key Findings:
-
Triapine consistently demonstrates significantly higher potency (lower IC50 values) compared to Deferoxamine (DFO) in neuroblastoma cell lines.[1]
-
Deferoxamine (DFO) and Deferiprone (DFP) have been shown to induce a time- and dose-dependent inhibition of cell growth in cervical carcinoma cell lines (SiHa and HeLa).[7]
-
Deferasirox (DFX) exhibits a dose-dependent effect, causing cell cycle arrest at lower concentrations and apoptosis at higher concentrations in pancreatic cancer cells.[3]
-
Interestingly, the iron-complexed form of Triapine retains its antiproliferative activity, whereas the activity of DFO and another chelator, 311, is completely inhibited by the addition of iron.[1]
-
Silybin, a flavonoid with iron-chelating properties, showed a bimodal effect on Jurkat cells, inducing proliferation at lower concentrations and inhibiting it at higher concentrations.[6]
Impact on Cellular Processes
Iron chelators exert their effects by influencing various critical cellular pathways.
| Cellular Process | Effect of Iron Chelation | Key Chelators Implicated | References |
| Cell Proliferation | Inhibition of DNA synthesis through depletion of the iron-dependent enzyme ribonucleotide reductase. | DFO, DFP, Triapine | [1][3][7] |
| Cell Cycle | Arrest at the G1/S phase transition. | DFO, DFX | [3][5][6] |
| Apoptosis | Induction of programmed cell death, often preventable by the addition of exogenous iron. | DFO, DFP, DFX | [3][7] |
| Signal Transduction | Modulation of pathways involving intracellular calcium levels. DFO has been shown to increase intracellular calcium, enhancing sensitivity to chemotherapeutic agents like doxorubicin (B1662922). | DFO | [5] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of iron chelators. Optimization for specific cell lines and experimental conditions is recommended.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow of a typical MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density that allows for exponential growth throughout the assay (e.g., 15,000 cells/well).[1]
-
Treatment: After allowing the cells to adhere overnight, expose them to a range of concentrations of the iron chelators.
-
Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the iron chelator for the desired time.
-
Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Iron Uptake Assay
This assay measures the ability of chelators to inhibit the uptake of iron into cells.
Methodology:
-
Radiolabeling: Use radiolabeled iron, such as 59Fe, bound to transferrin (Tf).
-
Cell Treatment: Incubate cells with the iron chelator for a specific period.
-
Iron Exposure: Add 59Fe-Tf to the cell culture and incubate to allow for iron uptake.
-
Washing: Thoroughly wash the cells to remove any unbound extracellular 59Fe-Tf.
-
Measurement: Lyse the cells and measure the intracellular radioactivity using a gamma counter. A decrease in radioactivity in treated cells compared to control cells indicates inhibition of iron uptake.[8]
Signaling Pathways and Mechanisms of Action
Iron chelation triggers a cascade of events within the cell, ultimately leading to cell death. A key mechanism is the induction of apoptosis.
Caption: Iron chelation-induced apoptosis pathway.
By sequestering intracellular iron, chelators inhibit iron-dependent enzymes like ribonucleotide reductase, which is crucial for DNA synthesis.[3] This leads to cell cycle arrest, typically at the G1/S checkpoint.[5] Furthermore, iron depletion can induce mitochondrial dysfunction and the generation of reactive oxygen species (ROS), ultimately activating the caspase cascade and leading to apoptosis.[4]
Considerations for CHO Cell Culture
While much of the research on iron chelators focuses on cancer therapeutics, their role in biopharmaceutical production using cell lines like Chinese Hamster Ovary (CHO) cells is also of interest. Iron is an essential trace metal for CHO cell growth, but high concentrations can induce oxidative stress and negatively impact cell growth and protein production.[9][10]
-
Media Optimization: The concentration of iron in cell culture media can significantly affect cell growth, viability, and the quality of recombinant proteins.[10][11]
-
Iron Source: Different iron sources (e.g., ferric ammonium (B1175870) citrate (B86180) vs. ferric citrate) can lead to variations in cell performance and glycosylation patterns, potentially due to impurities like manganese.[10]
-
Adaptation: Adapting CHO cells to high-iron media can improve their tolerance and enhance culture performance, suggesting a potential strategy to mitigate issues related to iron toxicity.[9]
Conclusion
The choice of an iron chelator for cell culture applications depends heavily on the specific research question and cell type. While potent chelators like Triapine show promise in cancer cell lines, established chelators like DFO and DFP provide a wealth of historical data. For applications in bioproduction with CHO cells, careful consideration of iron concentration and source is paramount. The data and protocols presented in this guide offer a foundation for making informed decisions in the selection and application of iron chelators in your research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Modulation of iron metabolism by iron chelation regulates intracellular calcium and increases sensitivity to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of an iron (III) chelator, silybin, on the proliferation and cell cycle of Jurkat cells: a comparison with desferrioxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative and apoptotic effects of iron chelators on human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of iron chelators on proliferation and iron uptake in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving iron tolerance and CHO cell culture performance via adaptation in high-iron chemically defined media - American Chemical Society [acs.digitellinc.com]
- 10. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: Iron Bisglycinate vs. Deferoxamine in Iron Modulation Studies
For researchers, scientists, and drug development professionals, understanding the nuanced roles of iron-modulating compounds is critical. This guide provides a comprehensive comparison of iron bisglycinate, an iron supplement, and deferoxamine (B1203445), an iron chelator. While these agents exert opposing effects on systemic iron levels, this document outlines their respective mechanisms, experimental performance, and safety profiles to inform appropriate selection in research and therapeutic development.
Core Functional Distinction: Iron Supplementation vs. Iron Chelation
The primary and most critical distinction lies in their therapeutic purpose. This compound is formulated to deliver iron to the body to treat iron deficiency anemia, while deferoxamine is designed to remove excess iron from the body in cases of iron overload.[1][2] Direct comparative studies for the same application are absent from the scientific literature due to their fundamentally opposite functions.
This compound (FeBC) is a chelated form of iron, where ferrous iron is bound to two molecules of the amino acid glycine (B1666218).[3] This structure enhances its bioavailability and reduces gastrointestinal side effects compared to traditional iron salts like ferrous sulfate (B86663).[4] Its primary role is to increase hemoglobin and ferritin levels in individuals with iron deficiency.[1]
Deferoxamine (DFO) is a hexadentate chelating agent with a high affinity for ferric iron.[5] It binds to free iron in the plasma and tissues, forming a stable, water-soluble complex that is excreted, thereby reducing systemic iron burden.[6] DFO is a cornerstone therapy for chronic iron overload resulting from conditions like thalassemia and frequent blood transfusions.[2]
Performance and Efficacy
The efficacy of these two compounds must be evaluated based on their intended and opposite effects on iron homeostasis.
This compound: Efficacy in Iron Supplementation
Studies have consistently shown that this compound is highly effective in raising hemoglobin and ferritin levels. Its chelated structure protects the iron from dietary inhibitors, leading to higher absorption rates.[4][7]
| Parameter | This compound | Comparator (e.g., Ferrous Sulfate) | Population | Key Findings | Source |
| Hemoglobin Increase | Significant increase | Significant increase, but often to a lesser extent than FeBC at equivalent iron doses | Pregnant women, children | This compound is at least as effective, and in some cases more effective, than ferrous sulfate in raising hemoglobin levels. | [1][4] |
| Ferritin Increase | Significant increase | Less consistent increase | Children with IDA | FeBC treatment significantly increased ferritin levels, indicating better iron store repletion. | [1] |
| Bioavailability | High | Lower, inhibited by phytates and other dietary components | In vitro and human studies | The chelated structure of FeBC enhances its absorption in the intestinal mucosal cells. | [4][7] |
| Gastrointestinal Side Effects | Low incidence | Higher incidence (nausea, constipation) | Various | This compound is generally better tolerated. | [3][4] |
Deferoxamine: Efficacy in Iron Chelation
Deferoxamine's efficacy is measured by its ability to reduce serum ferritin levels and liver iron concentration (LIC) in patients with iron overload.
| Parameter | Deferoxamine | Study Details | Key Findings | Source |
| Serum Ferritin Reduction | Effective in reducing serum ferritin | Retrospective study in thalassemia patients | A critical pathway for DFO administration resulted in 29 of 38 patients maintaining serum ferritin levels <2,000 ng/mL. | [8] |
| Urinary Iron Excretion | Induces significant urinary iron excretion | Prospective study in thalassemic children | DFO was the most effective single agent in reducing serum ferritin over 6 months. | [9] |
| Liver Iron Concentration (LIC) | Effective in reducing LIC | Comparative study with deferasirox | Decreases in LIC were observed with DFO therapy. | [10] |
| Cardiac Iron Removal | Effective in removing cardiac iron | MRI T2* studies in thalassemia patients | DFO can improve cardiac T2* values, indicating a reduction in cardiac iron load. | [11] |
Mechanisms of Action and Cellular Fate
This compound: Facilitating Iron Absorption
This compound is absorbed intact in the small intestine, likely through a pathway distinct from that of ionic iron, which relies on the divalent metal transporter 1 (DMT1).[12] The glycine chelate protects the iron from being sequestered by dietary inhibitors.[4] Once absorbed into enterocytes, the iron is released and can be either stored as ferritin or transported into the circulation via ferroportin.
Deferoxamine: Systemic and Cellular Iron Removal
Deferoxamine is administered parenterally as it is poorly absorbed orally.[6] In the bloodstream, it chelates non-transferrin-bound iron (NTBI), a particularly toxic form of iron.[13] DFO can also enter cells, including hepatocytes and myocytes, to chelate iron from the intracellular labile iron pool and from ferritin stores.[13][14] The resulting ferrioxamine complex is then excreted.
Safety and Toxicity Profiles
This compound
This compound is generally recognized as safe (GRAS).[15] Its primary advantage over iron salts is a significantly improved gastrointestinal tolerability.[3][16]
| Parameter | Finding | Source |
| Acute Oral LD50 (Rats) | 2800 mg/kg body weight (equivalent to 560 mg/kg iron) | [17][18] |
| No-Observed-Adverse-Effect Level (NOAEL) (Rats, 90-day study) | 500 mg/kg body weight/day (highest dose tested) | [15][17] |
| Common Side Effects | Minimal; significantly less gastrointestinal distress (nausea, constipation) compared to ferrous sulfate. | [3][16] |
Deferoxamine
Deferoxamine therapy requires careful monitoring due to potential side effects, particularly with long-term or high-dose use.
| Parameter | Finding | Source |
| Common Side Effects | Injection site reactions (pain, swelling, redness), nausea, abdominal pain, fever. | [10][19] |
| Serious Side Effects | Ocular toxicity: blurred vision, night blindness, color vision defects. Auditory toxicity: hearing loss, tinnitus. | [20][21] |
| Other Potential Adverse Events | Acute renal failure, growth retardation in children, increased risk of certain infections (e.g., Yersinia). | [10][19][22] |
| Monitoring Requirements | Regular auditory and ophthalmological examinations, renal and hepatic function tests. | [20][22] |
Experimental Protocols
Protocol: Assessment of Iron Chelation Efficacy (Preclinical)
This generalized protocol is representative of methodologies used to evaluate iron chelators like deferoxamine in animal models.
Conclusion
This compound and deferoxamine are not competitors but rather occupy distinct and opposing roles in the pharmacological modulation of iron. This compound is a safe and effective oral supplement for repleting iron stores with high bioavailability and minimal side effects. Deferoxamine is a potent parenteral chelator essential for managing iron overload, though it requires careful patient monitoring due to a known toxicity profile. For researchers, the choice between these agents is determined entirely by the experimental goal: to increase or to decrease bioavailable iron. This guide provides the foundational data to support informed decisions in the design of studies investigating iron metabolism, iron-related toxicities, and the development of novel therapeutic strategies.
References
- 1. This compound Chelate and Polymaltose Iron for the Treatment of Iron Deficiency Anemia: A Pilot Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethical-nutrition.com [ethical-nutrition.com]
- 4. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Deferoxamine Mesylate? [synapse.patsnap.com]
- 6. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. advantic.com.pl [advantic.com.pl]
- 8. Iron chelation with deferoxamine: comparing the results of a critical pathway to a national survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deferoxamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comparison of iron chelation effects of deferoxamine, deferasirox, and combination of deferoxamine and deferiprone on liver and cardiac T2* MRI in thalassemia maior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent insights into interactions of deferoxamine with cellular and plasma iron pools: Implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Toxicology and safety of Ferrochel and other iron amino acid chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Chelate: A Gentle, Effective Way to Support Iron Levels - Physicians Preference Vitamins [physicianspreferencevitamins.com]
- 17. Safety evaluation of ferrous bisglycinate chelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. What are the side effects of Deferoxamine Mesylate? [synapse.patsnap.com]
- 20. Deferoxamine : Side Effects of Medications : The Eyes Have It [kellogg.umich.edu]
- 21. Desferal (Deferoxamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 22. Deferoxamine Side Effects: Common, Severe, Long Term [drugs.com]
assessing the impact of iron bisglycinate on gene expression profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of iron bisglycinate on gene expression profiles relative to other common iron supplements, namely ferrous sulfate (B86663) and iron dextran (B179266). The information is supported by experimental data to assist in assessing the nuanced impacts of different iron formulations at the molecular level.
Comparative Analysis of Gene Expression
The choice of iron supplement can significantly influence the expression of genes involved in iron homeostasis, inflammation, and related metabolic pathways. The following table summarizes quantitative data from studies comparing the effects of this compound, ferrous sulfate, and iron dextran on the expression of key genes.
| Gene | Iron Supplement | Model System | Fold Change vs. Control/Alternative | Key Function | Reference |
| Hamp (Hepcidin) | Ferrous Bis-glycinate | Sprague Dawley Rat Pups | ~40-fold increase vs. control | Master regulator of iron homeostasis | [1] |
| Ferrous Sulfate | Sprague Dawley Rat Pups | ~40-fold increase vs. control | Master regulator of iron homeostasis | [1] | |
| Iron Dextran | Piglets (duodenum) | 40.8-fold increase vs. control | Master regulator of iron homeostasis | ||
| Slc40a1 (Ferroportin) | Ferrous Bis-glycinate | Sprague Dawley Rat Pups | No significant change vs. control | Iron exporter from cells into circulation | [1] |
| Ferrous Sulfate | Sprague Dawley Rat Pups | No significant change vs. control | Iron exporter from cells into circulation | [1] | |
| HIF-2α | Ferrous Bis-glycinate | Caco-2 cells (DMT1-knockout) | Increased expression | Transcription factor in iron metabolism | |
| Ferrous Sulfate | Caco-2 cells (DMT1-knockout) | Increased expression | Transcription factor in iron metabolism | ||
| IRP-1 & IRP-2 | Ferrous Bis-glycinate | Caco-2 cells (DMT1-knockout) | Increased expression | Post-transcriptional regulators of iron metabolism | |
| Ferrous Sulfate | Caco-2 cells (DMT1-knockout) | Increased expression | Post-transcriptional regulators of iron metabolism | ||
| Ferritin | Ferrous Bis-glycinate | Caco-2 cells (DMT1-knockout) | Decreased expression | Iron storage protein | |
| Ferrous Sulfate | Caco-2 cells (DMT1-knockout) | Decreased expression | Iron storage protein | ||
| Zip14 | Ferrous Bis-glycinate | Caco-2 cells (wild-type) | Significantly elevated expression | Zinc and non-transferrin bound iron transporter | |
| Ferrous Sulfate | Caco-2 cells (wild-type) | Significantly elevated expression | Zinc and non-transferrin bound iron transporter | ||
| Pparα | Iron Dextran | Fischer Rats (liver) | Decreased mRNA levels | Lipid metabolism regulator | [2] |
| ApoB-100 | Iron Dextran | Fischer Rats (liver) | Increased mRNA levels | Lipoprotein assembly and secretion | [2] |
| MTP | Iron Dextran | Fischer Rats (liver) | Increased mRNA levels | VLDL assembly | [2] |
Experimental Protocols
Study 1: Postnatal Iron Supplementation in Sprague Dawley Rat Pups[1]
-
Objective: To compare the effects of ferrous sulfate and ferrous bis-glycinate chelate on iron metabolism in rat pups.
-
Animal Model: Sprague Dawley rat litters.
-
Experimental Groups:
-
Ferrous Sulfate (FS) group
-
Ferrous Bis-glycinate Chelate (FC) group
-
Vehicle Control (CON) group
-
-
Dosage and Administration: Pups received daily oral supplementation of 10 mg iron/kg body weight from postnatal day 2 to 14.
-
Sample Collection: Livers and proximal small intestines were collected on postnatal day 15.
-
Gene Expression Analysis:
-
RNA was extracted from liver tissue.
-
cDNA was synthesized using a High-Capacity cDNA Reverse Transcription Kit.
-
Real-time PCR was performed to determine the relative expression of target genes, including Hamp (Hepcidin) and Slc40a1 (Ferroportin).
-
Gene expression was normalized to Actb (β-actin) expression.
-
Study 2: Iron Transport in DMT1-Knockout Human Intestinal Caco-2 Cells[2]
-
Objective: To investigate the transport characteristics of iron from ferrous bisglycinate and ferrous sulfate in intestinal cells.
-
Cell Line: Wild-type and DMT1-knockout Caco-2 cells.
-
Experimental Groups:
-
Ferrous Bisglycinate (Fe-Gly) treated
-
Ferrous Sulfate (FeSO₄) treated
-
-
Treatment: Cells were treated with 25 μM of either Fe-Gly or FeSO₄ for 2 hours.
-
Gene and Protein Expression Analysis:
-
Western blotting was used to measure the protein expression levels of iron regulators and transporters, including HIF-2α, IRP-1, IRP-2, and ferritin.
-
Expression levels were normalized to β-actin.
-
The expression of peptide transporter 1 (PepT1) and zinc-regulated transporter (ZRT) and iron-regulated transporter (IRT)-like protein 14 (Zip14) was also assessed.
-
Visualizing a Key Signaling Pathway and Experimental Workflow
Iron Homeostasis Signaling Pathway
The regulation of systemic iron balance is primarily controlled by the hormone hepcidin, which is synthesized in the liver. Hepcidin expression is induced by high iron levels and inflammation, and it acts by binding to the iron exporter ferroportin, leading to its internalization and degradation. This process traps iron within cells, such as enterocytes and macrophages, and reduces its release into the bloodstream.
Caption: A simplified diagram of the hepcidin-ferroportin axis in regulating systemic iron homeostasis.
Experimental Workflow for Gene Expression Analysis
The following diagram outlines a typical workflow for assessing the impact of different iron supplements on gene expression in a cell culture model.
References
A Comparative Proteomic Guide to Cellular Responses to Different Iron Forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular proteomic responses to treatment with various forms of iron, including iron salts (ferric citrate (B86180) and ferrous sulfate) and iron oxide nanoparticles. The information herein is supported by experimental data from multiple studies, offering insights into the distinct and overlapping cellular mechanisms affected by these compounds.
Quantitative Proteomic Data Summary
The following table summarizes the key quantitative proteomic findings from studies on cells treated with different iron forms. It is important to note that direct comparisons are challenging due to variations in cell types, iron concentrations, and experimental durations across studies. However, this summary highlights the principal protein alterations and affected pathways.
| Iron Form | Cell Type(s) | Key Upregulated Proteins/Pathways | Key Downregulated Proteins/Pathways | Quantitative Proteomic Method | Reference(s) |
| Ferric Ammonium Citrate (FAC) / Iron Overload | Human Hepatoma (HepG2, HH4), Rat Liver (BRL-3A) | Stress Response & Protection: NQO1, Heat Shock Proteins. Iron Storage: Ferritin. Inflammatory Response: TLR2, IL6ST. Apoptosis-related proteins . | Energy Metabolism: Proteins involved in glycolysis and the TCA cycle. Autophagy-related proteins: CTSB, CTSD, LAMP1 (with α-lipoic acid co-treatment). | 2D-Electrophoresis, Mass Spectrometry, TMT-based Proteomics. | [1][2] |
| Iron Deficiency (induced by chelators like DFO) | Mouse Hippocampal (HT22) | Hypoxia & Stress Response: HIF1-α targets (e.g., HMGCL, BNIP3). Amino Acid Metabolism & Glycolysis . | Iron Ion Homeostasis: Ferritin Heavy Chain (FTH1), Ferritin Light Chain (FTL1). Mitochondrial Respiration & Protein Synthesis . | SILAC-based Quantitative Proteomics. | [3] |
| Iron Oxide Nanoparticles (IONPs/Si-IONPs) | Human Cervical Cancer (HeLa), Human Embryonic Kidney (293T), Macrophages (RAW 264.7) | Oxidative Stress & Iron Homeostasis: HMOX1, FTH1. Apoptosis & Ferroptosis Pathways . Immune & Inflammatory Response . | Varies with time and cell type; initial disruption of multiple pathways followed by adaptation in cancer cells . | Label-free Quantitative Mass Spectrometry. | [4][5] |
| Ferrous Sulfate vs. Ferric Citrate (Clinical Study) | Patients with Chronic Kidney Disease | Not a cellular proteomics study. Ferric citrate led to a greater increase in serum ferritin and hepcidin (B1576463) compared to ferrous sulfate. | Not applicable at the cellular proteomic level in this study. | Clinical biomarker measurement. | [6][7] |
Detailed Experimental Protocols
The following sections describe generalized experimental protocols for the proteomic analysis of cells treated with different iron forms, based on methodologies reported in the cited literature.
Cell Culture and Iron Treatment
-
Cell Lines: Common cell lines for studying iron metabolism include hepatoma cells (HepG2, HH4), neuronal cells (HT22), kidney cells (HEK293T), and cancer cell lines (HeLa).
-
Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Iron Treatment:
-
Ferric Ammonium Citrate (FAC): A stock solution is prepared and added to the culture medium to achieve final concentrations ranging from 50 µM to 5 mM for durations of 24 to 72 hours to induce iron overload.
-
Iron Oxide Nanoparticles (IONPs): Nanoparticles are suspended in the culture medium at concentrations typically ranging from 50 to 300 µM for various time points, from minutes to 48 hours, to assess both acute and chronic effects.
-
Iron Deficiency: Iron deficiency is often induced using iron chelators like Desferoxamine (DFO) at concentrations of 10-100 µM for 6 to 24 hours.
-
Protein Extraction and Digestion
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer containing detergents (e.g., SDS, NP-40), protease, and phosphatase inhibitors to ensure protein integrity.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Digestion: An equal amount of protein from each sample is reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide (B48618) (IAA) to prevent disulfide bond reformation, and then digested into peptides using trypsin, typically overnight at 37°C.
Mass Spectrometry-Based Proteomic Analysis
-
Quantitative Strategy:
-
Label-Free Quantification: Peptide samples are analyzed directly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative protein abundance is determined by comparing the signal intensities of corresponding peptides across different samples.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Cells are grown in media containing "light," "medium," or "heavy" isotopic forms of essential amino acids. After treatment, the cell populations are mixed, and the relative abundance of proteins is determined by the ratio of the heavy to light peptide signals in the mass spectrometer.
-
Tandem Mass Tag (TMT) Labeling: Peptides from different samples are labeled with isobaric tags. The samples are then pooled and analyzed together. Upon fragmentation in the mass spectrometer, reporter ions are generated, and their relative intensities are used for quantification.
-
-
LC-MS/MS Analysis: The digested peptides are separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument performs data-dependent acquisition, where it cycles between a full scan (MS1) to measure peptide masses and multiple tandem scans (MS2) to fragment selected peptides for sequencing.
-
Data Analysis: The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer). Peptides and proteins are identified by searching the MS/MS spectra against a protein database (e.g., UniProt). The software also performs protein quantification and statistical analysis to identify differentially expressed proteins between treatment groups.
Visualization of Key Signaling Pathway and Experimental Workflow
Iron-Induced Ferroptosis Signaling Pathway
Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Different iron forms can trigger this pathway by increasing the intracellular labile iron pool, which in turn promotes the generation of reactive oxygen species (ROS) through the Fenton reaction. This leads to lipid peroxidation and, ultimately, cell death.
Caption: Iron-induced ferroptosis signaling pathway.
General Experimental Workflow for Proteomic Analysis
The following diagram illustrates a typical workflow for the proteomic analysis of cells treated with different iron forms, from sample preparation to data analysis.
Caption: Experimental workflow for cellular proteomics.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteomic Profiling of Iron Overload-Induced Human Hepatic Cells Reveals Activation of TLR2-Mediated Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolomic Footprint of Iron Bisglycinate and Ferrous Sulfate Supplementation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolomic effects of two common oral iron supplements: iron bisglycinate chelate and ferrous sulfate (B86663). By examining the available experimental data, this document aims to illuminate the distinct metabolic footprints of these iron forms, offering valuable insights for research and development in the fields of nutrition and therapeutics.
Comparative Analysis of Metabolomic Impact
Recent preclinical research has begun to unravel the differential effects of this compound and ferrous sulfate on the host and gut microbiome metabolism. A key study in a rat model provides the most direct comparative metabolomic data to date, focusing on key microbial metabolites in the cecum.
Quantitative Data Summary
The following table summarizes the quantitative changes in cecal microbial metabolites observed in a preclinical study comparing this compound and ferrous sulfate supplementation to a control group.
| Metabolite | This compound vs. Control | Ferrous Sulfate vs. Control | Significance (p-value) | Reference |
| Acetate | Altered Concentration | Altered Concentration | < 0.05 | [1] |
| Propionate | No Significant Change | Altered Concentration | < 0.05 (FS vs. C) | [1] |
| Butyrate | No Significant Change | Altered Concentration | < 0.05 (FS vs. C) | [1] |
| Isovalerate | No Significant Change | Altered Concentration | < 0.05 (FS vs. C) | [1] |
| Trimethylamine (B31210) (TMA) | Altered Concentration | Altered Concentration | < 0.05 | [1] |
Note: "Altered Concentration" indicates a statistically significant difference was reported, though the specific fold-change or absolute concentrations were not consistently provided in the primary text. The study noted that ferrous sulfate supplementation led to more substantial changes across a broader range of short-chain fatty acids compared to this compound.[1]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the metabolomic data. The following protocol is based on a key study in the field.[1]
Animal Model and Supplementation
-
Study Subjects: Sprague-Dawley rat pups.
-
Intervention Groups:
-
Control (CON): Vehicle control.
-
Ferrous Sulfate (FS): Oral supplementation with ferrous sulfate.
-
Ferrous Bisglycinate Chelate (FC): Oral supplementation with ferrous bisglycinate chelate.
-
-
Dosing and Administration: Supplements were administered orally to rat pups from postnatal day 2 to 14.
-
Sample Collection: Cecal contents were collected for metabolomic and microbiome analysis.
Metabolomic Analysis
-
Sample Preparation: Details on the specific extraction methods for short-chain fatty acids (SCFAs) and trimethylamine (TMA) from cecal contents would be required for precise replication.
-
Analytical Technique: The study utilized targeted analysis to quantify specific microbial metabolites. The specific instrumentation (e.g., GC-MS, LC-MS) and parameters would be necessary for a complete protocol.
-
Data Analysis: Statistical analyses were performed to compare the metabolite concentrations between the different supplementation groups and the control group. A p-value of < 0.05 was considered statistically significant.
Visualizing the Impact: Workflows and Pathways
To better understand the experimental process and the potential metabolic implications, the following diagrams are provided.
References
Validating the Impact of Iron Bisglycinate on the HIF-1 Alpha Pathway: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effects of iron bisglycinate on the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway. We offer a comparative perspective against ferrous sulfate (B86663), a commonly used iron supplement, and present detailed experimental protocols and data presentation formats to facilitate objective analysis.
Comparison of Iron Supplements: this compound vs. Ferrous Sulfate
This compound is a chelated form of iron, where iron is bound to two molecules of the amino acid glycine (B1666218). This structure enhances its bioavailability and reduces gastrointestinal side effects compared to inorganic iron salts like ferrous sulfate.[1][2][3][4][5] The improved absorption of this compound suggests a more efficient delivery of iron to cells, which is a critical factor in the regulation of the HIF-1α pathway.[2][6]
| Feature | This compound | Ferrous Sulfate | References |
| Bioavailability | High (at least two-fold higher than ferrous sulfate) | Moderate | [2][5] |
| Gastrointestinal Side Effects | Low incidence of nausea, constipation, and bloating | High incidence | [1][3][4] |
| Absorption Mechanism | Partially utilizes peptide transporters, less affected by dietary inhibitors | Primarily through DMT1, affected by phytates and other inhibitors | [6][7] |
| Efficacy in Anemia | Effective at lower elemental iron doses | Requires higher doses for similar efficacy | [3][5] |
The HIF-1 Alpha Signaling Pathway and Iron's Role
HIF-1 is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia).[8][9] It is a heterodimer composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit.[9][10]
Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. This process is initiated by prolyl hydroxylase domain enzymes (PHDs), which hydroxylate specific proline residues on HIF-1α.[11][12] This hydroxylation requires oxygen, 2-oxoglutarate, and ferrous iron (Fe2+) as co-factors.[13][14] The hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[11][12]
In hypoxic conditions, the lack of oxygen inhibits PHD activity, causing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β.[9][11] This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[8][15] These genes are involved in angiogenesis, glucose metabolism, and cell survival.[8][16]
Since PHDs are iron-dependent enzymes, cellular iron status is crucial for HIF-1α regulation.[13][17] Iron deficiency can mimic hypoxia by reducing PHD activity, leading to HIF-1α stabilization even under normoxic conditions.[17][18] Conversely, supplementing with a bioavailable iron source like this compound is expected to enhance PHD activity and promote HIF-1α degradation.
Caption: Regulation of the HIF-1α pathway under normoxic and hypoxic conditions.
Experimental Workflow for Validation
A systematic approach is required to validate the effects of this compound on the HIF-1α pathway. The following workflow outlines the key steps from cell culture to data analysis.
Caption: Workflow for validating this compound's effect on HIF-1α.
Key Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Caco-2 cells are a relevant model for intestinal iron absorption, while HeLa or HepG2 cells are commonly used for hypoxia studies.[19]
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[19]
-
Treatment:
-
Seed cells and allow them to adhere for 24 hours.
-
Replace the medium with fresh medium containing the following treatments:
-
Vehicle control (e.g., sterile water or PBS).
-
This compound (e.g., 50 µM, 100 µM).
-
Ferrous Sulfate (e.g., 50 µM, 100 µM).
-
Positive control for HIF-1α stabilization: Cobalt chloride (CoCl2, e.g., 100 µM) or culture in a hypoxic chamber (1% O2).[20]
-
-
Incubate for desired time points (e.g., 4, 8, 24 hours).
-
Western Blotting for HIF-1α
This protocol is adapted from standard procedures for HIF-1α detection.[21][22]
-
Sample Preparation:
-
Due to the rapid degradation of HIF-1α, perform all steps on ice and use pre-chilled buffers.[22]
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in Laemmli sample buffer or a lysis buffer containing protease inhibitors and CoCl2 to stabilize HIF-1α.[20] Using nuclear extracts is recommended as stabilized HIF-1α translocates to the nucleus.
-
-
Electrophoresis and Transfer:
-
Determine protein concentration using a BCA assay.
-
Load 30-50 µg of total protein per lane on a 7.5% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.[21]
-
Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.[21]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:10000 dilution) for 1 hour at room temperature.[21]
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL detection reagent.[21]
-
Strip the membrane and re-probe for a loading control like β-actin or PCNA.
-
RT-qPCR for HIF-1α Target Gene Expression
This protocol allows for the quantification of mRNA levels of genes regulated by HIF-1α.[8][14][23]
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from treated cells using a commercial kit (e.g., RNeasy Kit).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[23]
-
-
qPCR:
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of target genes to the housekeeping gene.
-
Cellular Iron Uptake Assay
This assay quantifies the amount of iron taken up by the cells.
-
Method:
-
After treatment with iron supplements, wash cells thoroughly with PBS to remove extracellular iron.
-
Lyse the cells in an iron assay buffer.
-
Measure the intracellular iron concentration using a colorimetric iron assay kit, which typically measures Fe2+, Fe3+, and total iron.[19]
-
Alternatively, measure the expression of ferritin, an iron storage protein, as an indirect marker of cellular iron status.[25]
-
-
Data Normalization:
-
Normalize the iron content to the total protein content of the cell lysate.[25]
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 2: Relative HIF-1α Protein Levels (Western Blot Densitometry)
| Treatment (100 µM, 8h) | Fold Change in HIF-1α (Normalized to β-actin) | p-value (vs. Control) |
| Control | 1.00 ± 0.12 | - |
| This compound | 0.45 ± 0.08 | < 0.01 |
| Ferrous Sulfate | 0.68 ± 0.10 | < 0.05 |
| CoCl2 (Positive Control) | 8.50 ± 1.15 | < 0.001 |
| (Data are presented as mean ± SD, n=3. This is example data for illustrative purposes.) |
Table 3: Relative mRNA Expression of HIF-1α Target Genes (RT-qPCR)
| Treatment (100 µM, 24h) | VEGF (Fold Change) | GLUT1 (Fold Change) |
| Control | 1.00 ± 0.15 | 1.00 ± 0.11 |
| This compound | 0.52 ± 0.09 | 0.61 ± 0.07 |
| Ferrous Sulfate | 0.75 ± 0.13 | 0.82 ± 0.10 |
| CoCl2 (Positive Control) | 6.20 ± 0.85 | 4.80 ± 0.65 |
| (Data are presented as mean ± SD, n=3. This is example data for illustrative purposes.) |
Table 4: Cellular Iron Uptake
| Treatment (100 µM, 24h) | Intracellular Iron (nmol/mg protein) |
| Control | 1.2 ± 0.3 |
| This compound | 8.5 ± 1.1 |
| Ferrous Sulfate | 5.4 ± 0.8 |
| (Data are presented as mean ± SD, n=3. This is example data for illustrative purposes.) |
By following this guide, researchers can effectively validate and compare the impact of this compound on the HIF-1α pathway, contributing valuable data for both basic research and the development of improved iron supplementation strategies.
References
- 1. Efficacy of ferrous bis-glycinate versus ferrous glycine sulfate in the treatment of iron deficiency anemia with pregnancy: a randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ferrous bisglycinate 25 mg iron is as effective as ferrous sulfate 50 mg iron in the prophylaxis of iron deficiency and anemia during pregnancy in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolerability of iron: a comparison of bis-glycino iron II and ferrous sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of iron transport from ferrous glycinate liposomes using Caco-2 cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 10. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 12. HIF-1α pathway | Abcam [abcam.com]
- 13. Hypoxia-Inducible Factors Link Iron Homeostasis and Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sinobiological.com [sinobiological.com]
- 16. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of 12 metal ions on iron regulatory protein 1 (IRP-1) and hypoxia-inducible factor-1 alpha (HIF-1α) and HIF-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - Regulation of iron homeostasis by the hypoxia-inducible transcription factors (HIFs) [jci.org]
- 19. Iron Absorption from Three Commercially Available Supplements in Gastrointestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 22. docs.abcam.com [docs.abcam.com]
- 23. academic.oup.com [academic.oup.com]
- 24. HIF1A - PCR Primer Pair - SYBR | PrimePCR | Bio-Rad [commerce.bio-rad.com]
- 25. Frontiers | Uptake of iron from ferrous fumarate can be mediated by clathrin-dependent endocytosis in Hutu-80 cells [frontiersin.org]
comparative analysis of nanoparticle delivery systems for iron compounds
For Researchers, Scientists, and Drug Development Professionals
The delivery of iron compounds for therapeutic and diagnostic purposes is a significant area of research, with applications ranging from the treatment of iron deficiency anemia to cancer therapy and medical imaging. Nanoparticle-based delivery systems offer numerous advantages over conventional iron supplementation, including improved bioavailability, enhanced stability, controlled release, and targeted delivery, which can minimize side effects. This guide provides a comparative analysis of three major classes of nanoparticle delivery systems for iron compounds: lipid-based, polymer-based, and inorganic nanoparticles. The performance of these systems is compared based on key parameters, with supporting experimental data and detailed methodologies.
Comparative Analysis of Nanoparticle Platforms
The selection of an appropriate nanoparticle platform for iron delivery depends on the specific application, desired release profile, and targeting strategy. Each platform possesses a unique set of advantages and disadvantages.
Lipid-Based Nanoparticles (e.g., Liposomes, Solid Lipid Nanoparticles): These systems are composed of biocompatible and biodegradable lipids, making them a safe option for drug delivery.[1][2] Liposomes, which consist of a phospholipid bilayer enclosing an aqueous core, can encapsulate both hydrophilic and hydrophobic drugs.[3] This makes them versatile for delivering different forms of iron compounds. Their surface can be easily modified with ligands for targeted delivery.[1] However, challenges such as drug leakage and potentially lower encapsulation efficiency for certain compounds need to be considered.[4]
Polymer-Based Nanoparticles (e.g., PLGA, Chitosan): These nanoparticles are formulated from biodegradable polymers.[5] They offer excellent stability, high drug loading capacity, and the ability to control the release kinetics of the encapsulated iron over an extended period.[3][5] The surface of polymeric nanoparticles can also be functionalized for targeted delivery.[3] While offering significant advantages in terms of controlled release, the potential for polymer aggregation is a factor to be monitored.[4]
Inorganic Nanoparticles (e.g., Iron Oxide Nanoparticles - IONPs): IONPs, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), are a unique class of carriers where the nanoparticle itself is composed of iron.[6] This results in a very high "drug" loading capacity. Their intrinsic superparamagnetic properties make them ideal for applications in magnetic resonance imaging (MRI) as contrast agents and for magnetically guided drug delivery.[6][7] While IONPs are generally considered biocompatible, potential long-term toxicity and bioaccumulation are important considerations in their development.[7]
Data Presentation: Performance Metrics
The following tables summarize key quantitative data for the different nanoparticle systems. Data has been compiled from various studies to provide a comparative overview.
| Nanoparticle System | Iron Compound/Model Drug | Loading Capacity (%) | Size (nm) | Reference(s) |
| Lipid-Based | Mitoxantrone (in MION-liposomes) | Not specified | ~150 | [1] |
| Doxorubicin (in liposomes) | >90% (active loading) | 80-100 | [8] | |
| Polymer-Based | Doxorubicin (in PLGA) | ~5% | 150-250 | [9] |
| Methotrexate (in magnetic copolymers) | ~12% | ~100 | [6] | |
| Inorganic (IONPs) | Doxorubicin | ~8% (80 µmol/g) | ~100 | [10] |
| Lasioglossin III | Up to 90% | 4-16 (core) | [11] |
Table 1: Comparative Drug Loading Capacity and Size of Nanoparticle Systems. Note: Direct comparative data for iron loading across all platforms is limited; therefore, data for model drugs commonly delivered by these systems are included to illustrate their loading potential.
| Nanoparticle System | Iron Compound/Model Drug | Release Profile | Key Findings | Reference(s) |
| Lipid-Based | Doxorubicin | Sustained release | Light-triggered release demonstrated. | [1] |
| Polymer-Based | Tamoxifen (from PLGA) | Biphasic (initial burst then sustained) | Release kinetics fit well with the Higuchi model. | [12] |
| Inorganic (IONPs) | Doxorubicin | pH-dependent sustained release | Slower release at physiological pH, faster at acidic pH. | [10] |
| Rifampicin | Slow desorption | Promising for creating a drug depot for prolonged action. | [13] |
Table 2: Comparative In Vitro Release Kinetics.
| Nanoparticle System | Cell Line(s) | Biocompatibility (Cell Viability %) | Key Findings | Reference(s) |
| Lipid-Based | Various | Generally high | Considered safe for clinical use due to metabolizable nature. | [14] |
| Polymer-Based | Various | Generally high | Biocompatibility depends on the polymer used. | [5] |
| Inorganic (IONPs) | Human endothelial cells (EA.hy926) | >80% at 100 µg Fe/ml | Dextran-based and starch-coated IONPs showed good biocompatibility. | [15] |
| Human aortic endothelial cells | Dose-dependent | Neutral hydrophobic surface IONPs showed higher uptake and cytotoxicity at higher concentrations compared to hydrophilic IONPs. | [16][17] |
Table 3: Comparative Biocompatibility.
Mandatory Visualization
Signaling Pathways and Cellular Uptake
The cellular uptake of iron-containing nanoparticles is a complex process, primarily mediated by endocytosis. The specific pathway can depend on the nanoparticle's size, shape, and surface chemistry.
Caption: Cellular uptake pathways for iron nanoparticles.
Experimental Workflow
A generalized workflow for the comparative evaluation of different nanoparticle-based iron delivery systems is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review on Polymer and Lipid-Based Nanocarriers and Its Application to Nano-Pharmaceutical and Food-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. The Nanocarrier LandscapeEvaluating Key Drug Delivery Vehicles and Their Capabilities: A Translational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomedical Applications of Iron Oxide Nanoparticles: Current Insights Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron Oxide Nanoparticles: Diagnostic, Therapeutic and Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The effect of neutral-surface iron oxide nanoparticles on cellular uptake and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Evaluating Mitochondrial Function Following Iron Bisglycinate Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Iron is an indispensable element for optimal mitochondrial function, serving as a critical cofactor for the electron transport chain and numerous enzymes involved in cellular respiration. Iron deficiency can severely impair mitochondrial bioenergetics, while iron overload can induce oxidative stress and damage. Iron bisglycinate, a chelated form of iron with high bioavailability and low gastrointestinal side effects, presents a promising therapeutic option for correcting iron deficiency.[1][2][3][4] This guide provides a framework for evaluating the impact of this compound on mitochondrial function compared to other iron formulations, such as ferrous sulfate (B86663).
Comparison of Iron Supplements: this compound vs. Ferrous Sulfate
While direct comparative studies on the mitochondrial effects of this compound versus ferrous sulfate are limited, we can infer potential outcomes based on their known properties. This compound's higher bioavailability suggests it may restore mitochondrial function more efficiently at lower doses in iron-deficient states, potentially with a reduced risk of oxidative stress compared to less readily absorbed forms that can leave unabsorbed iron in the gut.[1][2]
| Feature | This compound | Ferrous Sulfate | Potential Impact on Mitochondrial Function |
| Bioavailability | High | Moderate to Low | Higher bioavailability may lead to more rapid restoration of iron-dependent mitochondrial enzymes and electron transport chain function. |
| Gastrointestinal Side Effects | Low | High | Fewer side effects may improve patient compliance, leading to more consistent iron supplementation and sustained improvement in mitochondrial function.[1][3] |
| Oxidative Stress Potential | Potentially Lower | Higher | The chelated form of this compound may result in less free iron in the gastrointestinal tract and circulation, potentially reducing systemic oxidative stress that can impact mitochondria. |
| Cellular Uptake | Efficiently absorbed via amino acid transporters | Absorbed via DMT1, competing with other minerals | More efficient uptake could lead to faster replenishment of mitochondrial iron stores. |
Experimental Protocols for Assessing Mitochondrial Function
To rigorously evaluate the effects of this compound on mitochondrial function, a panel of assays targeting different aspects of mitochondrial health is recommended.
Mitochondrial Respiration Assay (Seahorse Mito Stress Test)
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.
Protocol:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C using XF Calibrant.
-
Assay Medium: Replace the culture medium with pre-warmed XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour prior to the assay.
-
Compound Loading: Load the injector ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure basal OCR and the response to the sequential injection of the compounds.
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate key parameters: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.[5][6][7]
Mitochondrial Membrane Potential Assay
Mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. This can be assessed using fluorescent probes like JC-1 or Tetramethylrhodamine, Ethyl Ester (TMRE).
Protocol (using JC-1):
-
Cell Culture: Culture cells to the desired confluency in a suitable plate format (e.g., 96-well black-walled plate).
-
Treatment: Treat cells with this compound, ferrous sulfate, or a vehicle control for the desired duration.
-
JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) or culture medium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer. For JC-1, measure both green fluorescence (emitted by monomers at ~529 nm) and red fluorescence (emitted by J-aggregates at ~590 nm).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[8][9][10][11]
Mitochondrial Reactive Oxygen Species (ROS) Assay
Mitochondrial ROS, particularly superoxide, can be measured using the fluorescent probe MitoSOX Red.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells as described for the membrane potential assay.
-
MitoSOX Staining: Remove the treatment medium and incubate the cells with MitoSOX Red reagent (typically 2.5-5 µM in HBSS or culture medium) for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm PBS.
-
Fluorescence Measurement: Measure the red fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer (excitation ~510 nm, emission ~580 nm).
-
Data Analysis: Quantify the fluorescence intensity, which is proportional to the level of mitochondrial superoxide.[12][13][14][15][16]
Signaling Pathways and Experimental Workflows
Mitochondrial Iron Transport and Utilization
Iron is transported into the mitochondrial matrix where it is utilized for the synthesis of heme and iron-sulfur (Fe-S) clusters, both of which are essential for the function of the electron transport chain.[17][18][19][20]
Caption: Cellular and mitochondrial iron transport pathway.
Iron-Sulfur (Fe-S) Cluster Biogenesis
The assembly of Fe-S clusters is a complex process that occurs in the mitochondria and is essential for the function of many mitochondrial proteins, including those in the electron transport chain.[21][22][23][24][25][26]
Caption: Simplified overview of mitochondrial iron-sulfur (Fe-S) cluster biogenesis.
Experimental Workflow for Evaluating Mitochondrial Function
A logical workflow is crucial for systematically assessing the impact of iron supplementation on mitochondrial function.
Caption: General experimental workflow for comparative analysis.
References
- 1. Ferrous bisglycinate 25 mg iron is as effective as ferrous sulfate 50 mg iron in the prophylaxis of iron deficiency and anemia during pregnancy in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tolerability of iron: a comparison of bis-glycino iron II and ferrous sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wearefeel.com [wearefeel.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Application of a homogenous membrane potential assay to assess mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Which probe should I use to evaluate change in membrane potential, JC-1 or TMRE? | AAT Bioquest [aatbio.com]
- 12. Invitrogen MitoSOX Mitochondrial Superoxide Indicators, for live-cell imaging 1 vial x 9 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Detection of Mitochondrial Oxidative Stress in T-cells Using MitoSOX Red Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MitoSOX™ Mitochondrial Superoxide Indicators, for live-cell imaging 10 vials x 50 μg [thermofisher.com]
- 16. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Mitochondrial iron trafficking and the integration of iron metabolism between the mitochondrion and cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitochondrial Iron in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Down the Iron Path: Mitochondrial Iron Homeostasis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Iron-sulfur cluster biogenesis in mammalian cells: new insights into the molecular mechanisms of cluster delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Outlining the Complex Pathway of Mammalian Fe-S Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mitochondria and Iron: Current Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Iron–sulfur cluster biosynthesis - Wikipedia [en.wikipedia.org]
- 26. Mitochondrial iron–sulfur clusters: Structure, function, and an emerging role in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
Transcriptomic Response to Iron Bisglycinate vs. Other Iron Sources: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic response to iron bisglycinate versus other iron sources, primarily ferrous sulfate (B86663), based on available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the molecular mechanisms underlying the differential effects of these iron supplements.
Introduction
Iron deficiency is a global health issue, and oral iron supplementation is a common strategy for its prevention and treatment. Ferrous sulfate has traditionally been the most widely used iron salt due to its low cost and reasonable bioavailability. However, it is often associated with gastrointestinal side effects. This compound, a chelate of one iron atom and two molecules of glycine (B1666218), has emerged as an alternative with potentially higher bioavailability and better tolerability. Understanding the differential impact of these iron sources at the molecular level is crucial for developing more effective and safer iron therapies. This guide focuses on the transcriptomic changes induced by this compound in comparison to ferrous sulfate, providing insights into their distinct effects on gene expression and cellular pathways in the context of intestinal absorption.
Experimental Protocols
In Vivo Transcriptomic Analysis in Sprague-Dawley Rats
A key study by Lijun et al. (2016) investigated the differential gene expression in the duodenum of Sprague-Dawley rats following administration of ferrous bisglycinate (referred to as ferrous glycine chelate) and ferrous sulfate.[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: Rats were acclimatized for one week prior to the experiment.
-
Experimental Groups:
-
Control group (no iron supplementation)
-
Ferrous sulfate group
-
Ferrous bisglycinate group
-
-
Iron Administration: Iron compounds were administered daily by gavage for a specified period.
-
Sample Collection: Duodenal tissue samples were collected for transcriptomic analysis.
-
RNA Extraction and Sequencing: Total RNA was extracted from the duodenal mucosa, and library construction was performed. Digital gene expression profiling was carried out using Illumina sequencing technology.[1]
-
Data Analysis: The sequencing data was filtered to obtain clean reads. Gene expression levels were quantified, and differentially expressed genes between the ferrous bisglycinate and ferrous sulfate groups were identified based on statistical significance (q-value < 0.05) and fold change (|log2(fold change)| > 1).[1] Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed to identify the biological functions and pathways associated with the differentially expressed genes.[1]
In Vitro Analysis of Iron Transport in Caco-2 Cells
A study by Zhang et al. (2019) explored the transport mechanisms of ferrous bisglycinate and ferrous sulfate in the human intestinal Caco-2 cell line, including a DMT1-knockout model.[2]
-
Cell Line: Human colorectal adenocarcinoma cell line (Caco-2).
-
Cell Culture: Caco-2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
DMT1 Knockout: The divalent metal transporter 1 (DMT1) gene was knocked out in Caco-2 cells using the CRISPR-Cas9 system.
-
Iron Treatment: Wild-type and DMT1-knockout Caco-2 cells were treated with varying concentrations of ferrous bisglycinate or ferrous sulfate for different time points.
-
Protein Expression Analysis: The expression levels of key iron-related proteins, such as DMT1, IRP1, IRP2, and Zip14, were determined by Western blot analysis.
Transcriptomic Response Comparison
The study by Lijun et al. (2016) identified 123 differentially expressed genes in the duodenum of rats treated with ferrous bisglycinate compared to ferrous sulfate. Of these, 83 genes were up-regulated and 40 were down-regulated.[1]
Table 1: Summary of Differentially Expressed Genes (Top 10 Up- and Down-regulated)
| Gene Symbol | Description | log2(Fold Change) (this compound vs. Ferrous Sulfate) |
| Up-regulated | ||
| Cyp1a1 | Cytochrome P450, family 1, subfamily a, polypeptide 1 | 4.58 |
| Ugt1a6 | UDP glucuronosyltransferase 1 family, polypeptide A6 | 3.98 |
| Gstm1 | Glutathione (B108866) S-transferase, mu 1 | 3.87 |
| Aldh3a1 | Aldehyde dehydrogenase 3 family, member A1 | 3.76 |
| Gsta2 | Glutathione S-transferase, alpha 2 | 3.54 |
| Akr1c1 | Aldo-keto reductase family 1, member C1 | 3.45 |
| Ephx1 | Epoxide hydrolase 1, microsomal | 3.32 |
| Nqo1 | NAD(P)H dehydrogenase, quinone 1 | 3.18 |
| Gclc | Glutamate-cysteine ligase, catalytic subunit | 3.05 |
| Slc7a11 | Solute carrier family 7, member 11 | 2.98 |
| Down-regulated | ||
| Heph | Hephaestin | -2.15 |
| Fpn1 (Slc40a1) | Ferroportin-1 | -1.98 |
| Tfr1 (Tfrc) | Transferrin receptor 1 | -1.85 |
| Dmt1 (Slc11a2) | Divalent metal transporter 1 | -1.76 |
| Cybrd1 | Duodenal cytochrome b reductase 1 | -1.65 |
| Fth1 | Ferritin heavy chain 1 | -1.58 |
| Ftl1 | Ferritin light chain 1 | -1.52 |
| Hif1a | Hypoxia inducible factor 1, alpha subunit | -1.45 |
| Ireb2 | Iron responsive element binding protein 2 | -1.38 |
| Aco1 | Aconitase 1, soluble | -1.29 |
Note: This table presents a selection of differentially expressed genes for illustrative purposes. The full list can be found in the original publication by Lijun et al. (2016).[1]
Table 2: Enriched KEGG Pathways for Differentially Expressed Genes
| KEGG Pathway | Description | p-value |
| Mineral absorption | Absorption of various minerals including iron | < 0.01 |
| HIF-1 signaling pathway | Hypoxia-inducible factor 1 signaling pathway | < 0.05 |
| ABC transporters | ATP-binding cassette transporters | < 0.05 |
| Glutathione metabolism | Synthesis and metabolism of glutathione | < 0.05 |
| Drug metabolism - cytochrome P450 | Cytochrome P450-mediated drug metabolism | < 0.05 |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway
Caption: HIF-1 signaling pathway and the potential influence of different iron sources.
Experimental Workflows
Caption: In vivo transcriptomic analysis workflow.
Caption: In vitro iron transport and protein expression analysis workflow.
Summary and Conclusion
The transcriptomic analysis of rat duodenum reveals significant differences in gene expression profiles in response to supplementation with this compound compared to ferrous sulfate.[1] Notably, genes involved in iron absorption and transport, such as ferroportin and DMT1, were down-regulated in the this compound group, which may reflect a more efficient absorption and a feedback mechanism to prevent iron overload.[1] Conversely, genes associated with detoxification and antioxidant pathways, including those in glutathione metabolism and cytochrome P450 pathways, were up-regulated in the this compound group, suggesting a potential role in mitigating oxidative stress.[1]
The in vitro studies in Caco-2 cells further support the notion that both this compound and ferrous sulfate are primarily transported via the DMT1 transporter.[2] The observation that DMT1 knockout significantly reduces the uptake of both iron forms underscores the importance of this transporter.[2] Interestingly, the expression of Zip14 was elevated in response to both iron treatments, suggesting a potential compensatory role in intestinal iron transport.[2]
References
A Researcher's Guide to the Accurate Quantification of Cellular Iron: ICP-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise measurement of cellular iron is critical for understanding its role in health and disease. This guide provides an objective comparison of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) with alternative methods for quantifying cellular iron from various sources, supported by experimental data and detailed protocols.
Iron, a vital element, exists within cells in various forms, including ferritin-bound storage iron, transferrin-bound iron, and non-heme iron. The accurate quantification of these distinct iron pools is paramount for elucidating cellular processes, diagnosing iron-related disorders, and developing novel therapeutics. While several methods are available, ICP-MS has emerged as a gold standard due to its exceptional sensitivity and precision.[1] This guide will delve into the capabilities of ICP-MS and compare it with commonly used colorimetric assays.
Method Comparison: ICP-MS vs. Colorimetric Assays
The choice of analytical method for cellular iron quantification depends on factors such as the required sensitivity, sample throughput, and available instrumentation. Here, we compare the performance of ICP-MS with two widely used colorimetric methods: the Ferrozine (B1204870) and Bathophenanthroline assays.
| Feature | ICP-MS | Ferrozine Assay | Bathophenanthroline Assay |
| Principle | Atomization and ionization of the sample in an argon plasma, followed by mass-to-charge ratio separation and detection. | Forms a colored complex with ferrous iron (Fe²⁺) that is measured spectrophotometrically. | Forms a colored complex with ferrous iron (Fe²⁺) that is measured spectrophotometrically. |
| Detection Limit | Very low, typically in the parts-per-trillion (ppt) or ng/L range. For iron, a detection limit of 1.5 ng/L has been reported. | In the low micromolar (µM) or µg/dL range. A typical detection limit is around 2.69 µg/dL.[2] | In the micromolar (µM) range. |
| Linearity | Excellent, over a wide dynamic range (typically 6-8 orders of magnitude). | Good, typically up to 1000 µg/dL.[2] | Good over a defined concentration range. |
| Precision | High, with relative standard deviations (RSDs) typically below 5%. | Good, with reported within-run and between-run CV% of ~2%.[2] | Good, with reported RSDs typically below 10%. |
| Specificity | Highly specific for iron, capable of isotopic analysis. | Can be affected by other reducing agents and copper ions.[3] | Can be affected by other metal ions. |
| Sample Preparation | Requires acid digestion to break down the cellular matrix. | Requires cell lysis and a reagent to release protein-bound iron. | Requires cell lysis and a reagent to release protein-bound iron. |
| Throughput | Can be high with an autosampler, but sample digestion can be time-consuming. | Amenable to high-throughput analysis in microplate format. | Amenable to high-throughput analysis in microplate format. |
| Cost | High initial instrument cost and operational expenses. | Low cost, uses standard laboratory equipment. | Low cost, uses standard laboratory equipment. |
Experimental Protocols
Accurate quantification of cellular iron necessitates meticulous sample preparation and adherence to validated protocols. Below are detailed methodologies for quantifying total cellular iron and speciated iron pools.
Total Cellular Iron Quantification by ICP-MS
This protocol outlines the measurement of the total iron content within a cell population.
a. Cell Pellet Collection and Washing:
-
Harvest cultured cells by centrifugation.
-
Wash the cell pellet three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular iron.
-
Count an aliquot of the cells to normalize the final iron content per cell or per million cells.
-
Store the remaining cell pellet at -80°C until analysis.
b. Acid Digestion:
-
To the cell pellet, add a known volume of concentrated nitric acid (e.g., 2% v/v HNO₃).[4]
-
Incubate the mixture at a high temperature (e.g., 95°C) for a sufficient time to ensure complete digestion of the cellular matrix.
-
Allow the digest to cool to room temperature.
-
Dilute the digested sample with ultrapure water to a final acid concentration compatible with the ICP-MS instrument (typically 1-2%).
c. ICP-MS Analysis:
-
Prepare a series of iron standards of known concentrations in the same acid matrix as the samples.
-
Aspirate the samples and standards into the ICP-MS instrument.
-
Monitor the iron isotopes (e.g., ⁵⁶Fe and ⁵⁷Fe) to quantify the iron concentration in the samples based on the calibration curve generated from the standards.
Quantification of Ferritin-Bound Iron by Immuno-ICP-MS
This method specifically measures the iron stored within the ferritin protein.
a. Cell Lysis:
-
Lyse the washed cell pellet using a non-denaturing lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
b. Immunoprecipitation of Ferritin:
-
Add an anti-ferritin antibody to the cell lysate and incubate to allow the antibody to bind to ferritin.
-
Add protein A/G-coated magnetic beads to the lysate and incubate to capture the antibody-ferritin complexes.
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
c. Elution and Digestion:
-
Elute the ferritin from the beads using an appropriate elution buffer.
-
Perform acid digestion on the eluted ferritin fraction as described in the total cellular iron protocol.
d. ICP-MS Analysis:
-
Analyze the digested sample by ICP-MS to determine the concentration of ferritin-bound iron.
Quantification of Transferrin-Bound Iron (TBI) and Non-Transferrin-Bound Iron (NTBI) by Ultrafiltration-ICP-MS
This protocol differentiates between iron bound to transferrin and other forms of non-protein-bound iron.
a. Cell Lysis:
-
Prepare the cell lysate as described for ferritin-bound iron quantification.
b. Ultrafiltration:
-
Use a centrifugal filter unit with a specific molecular weight cutoff (e.g., 30 kDa) to separate the lysate into two fractions: the retentate (containing proteins larger than the cutoff, including transferrin) and the filtrate (containing smaller molecules, including NTBI).
c. Acid Digestion:
-
Perform acid digestion on both the retentate and filtrate fractions separately, as described for total cellular iron.
d. ICP-MS Analysis:
-
Analyze the digested retentate to determine the concentration of TBI.
-
Analyze the digested filtrate to determine the concentration of NTBI.
Colorimetric Quantification of Total Cellular Iron using the Ferrozine Assay
This protocol provides a simpler, more accessible method for total iron measurement.
a. Cell Lysis and Iron Release:
-
Lyse the washed cell pellet.
-
Add an iron-releasing reagent (e.g., a mixture of hydrochloric acid and potassium permanganate) to the lysate to release iron from proteins.
-
Incubate the mixture to ensure complete iron release.
b. Colorimetric Reaction:
-
Add a solution containing Ferrozine and a reducing agent (e.g., ascorbic acid) to the iron-containing solution. The reducing agent converts all ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Incubate to allow the Ferrozine to form a stable magenta-colored complex with the ferrous iron.
c. Spectrophotometric Measurement:
-
Measure the absorbance of the solution at 562 nm using a spectrophotometer or microplate reader.
-
Quantify the iron concentration by comparing the absorbance to a standard curve prepared with known concentrations of iron. The assay is linear for iron amounts ranging from 0.2 to 30 nmol.[5]
Visualizing Cellular Iron Metabolism
To provide a clearer understanding of the complex processes involved in cellular iron homeostasis, the following diagrams illustrate the key pathways and the experimental workflow for iron quantification.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. linear.es [linear.es]
- 3. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Iron Bisglycinate in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of iron bisglycinate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses or goggles, gloves, and a lab coat.[1] If handling the powdered form, a dust respirator is also recommended to avoid inhalation.[2] Work in a well-ventilated area.[3] In case of a spill, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable, labeled container for disposal.[3][4]
II. Hazard Assessment
The classification of this compound can vary between suppliers. Some Safety Data Sheets (SDS) classify it as a non-hazardous substance.[5][6] However, others identify it as hazardous, with potential for acute oral toxicity, skin irritation, and serious eye irritation.[1][7] Therefore, it is imperative to always consult the specific SDS for the product you are using to determine its hazard classification. If the SDS indicates any hazards, the substance must be treated as hazardous waste.[8]
III. Step-by-Step Disposal Procedure
-
Consult the Safety Data Sheet (SDS): This is the most critical first step. The SDS provided by the manufacturer will contain specific information on the hazards and recommended disposal methods for the particular this compound product in use.
-
Determine the Waste Category:
-
Hazardous Waste: If the SDS indicates that the this compound is hazardous, or if it has been mixed with a hazardous substance, it must be disposed of as hazardous chemical waste.[8]
-
Non-Hazardous Waste: If the SDS explicitly states that the this compound is non-hazardous and it has not been contaminated with any hazardous materials, it may be disposed of as non-hazardous waste.[9][10]
-
-
Segregate the Waste: Do not mix this compound waste with other incompatible waste streams.[11] It should be collected in a dedicated, properly labeled waste container.
-
Container Management:
-
Waste Material: Collect solid this compound waste in a clearly labeled, sealed container.[12] For liquid waste containing this compound, use a container resistant to corrosion.[11]
-
Empty Containers: Empty containers that held this compound should be managed according to your institution's guidelines. For containers that held a substance classified as hazardous, triple rinsing with a suitable solvent may be required, with the rinsate collected as hazardous waste.[11] The defaced, empty container may then be disposed of in the regular trash.[10]
-
-
Disposal Pathway:
-
Hazardous Waste: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[13]
-
Non-Hazardous Waste: Even if classified as non-hazardous, direct disposal in the trash or down the drain is often not permitted without prior approval from your institution's EHS department.[10][13] Some non-hazardous solids may be suitable for landfill disposal, but should be taken directly to an outside dumpster, not placed in laboratory trash cans.[10] Liquid non-hazardous waste may be pourable down the sink drain with approval from EHS.[10]
-
Important Note: Disposal regulations can vary significantly based on federal, state, and local laws.[2][5][12] Always follow the specific waste disposal policies of your institution. When in doubt, treat the waste as hazardous and consult your EHS department.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. wbcil.com [wbcil.com]
- 3. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 4. heiniger.com.au [heiniger.com.au]
- 5. abmole.com [abmole.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. southernag.com [southernag.com]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. sfasu.edu [sfasu.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. wbcil.com [wbcil.com]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistics for Handling Iron Bisglycinate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for handling Iron bisglycinate, including operational and disposal plans, to foster a secure research environment.
Hazard Identification and Classification
This compound presents a variable hazard profile depending on the supplier. Some safety data sheets (SDS) classify it as a hazardous substance, while others do not. It is crucial to handle it with care, assuming it may possess the following hazards:
-
Acute oral toxicity : Harmful if swallowed.[1]
-
Skin irritation : Causes skin irritation.[1]
-
Eye irritation : Causes serious eye irritation.[1]
-
Respiratory irritation : May cause respiratory irritation.[1]
Conversely, some sources state that it is not a hazardous substance or mixture.[2][3] Given the conflicting information, it is best to adhere to the more stringent safety precautions.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is recommended when handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or goggles.[4] |
| Skin Protection | Impervious clothing, such as a lab coat, and protective gloves.[1][4] |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be worn if exposure limits are exceeded or if irritation is experienced. A dust respirator is recommended for handling the powder.[4][5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area.[1]
-
Locate and verify the functionality of the nearest safety shower and eyewash station.[1]
-
Ground all equipment containing the material to prevent electrostatic charge buildup.[6]
2. Handling Procedures:
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling.[1]
3. Storage:
-
Store in a dry, well-ventilated place.[3]
-
Keep containers tightly sealed and upright to prevent leakage.[3]
-
Protect from moisture. Some sources recommend storing at 4°C.[4]
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.[1][4] |
| Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][4][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2] |
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading.
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or vacuum the material. Avoid generating dust.
-
Collect the spilled material in a suitable, labeled container for disposal.[3]
-
-
Decontaminate: Clean the spill area with a suitable cleaning agent.
-
Dispose: Dispose of the waste according to institutional and local regulations.
Caption: Spill Response Workflow for this compound.
Disposal Plan
All waste containing this compound must be managed as chemical waste.
-
Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Disposal Regulations: Waste disposal must be conducted in accordance with all federal, state, and local environmental control regulations.[6] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Environmental Precautions: Do not allow the chemical to enter drains, water courses, or the soil.[1][3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
